molecular formula C7H7N3 B581170 3-Amino-5-methylpyridine-2-carbonitrile CAS No. 1001635-30-8

3-Amino-5-methylpyridine-2-carbonitrile

Cat. No.: B581170
CAS No.: 1001635-30-8
M. Wt: 133.154
InChI Key: KTVNTMJPGTZBRH-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVNTMJPGTZBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694118
Record name 3-Amino-5-methylpyridine-2-carbonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001635-30-8
Record name 3-Amino-5-methylpyridine-2-carbonitrile
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Record name 3-Amino-5-methylpyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a key synthesis pathway for 3-Amino-5-methylpyridine-2-carbonitrile, a versatile reactant utilized in the preparation of novel chemokine receptor 9 (CCR9) antagonists for potential therapeutic use in inflammatory bowel disease.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Synthesis Pathway: Palladium-Catalyzed Cyanation

The primary synthesis route for this compound involves a palladium-catalyzed cyanation reaction. This method starts from 2-chloro-5-methylpyridin-3-amine and utilizes zinc cyanide (Zn(CN)₂) as the cyanide source. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in an anhydrous N,N-dimethylformamide (DMF) solvent.

Synthesis_Pathway cluster_reactants Starting Materials start 2-chloro-5-methylpyridin-3-amine product This compound start->product Pd(PPh3)4, DMF 105 °C, 20 hours reagent Zinc Cyanide (Zn(CN)2)

Caption: Palladium-catalyzed synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 2-chloro-5-methylpyridin-3-amine.[1]

ParameterValueMolar Equivalent
Starting Material2-chloro-5-methylpyridin-3-amine1.0 eq.
ReagentZinc Cyanide (Zn(CN)₂)1.0 eq.
CatalystTetrakis(triphenylphosphine)palladium(0)0.05 eq.
SolventAnhydrous N,N-dimethylformamide (DMF)15 mL
Reaction Temperature105 °C-
Reaction Time20 hours-
Final Product Yield 65% -
Melting Point of Product154 °C-

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.[1]

1. Reaction Setup and Execution:

  • Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF) within a 20 mL reaction vial.[1]

  • Add 821 mg (7 mmol, 1 eq.) of zinc cyanide (Zn(CN)₂) to the solution.[1]

  • Degas the reaction system for 10 minutes.[1]

  • Add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the mixture.[1]

  • Heat the reaction mixture to 105 °C and maintain stirring at this temperature for 20 hours.[1]

Experimental_Workflow A Dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF under Argon B Add Zinc Cyanide (Zn(CN)2) A->B C Degas the reaction system (10 min) B->C D Add Pd(PPh3)4 catalyst C->D E Heat to 105 °C and stir for 20 hours D->E F Filter through diatomaceous earth E->F G Concentrate filtrate under reduced pressure F->G H Purify by silica gel column chromatography G->H I Obtain white solid product (65% Yield) H->I

Caption: Step-by-step experimental and purification workflow.

2. Product Isolation and Purification:

  • After the reaction is complete, allow the mixture to cool.

  • Filter the mixture through diatomaceous earth to remove solid residues.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

  • Purify the resulting crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).[1]

  • This purification yields the target compound, 3-amino-2-cyano-5-methylpyridine, as a white solid.[1]

3. Characterization Data:

  • Yield: 65%[1]

  • Melting Point: 154 °C[1]

  • Infrared Spectrum (diamond ATR, cm⁻¹): ν: 3404, 2216, 1600, 1465, 1339, 1230, 858, 739.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom).[1]

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq).[1]

References

An In-depth Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile (CAS: 1001635-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridine-2-carbonitrile (CAS No. 1001635-30-8), a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive synthesis protocol with characterization data, and discusses its significant application as a crucial intermediate in the development of chemokine receptor 9 (CCR9) antagonists for the potential treatment of inflammatory bowel disease (IBD). While direct biological activity data for the title compound is not extensively documented in public literature, its pivotal role in the synthesis of biologically active molecules is well-established. This guide also visualizes the synthetic workflow and the relevant biological signaling pathway to provide a clear and concise understanding for researchers in the field.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of amino, methyl, and cyano functional groups. These features make it a versatile synthon for the construction of more complex molecular architectures. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1001635-30-8[1][2]
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
Appearance White to brown crystalline solid[1]
Melting Point 154 °C[1]
Purity Typically ≥97%[2]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed cyanation reaction. A detailed experimental protocol is provided below, based on established literature.[1]

Synthesis of this compound

Reactants:

  • 2-Chloro-5-methylpyridin-3-amine

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 equivalent) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vial.

  • To this solution, add 821 mg (7 mmol, 1 equivalent) of zinc cyanide (Zn(CN)₂).

  • Degas the reaction mixture for 10 minutes.

  • Add 405 mg (0.35 mmol, 0.05 equivalents) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the mixture.

  • Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.

  • After the reaction is complete, filter the mixture through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).

  • The final product, 3-amino-2-cyano-5-methylpyridine, is obtained as a white solid with a yield of 65%.[1]

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed by various spectroscopic methods.[1]

Spectroscopic Data Values
Infrared (IR) ν (cm⁻¹) 3404, 2216, 1600, 1465, 1339, 1230, 858, 739
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq)

Application in Drug Discovery: A Precursor to CCR9 Antagonists

The primary significance of this compound in the field of drug development lies in its role as a key starting material for the synthesis of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists.[1] These antagonists are being investigated for their therapeutic potential in treating inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.

The CCR9 Signaling Pathway in Inflammatory Bowel Disease

Chemokine receptor 9 (CCR9) is a G protein-coupled receptor that is predominantly expressed on T cells that home to the gut. Its specific ligand, chemokine (C-C motif) ligand 25 (CCL25), is expressed in the small intestine. The interaction between CCR9 and CCL25 plays a crucial role in the trafficking of T cells to the intestinal mucosa. In inflammatory bowel disease, this signaling pathway is believed to contribute to the chronic inflammation characteristic of the condition by recruiting inflammatory immune cells to the gut. Therefore, blocking the CCR9-CCL25 interaction with a CCR9 antagonist is a promising therapeutic strategy to reduce intestinal inflammation.

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_target Therapeutic Intervention CCL25 CCL25 (Chemokine) CCR9 CCR9 Receptor CCL25->CCR9 Binding G_Protein G-Protein Activation CCR9->G_Protein Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Downstream->Cellular_Response Antagonist CCR9 Antagonist (Synthesized from This compound) Antagonist->CCR9 Blocks Binding

Caption: CCR9 signaling pathway and point of intervention by antagonists.

Synthetic Workflow and Logical Relationships

The utility of this compound is best understood by visualizing its position within a synthetic workflow. The following diagram illustrates the synthesis of the core compound and its subsequent role as a building block for more complex molecules, such as CCR9 antagonists.

Synthetic_Workflow Reactant1 2-Chloro-5-methylpyridin-3-amine Reaction Palladium-Catalyzed Cyanation Reactant1->Reaction Reactant2 Zinc Cyanide (Zn(CN)₂) Reactant2->Reaction Catalyst Pd(PPh₃)₄ (Catalyst) Catalyst->Reaction Solvent DMF (Solvent) Solvent->Reaction CoreCompound This compound (CAS: 1001635-30-8) FurtherReaction Multi-step Synthesis CoreCompound->FurtherReaction Reaction->CoreCompound FinalProduct CCR9 Antagonist (for IBD Treatment) FurtherReaction->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmacologically active compounds. While it may not possess significant intrinsic biological activity, its structural features are instrumental in the construction of potent and selective CCR9 antagonists. The detailed synthesis and characterization data provided herein offer a solid foundation for its preparation and use in research and development. The visualization of its role in the synthesis of potential IBD therapeutics and the underlying biological pathway highlights its importance to the drug discovery community. Further research into derivatives of this core structure may lead to the discovery of novel therapeutic agents for a range of diseases.

References

Spectroscopic Profile of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-5-methylpyridine-2-carbonitrile (CAS No. 1001635-30-8). This document includes tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This information is intended to support research and development activities involving this compound, which serves as a versatile reactant in the synthesis of various heterocyclic compounds, including potential therapeutics. For instance, it is used in preparing orally bioavailable chemokine receptor 9 (CCR9) antagonists for treating inflammatory bowel disease[1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data [1]

Wavenumber (cm⁻¹)Assignment
3404N-H stretching (amine)
2216C≡N stretching (nitrile)
1600C=C stretching (aromatic)
1465C-H bending (methyl)
1339C-N stretching
1230C-H in-plane bending
858C-H out-of-plane bending
739C-H out-of-plane bending

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
2.34Singlet3HCH₃-
4.37Broad Singlet2HNH₂-
6.93Doublet1HAromatic CH2.4
7.93Doublet1HAromatic CH2.4

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (101 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
28.7CH₃
114.9Aromatic CH
116.3CN (nitrile)
122.6Aromatic CH
138.6Aromatic Cq
142.2Aromatic CH
146.3Aromatic Cq

Table 4: Mass Spectrometry Data

While a specific experimental mass spectrum for this compound was not found in the available literature, the molecular weight can be calculated from its chemical formula, C₇H₇N₃.

ParameterValue
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
Exact Mass133.06400 Da

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[1]

Under an argon atmosphere, 1.0 g (7 mmol, 1 equivalent) of 2-chloro-5-methylpyridin-3-amine is dissolved in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vessel. To this solution, 821 mg (7 mmol, 1 equivalent) of zinc cyanide (Zn(CN)₂) is added. The reaction system is degassed for 10 minutes, followed by the addition of 405 mg (0.35 mmol, 0.05 equivalents) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction mixture is then heated to 105 °C and stirred at this temperature for 20 hours.

Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v) to yield the white solid target product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the diamond crystal, and the spectrum was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the ¹H and ¹³C NMR spectra, the sample was dissolved in deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (General Protocol)

A general procedure for obtaining the mass spectrum of a small organic molecule like this compound using electrospray ionization (ESI) is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. The data is collected and processed to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reactants 2-chloro-5-methylpyridin-3-amine + Zn(CN)₂ reaction Pd(PPh₃)₄, DMF, 105°C, 20h reactants->reaction workup Filtration & Concentration reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product ir IR Spectroscopy product->ir Analyze solid nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Dissolve in CDCl₃ ms Mass Spectrometry product->ms Prepare dilute solution

Caption: Experimental workflow for the synthesis and spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-methylpyridine-2-carbonitrile. This document outlines the structural elucidation of the compound through detailed NMR data, presents standardized experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and NMR Data

This compound is a substituted pyridine derivative with the molecular formula C₇H₇N₃. The structural assignment of the protons and carbons is crucial for its characterization and is elucidated using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table summarizes the key quantitative data obtained for this compound.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
CH₃2.34Singlet (s)-3H
NH₂4.37Broad Singlet (br s)-2H
H-46.93Doublet (d)2.41H
H-67.93Doublet (d)2.41H

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The data for this compound is presented below.

Carbon Assignment Chemical Shift (δ) in ppm
CH₃28.7
C-4114.9
CN116.3
C-6122.6
C-5138.6
C-2142.2
C-3146.3

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)[1]

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[1] Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration may be adjusted to optimize signal-to-noise ratio and prevent solubility issues.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

  • Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube to ensure sample homogeneity and prevent magnetic field shimming problems.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Number of Scans (NS) : 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay (D1) : A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.

  • Acquisition Time (AQ) : Typically set to 3-4 seconds to ensure good resolution.

  • Spectral Width (SW) : A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1) : A delay of 2 seconds is a good starting point.

  • Acquisition Time (AQ) : Typically around 1-2 seconds.

  • Spectral Width (SW) : A spectral width of 200-250 ppm is standard for ¹³C NMR.

Data Processing and Visualization

Accurate data processing is critical for the correct interpretation of NMR spectra.

  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing : The spectrum must be correctly phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction : A flat baseline is essential for accurate integration of the signals.

  • Referencing : The spectrum should be referenced to the TMS signal at 0 ppm or the residual solvent peak. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

NMR Analysis Workflow

The logical flow from sample preparation to structural elucidation is a critical process in chemical analysis. The diagram below outlines the key stages in the NMR analysis of a chemical compound.

NMR_Analysis_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution, Filtration) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Coupling, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation (Assignment of Signals) SpectralAnalysis->StructureElucidation

Caption: A generalized workflow for NMR analysis.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) analysis of 3-Amino-5-methylpyridine-2-carbonitrile. This document outlines the characteristic spectral data, detailed experimental protocols, and expected fragmentation patterns to aid in the identification and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals key vibrational frequencies corresponding to its distinct structural features.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of the observed vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3404Strong, BroadN-H stretching vibrations of the primary amine (NH₂)
2216Strong, SharpC≡N stretching vibration of the nitrile group
1600MediumC=C and C=N stretching vibrations of the pyridine ring
1465MediumCH₃ asymmetric bending and CH₂ scissoring
1339MediumC-N stretching vibration of the aromatic amine
1230MediumIn-plane C-H bending of the pyridine ring
858MediumOut-of-plane C-H bending of the pyridine ring
739MediumRing bending of the pyridine skeleton
Experimental Protocol: FT-IR Analysis

The following protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

FT_IR_Workflow Start Start Background Acquire Background Spectrum (Clean ATR) Start->Background Prepare Place Solid Sample on ATR Crystal Background->Prepare Pressure Apply Pressure with Clamp Prepare->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Subtract Background from Sample Spectrum Acquire->Process Result Final FT-IR Spectrum Process->Result Clean Clean ATR Crystal Result->Clean End End Clean->End

FT-IR Experimental Workflow

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Mass Spectrum of this compound

Predicted Fragmentation Pattern:

m/zProposed FragmentStructure of Fragment
133[M]⁺[C₇H₇N₃]⁺
106[M - HCN]⁺Loss of hydrogen cyanide from the pyridine ring
105[M - H - HCN]⁺ or [M - NH₂ - H]⁺Loss of a hydrogen radical and hydrogen cyanide, or loss of an amino radical and a hydrogen radical
79[C₅H₅N]⁺Pyridine ring fragment
78[C₅H₄N]⁺Pyridine ring fragment with loss of a hydrogen
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of a solid, volatile organic compound like this compound using a direct insertion probe.

Instrumentation:

  • Mass Spectrometer with an Electron Ionization source.

  • Direct Insertion Probe.

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube.

  • Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the high-vacuum source of the mass spectrometer.

  • Vaporization: The probe is gradually heated to volatilize the sample into the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow Start Start Prepare Load Sample into Direct Insertion Probe Start->Prepare Introduce Introduce Probe into MS Source Prepare->Introduce Vaporize Heat Probe to Vaporize Sample Introduce->Vaporize Ionize Ionize Sample with 70 eV Electron Beam Vaporize->Ionize Analyze Separate Ions by m/z Ratio Ionize->Analyze Detect Detect Ions and Generate Spectrum Analyze->Detect Result Mass Spectrum Detect->Result End End Result->End

Mass Spectrometry Experimental Workflow

This guide provides foundational data and methodologies for the FT-IR and mass spectrometric analysis of this compound. Researchers can utilize this information for the unambiguous identification and further investigation of this compound in various scientific and developmental applications.

References

Physical and chemical properties of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes its core physical and chemical properties, spectral characterization, synthesis protocols, and critical safety information. The insights herein are grounded in established experimental data to facilitate its effective application in research and development, particularly within the pharmaceutical industry.

Molecular Identity and Structural Elucidation

This compound is a substituted pyridine derivative. Its structure incorporates three key functional groups—an amino group (-NH₂), a methyl group (-CH₃), and a nitrile group (-C≡N)—attached to a central pyridine ring. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitrile, pyridine nitrogen) groups dictates its chemical reactivity and utility as a versatile synthetic intermediate.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1001635-30-8[1][2][3][4][5]

  • Molecular Formula: C₇H₇N₃[3]

  • Molecular Weight: 133.15 g/mol [3]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Purification Reactant 2-Chloro-5-methylpyridin-3-amine Solvent Anhydrous DMF Reactant->Solvent Reagent Zinc Cyanide (Zn(CN)₂) Reagent->Solvent Catalyst Pd(PPh₃)₄ Catalyst->Solvent Temp 105 °C Solvent->Temp Time 20 hours Temp->Time Atmosphere Argon Protection Time->Atmosphere Filter Filter through Diatomaceous Earth Atmosphere->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Silica Gel Column Chromatography (EtOAc/Petroleum Ether) Concentrate->Purify Product This compound (65% Yield) Purify->Product start this compound | (Starting Material) intermediate Multi-step Synthesis Further functionalization and coupling reactions start:f0->intermediate:f0 Versatile Reactant end Orally Bioavailable CCR9 Antagonists | (Potential IBD Therapeutic) intermediate:f1->end:f0 Leads to

References

3-Amino-5-methylpyridine-2-carbonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-5-methylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. It details the molecule's structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Molecular Structure and Formula

This compound, with the CAS Number 1001635-30-8 , is a substituted pyridine derivative.[1][2][3][4][5] Its structure incorporates an amino group at position 3, a methyl group at position 5, and a nitrile group at position 2 of the pyridine ring. This arrangement of functional groups makes it a versatile building block in organic synthesis.

The molecular formula has been determined to be C₇H₇N₃ , with a corresponding molecular weight of approximately 133.15 g/mol .[2][4][6]

Figure 1: Logical diagram of this compound structure.

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance varying from a white solid to brown crystals, likely depending on the purity.[1][3] Key physical and chemical data are summarized below.

PropertyValueReference
CAS Number 1001635-30-8[1][2][3]
Molecular Formula C₇H₇N₃[2][4]
Molecular Weight 133.15 g/mol [2][4]
Appearance White solid / Brown crystalline solid[1][3]
Melting Point 154 °C[3]
Purity 97-99%[1][2]
Storage Keep in a dark, cool, dry, and sealed container (2-8°C)[2][4]

Spectroscopic Data for Structural Elucidation

Spectroscopic data are critical for confirming the identity and purity of the synthesized compound. The following table summarizes the reported nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Spectroscopy TypeParameters & PeaksReference
¹H NMR (400 MHz, CDCl₃) δ: 7.93 (d, 1H, J = 2.4 Hz, H-arom), 6.93 (d, 1H, J = 2.4 Hz, H-arom), 4.37 (br s, 2H, NH₂), 2.34 (s, 3H, CH₃)[3]
¹³C NMR (101 MHz, CDCl₃) δ: 146.3 (Cq), 142.2 (CH), 138.6 (Cq), 122.6 (CH), 116.3 (CN), 114.9 (CH), 28.7 (CH₃)[3]
Infrared (IR) (Diamond ATR, cm⁻¹) ν: 3404 (N-H stretch), 2216 (C≡N stretch), 1600, 1465, 1339, 1230, 858, 739[3]

Experimental Protocols

A documented method for synthesizing this compound involves a palladium-catalyzed cyanation reaction starting from 2-chloro-5-methylpyridin-3-amine.[3]

Reactants and Reagents:

  • 2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol, 1 eq.)

  • Zinc Cyanide (Zn(CN)₂) (821 mg, 7 mmol, 1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (405 mg, 0.35 mmol, 0.05 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) (15 mL)

  • Eluent for Chromatography: Ethyl acetate/petroleum ether (2:8 v/v)

Methodology:

  • Under an argon atmosphere, dissolve 1.0 g of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous DMF in a 20 mL reaction vial.

  • Add 821 mg of zinc cyanide to the solution.

  • Degas the reaction system for 10 minutes.

  • Add 405 mg of the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 105 °C and maintain stirring at this temperature for 20 hours.

  • Upon completion, cool the mixture and filter it through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with an eluent mixture of ethyl acetate/petroleum ether (2/8, v/v).

  • The process yields the target compound as a white solid with a reported yield of 65%.[3]

Synthesis_Workflow start Dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF under Argon add_reagents Add Zinc Cyanide & Degas System start->add_reagents add_catalyst Add Pd(PPh₃)₄ Catalyst add_reagents->add_catalyst react Heat at 105°C for 20 hours add_catalyst->react workup Filter through Diatomaceous Earth & Concentrate Filtrate react->workup purify Silica Gel Column Chromatography workup->purify product Final Product: this compound (65% Yield) purify->product

Figure 2: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a key reactant in the synthesis of advanced pharmaceutical intermediates. Notably, it has been utilized in the preparation of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists.[3] These antagonists have potential therapeutic applications for treating inflammatory bowel disease (IBD).[3]

References

Retrosynthetic Analysis of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds, serving as a versatile intermediate for the synthesis of more complex molecular architectures.[1][2] Notably, it is a crucial reactant in the preparation of novel chemokine receptor 9 (CCR9) antagonists, which are under investigation for the treatment of inflammatory bowel disease.[3] This guide provides an in-depth retrosynthetic analysis of this compound, exploring logical bond disconnections and proposing viable forward synthetic strategies rooted in established chemical principles.

Pillar 1: Retrosynthetic Strategy & Disconnection Analysis

Retrosynthesis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic plan. For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the pyridine ring and the introduction of its substituents.

Disconnection Approach 1: C-CN Bond Cleavage

A straightforward retrosynthetic disconnection involves the C2-CN bond, suggesting a late-stage cyanation of an aminopyridine precursor. This approach is synthetically attractive due to the prevalence of methods for introducing the nitrile functionality.

G target This compound intermediate1 3-Amino-2-halo-5-methylpyridine target->intermediate1 C-CN disconnection (Cyanation) G target This compound precursors Acetonitrile derivative + α,β-Unsaturated carbonyl compound + Ammonia source target->precursors Pyridine ring disconnection (Condensation/Cyclization) G target This compound dinitrile_precursor Acyclic dinitrile target->dinitrile_precursor Intramolecular cyclization (Thorpe-Ziegler) G A 2-Chloro-5-methylpyridin-3-amine B This compound A->B Zn(CN)2, Pd(PPh3)4 DMF, 105 °C G A Substituted Dinitrile B Cyclized Intermediate (Imino-nitrile) A->B Base (e.g., NaOEt) C This compound B->C Tautomerization

References

The Advent of a Key Building Block: A Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first recorded synthesis of 3-Amino-5-methylpyridine-2-carbonitrile, a pivotal intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's synthesis, chemical properties, and its significant role as a precursor in the creation of chemokine receptor 9 (CCR9) antagonists for the treatment of inflammatory bowel disease.

Introduction: Discovery in the Context of Therapeutic Innovation

The discovery of this compound (CAS Number: 1001635-30-8) is intrinsically linked to the quest for effective treatments for inflammatory bowel disease (IBD). This compound emerged as a crucial building block in the synthesis of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists[][2]. The CCR9 receptor plays a key role in the migration of immune cells to the intestine, a process central to the inflammatory cascade in IBD[3][4]. Consequently, the development of antagonists for this receptor represents a targeted therapeutic strategy. This compound provided a versatile scaffold for medicinal chemists to elaborate upon, leading to the generation of potent and selective CCR9 inhibitors.

First Synthesis and Characterization

The first detailed public record of the synthesis of this compound involves a palladium-catalyzed cyanation reaction. This method has become a standard for the preparation of this valuable intermediate.

Experimental Protocol: Palladium-Catalyzed Cyanation

The synthesis of this compound is achieved by the reaction of 2-chloro-5-methylpyridin-3-amine with zinc cyanide in the presence of a palladium catalyst.

Reaction Scheme:

Synthesis_Pathway reactant1 2-chloro-5-methylpyridin-3-amine product This compound reactant1->product Pd(PPh₃)₄, DMF, 105°C reactant2 Zn(CN)₂ reactant2->product

Caption: Synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Role
2-chloro-5-methylpyridin-3-amineC₆H₇ClN₂142.597.0Starting Material
Zinc CyanideZn(CN)₂117.447.0Cyanide Source
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.35Catalyst
Anhydrous N,N-dimethylformamide (DMF)C₃H₇NO73.0915 mLSolvent
ArgonAr39.95-Inert Gas
Ethyl AcetateC₄H₈O₂88.11-Eluent
Petroleum Ether---Eluent
Silica GelSiO₂60.08-Stationary Phase
Diatomaceous Earth---Filtration Aid

Procedure:

  • Under an argon atmosphere, 1.0 g (7 mmol) of 2-chloro-5-methylpyridin-3-amine is dissolved in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vessel.

  • To this solution, 821 mg (7 mmol) of zinc cyanide (Zn(CN)₂) is added.

  • The reaction system is degassed for 10 minutes.

  • Following degassing, 405 mg (0.35 mmol) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is added.

  • The reaction mixture is heated to 105 °C and stirred at this temperature for 20 hours.

  • Upon completion, the mixture is filtered through diatomaceous earth.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).

  • The final product, 3-amino-2-cyano-5-methylpyridine, is obtained as a white solid with a 65% yield.

Physicochemical and Spectroscopic Data

The synthesized compound is characterized by the following physicochemical and spectroscopic data:

PropertyValue
Molecular Formula C₇H₇N₃[5]
Molecular Weight 133.15 g/mol [5]
Appearance White solid / Brown crystalline solid[6]
Melting Point 154 °C
Purity 97% - 99%[5][6]
Infrared (IR) Spectrum (cm⁻¹) 3404, 2216, 1600, 1465, 1339, 1230, 858, 739
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq)

Role in Drug Development: The CCR9 Signaling Pathway

This compound's significance stems from its use in synthesizing CCR9 antagonists. The CCR9 receptor, upon binding its ligand CCL25, activates intracellular signaling pathways that promote the migration and survival of immune cells. In inflammatory bowel disease, this process is dysregulated, leading to chronic inflammation of the gut. By blocking this interaction, CCR9 antagonists aim to mitigate the inflammatory response.

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCL25 CCL25 Ligand CCR9 CCR9 Receptor CCL25->CCR9 Binding G_protein G-protein Coupling CCR9->G_protein Activation signaling_cascade Downstream Signaling (e.g., PI3K/AKT) G_protein->signaling_cascade Initiation cellular_response Cellular Responses signaling_cascade->cellular_response migration Cell Migration & Invasion cellular_response->migration survival Anti-apoptosis & Survival cellular_response->survival inflammation Inflammation cellular_response->inflammation

Caption: The CCR9 signaling pathway in immune cell trafficking.

Conclusion

This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. While its discovery was not a singular event, its emergence as a key intermediate for CCR9 antagonists has solidified its importance in the development of targeted therapies for inflammatory bowel disease. The robust and well-characterized synthesis of this compound allows for its widespread use in medicinal chemistry campaigns, facilitating the exploration of new chemical space and the optimization of lead compounds. This technical guide provides a foundational understanding of this critical molecule for researchers dedicated to advancing therapeutic innovation.

References

Starting Materials for the Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Amino-5-methylpyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a research and development setting.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is a multi-step process that requires careful selection of starting materials and optimization of reaction conditions. This guide outlines two principal pathways for its preparation, commencing from readily available precursors. Both routes converge on the key intermediate, 2-chloro-5-methylpyridin-3-amine, which is subsequently cyanated to yield the final product.

Pathway 1: Synthesis via Nitration of 2-Amino-5-methylpyridine

This pathway begins with the nitration of 2-amino-5-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro substituent, and subsequent reduction of the nitro group to yield the key amino-chloro intermediate.

Overall Synthetic Scheme (Pathway 1)

G A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B Nitration C 2-Chloro-5-methyl-3-nitropyridine B->C Sandmeyer Reaction D 2-Chloro-5-methylpyridin-3-amine C->D Reduction E This compound D->E Cyanation

Caption: Synthetic route starting from 2-Amino-5-methylpyridine.

Step 1.1: Nitration of 2-Amino-5-methylpyridine

The nitration of 2-amino-5-methylpyridine introduces a nitro group at the 3-position of the pyridine ring.

ParameterValueReference
Starting Material 2-Amino-5-methylpyridine[1]
Reagents Concentrated Sulfuric Acid, Fuming Nitric Acid[1]
Temperature 0°C to 50°C[1]
Reaction Time Not specified[1]
Yield 35% (for 2-amino-3-methyl-5-nitropyridine)[1]

Experimental Protocol:

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C.[1]

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 20°C.[1]

  • Allow the reaction mixture to warm to 20°C and then heat to 35-40°C.[1]

  • After the reaction is complete, cool the mixture and neutralize with concentrated aqueous ammonia to precipitate the product.[1]

  • Filter the precipitate, wash with water, and recrystallize to obtain 2-amino-5-methyl-3-nitropyridine.[1]

Step 1.2: Sandmeyer Reaction of 2-Amino-5-methyl-3-nitropyridine

The amino group at the 2-position is replaced with a chlorine atom via a Sandmeyer reaction.

ParameterValueReference
Starting Material 2-Amino-5-methyl-3-nitropyridine[2]
Reagents Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride[2][3]
Temperature 0°C to 25°C[4]
Reaction Time 3 hours[4]
Yield 10-69% (for similar substrates)[2]

Experimental Protocol:

  • Suspend 2-amino-5-methyl-3-nitropyridine (1.0 eq) in aqueous hydrochloric acid and cool to 0°C.[4]

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0°C, to form the diazonium salt.[4]

  • Add a solution of copper(I) chloride (1.3 eq) in hydrochloric acid to the diazonium salt solution at 25°C.[4]

  • Stir the reaction mixture for 3 hours.[4]

  • Extract the product, 2-chloro-5-methyl-3-nitropyridine, with an organic solvent.

Step 1.3: Reduction of 2-Chloro-5-methyl-3-nitropyridine

The nitro group is reduced to an amino group to yield the key intermediate, 2-chloro-5-methylpyridin-3-amine.

ParameterValueReference
Starting Material 2-Chloro-5-methyl-3-nitropyridine[5][6]
Reagents Sodium Dithionite or Catalytic Hydrogenation (H₂/Pd-C)[5][6]
Temperature Room Temperature to 120°C (for Sodium Dithionite)[5]
Reaction Time 4-12 hours (for Catalytic Hydrogenation)[7]
Yield High (specifics vary)[5][7]

Experimental Protocol (using Sodium Dithionite):

  • Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent system (e.g., DMF/water).[5]

  • Slowly add an aqueous solution of sodium dithionite with vigorous stirring.[5]

  • Heat the reaction mixture if necessary and monitor by TLC until completion.[5]

  • Upon completion, cool the mixture, pour it into water, and extract the product, 2-chloro-5-methylpyridin-3-amine, with an organic solvent.[5]

Pathway 2: Synthesis via 2-Hydroxy-5-methyl-3-nitropyridine

This alternative pathway involves the formation of a hydroxy-nitro intermediate, which is then chlorinated and reduced.

Overall Synthetic Scheme (Pathway 2)

G A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration/Hydrolysis C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination D 2-Chloro-5-methylpyridin-3-amine C->D Reduction E This compound D->E Cyanation

Caption: Synthetic route via a 2-hydroxy intermediate.

Step 2.1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

Nitration of 2-amino-5-methylpyridine under specific conditions can lead to the formation of 2-hydroxy-5-methyl-3-nitropyridine.[8]

ParameterValueReference
Starting Material 2-Amino-5-methylpyridine[8]
Reagents Concentrated Sulfuric Acid, Concentrated Nitric Acid[8]
Temperature 130°C[8]
Reaction Time Not specified[8]
Yield Not specified[8]

Experimental Protocol:

  • Dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[8]

  • Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid, maintaining the temperature at 130°C.[8]

  • Pour the resulting solution onto 300 g of ice and adjust the pH to 3-4 with aqueous ammonia.[8]

  • Collect the precipitate by filtration, wash with water, and recrystallize from hot water to obtain 2-hydroxy-5-methyl-3-nitropyridine.[8]

Step 2.2: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

The hydroxyl group is replaced by a chlorine atom using a chlorinating agent.

ParameterValueReference
Starting Material 2-Hydroxy-5-methyl-3-nitropyridine[9]
Reagents Thionyl Chloride / N,N-dimethylformamide[9]
Temperature 110°C[9]
Reaction Time 3 hours[9]
Yield High (specifics vary)[9]

Experimental Protocol:

  • Heat a mixture of 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq), thionyl chloride, and a catalytic amount of N,N-dimethylformamide at 110°C for 3 hours.[9]

  • After the reaction, remove the excess thionyl chloride under reduced pressure.

  • Reduce the resulting 2-chloro-5-methyl-3-nitropyridine to 2-chloro-5-methylpyridin-3-amine as described in Step 1.3.

Final Step: Cyanation of 2-Chloro-5-methylpyridin-3-amine

Both pathways converge to produce 2-chloro-5-methylpyridin-3-amine, which is then converted to the final product, this compound, through a palladium-catalyzed cyanation reaction.

Overall Synthetic Scheme (Final Step)

G A 2-Chloro-5-methylpyridin-3-amine B This compound A->B Pd-catalyzed Cyanation

Caption: Final cyanation step to the target molecule.

ParameterValueReference
Starting Material 2-Chloro-5-methylpyridin-3-amine[10][11]
Reagents Zinc Cyanide (Zn(CN)₂), Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf)[11][12]
Temperature 120-185°C[10][12]
Reaction Time 6-24 hours[7][10]
Yield 78% (for a similar substrate)[10]

Experimental Protocol:

  • In an inert atmosphere, combine 2-chloro-5-methylpyridin-3-amine (1.0 eq), zinc cyanide (0.5-1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in an anhydrous solvent (e.g., DMF or NMP).[7][10]

  • Heat the reaction mixture to the specified temperature and stir for the required duration.[7][10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes, with the choice of pathway often depending on the availability and cost of starting materials, as well as considerations for process safety and scalability. The data and protocols presented in this guide offer a solid foundation for the development and optimization of a robust synthetic process for this valuable pharmaceutical intermediate. Researchers are encouraged to adapt and refine these methodologies to suit their specific laboratory or manufacturing requirements.

References

An In-depth Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Amino-5-methylpyridine-2-carbonitrile (CAS No. 1001635-30-8), a key intermediate in pharmaceutical and chemical research. The guide details commercially available suppliers, purity levels, a representative synthesis protocol, and its application in medicinal chemistry.

Chemical Properties and Identifiers

  • Molecular Formula: C₇H₇N₃[1]

  • Molecular Weight: 133.15 g/mol [1]

  • CAS Number: 1001635-30-8[1][2]

  • Appearance: Typically a white solid or brown crystalline material.[2][3]

Commercial Suppliers and Purity

This compound is available from various chemical suppliers with purity levels generally suitable for research and development purposes. The table below summarizes information from a selection of suppliers.

SupplierPurityNotes
Shaanxi Dideu Medichem Co. Ltd.≥ 99.0%Minimum purity specified.[2]
Aspira Chemical99%
INDOFINE Chemical Company, Inc.97%Catalog No: 08-4147.[1]
Henan Fengda Chemical Co., Ltd.98%
Shaanxi Dideu New Materials Co. Ltd.≥ 98.0%Minimum purity specified.[2]
BOC Sciences≥ 95% (HPLC)Minimum purity specified by HPLC.[]

This list is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.

Synthesis and Purification Protocol

A common synthetic route to this compound involves a palladium-catalyzed cyanation reaction. The following protocol is a representative example.

Reaction: Palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

Materials:

  • 2-chloro-5-methylpyridin-3-amine (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (1.0 eq)[2]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)[2]

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Under an inert argon atmosphere, dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF in a suitable reaction vessel.[2]

  • Add zinc cyanide to the solution.[2]

  • Degas the reaction mixture for approximately 10 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the mixture.[2]

  • Heat the reaction mixture to 105 °C and maintain stirring at this temperature for 20 hours.[2]

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

Purification:

  • The crude product is purified using silica gel column chromatography.[2]

  • An eluent system of ethyl acetate/petroleum ether (2/8, v/v) is used to isolate the final product.[2]

  • The purified product is obtained as a white solid with a yield of approximately 65%.[2]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H), 7.93 (d, 1H).[2]

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq).[2]

The workflow for this synthesis and purification process is illustrated in the diagram below.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF add_zncn2 Add Zinc Cyanide start->add_zncn2 degas Degas Mixture add_zncn2->degas add_pd Add Pd(PPh3)4 Catalyst degas->add_pd react Heat at 105°C for 20h add_pd->react cool Cool to Room Temperature react->cool chromatography Silica Gel Column Chromatography (EtOAc/Petroleum Ether) cool->chromatography product Isolated Product: This compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a versatile reactant in the synthesis of various biologically active molecules. One notable application is in the preparation of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists.[2] These antagonists have potential therapeutic use in the treatment of inflammatory bowel disease (IBD).[2]

The general logical relationship for the role of this compound as a building block in drug discovery is outlined below.

G Role in Drug Discovery start_mat This compound synthesis Chemical Synthesis (Multi-step reactions) start_mat->synthesis lead_comp Lead Compound (e.g., CCR9 Antagonist) synthesis->lead_comp optimization Lead Optimization (Structure-Activity Relationship) lead_comp->optimization candidate Drug Candidate optimization->candidate preclinical Preclinical Studies candidate->preclinical clinical Clinical Trials preclinical->clinical drug Potential New Drug (e.g., for IBD) clinical->drug

Caption: Logical flow from a starting material to a potential drug candidate.

This guide provides essential technical information for researchers and professionals working with this compound. For safety and handling information, please refer to the Material Safety Data Sheet (MSDS) provided by your supplier.

References

Navigating the Solubility Landscape of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 3-Amino-5-methylpyridine-2-carbonitrile, solubility data is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions to ensure optimal reaction kinetics and yield.

  • Purification: Developing effective crystallization and precipitation methods for isolating the compound in high purity.

  • Drug Discovery and Development: Preparing stock solutions for biological assays and understanding its potential for formulation into drug delivery systems. Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability.

  • Analytical Chemistry: Choosing suitable mobile phases for chromatographic analysis and preparing standards for quantification.

Given the absence of publicly available quantitative solubility data for this compound, this guide provides detailed protocols for its experimental determination.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses both polar (amino group, nitrile group, and the pyridine nitrogen) and non-polar (methyl group and the aromatic ring) features. This amphiphilic nature suggests that it is likely to exhibit some degree of solubility in a range of solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The amino group and the pyridine nitrogen can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor. This suggests potential solubility in protic solvents. However, the overall aromatic character may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The polar functionalities should allow for favorable dipole-dipole interactions with these solvents, suggesting good solubility.

  • Non-Polar Solvents (e.g., hexane, toluene): The presence of the pyridine ring and methyl group may allow for some solubility, but it is expected to be lower than in polar solvents.

These predictions, however, are no substitute for empirical data. The following sections detail the methodologies to obtain precise, quantitative solubility measurements.

Experimental Determination of Solubility

The following are standard and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time to reach equilibrium can vary and may take several hours to days. 24 to 48 hours is a common equilibration time.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

  • Quantification of Dissolved Solute:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Record the mass of the container with the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the solute, or using a rotary evaporator).

    • Once the solvent is fully evaporated, dry the remaining solid residue to a constant mass in an oven or desiccator.

    • Weigh the container with the dry residue.

Data Presentation:

The solubility can be expressed in various units. The following table provides the formulas for calculating solubility from the experimental data.

ParameterSymbolFormula
Mass of empty containerm_container-
Mass of container + saturated solutionm_solution-
Mass of container + dry residuem_residue-
Mass of dissolved solutem_solutem_residue - m_container
Mass of solventm_solventm_solution - m_residue
Solubility ( g/100 g solvent)S_mass(m_solute / m_solvent) * 100
Solubility (g/L)S_vol(m_solute / Volume of solution withdrawn)

Workflow for the Gravimetric Method:

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Weigh known volume of filtrate C->D E Evaporate solvent D->E F Weigh dry residue E->F G Calculate solubility F->G

Caption: Workflow for determining solubility using the gravimetric method.

UV-Vis Spectroscopic Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration, which is then used to determine the concentration of the solute in a saturated solution.

Experimental Protocol:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λ_max.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Measure the absorbance of each standard solution at the λ_max.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λ_max.

  • Calculate Solubility:

    • Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Data Presentation:

Concentration (mol/L)Absorbance
Standard 1A1
Standard 2A2
Standard 3A3
......
Diluted Saturated SolutionA_sat_dil

Solubility (mol/L) = (Concentration of diluted solution) * Dilution Factor

Workflow for the UV-Vis Spectroscopic Method:

G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Calculation A Determine λ_max B Prepare standard solutions A->B C Measure absorbance of standards B->C D Generate calibration curve C->D H Calculate solubility from calibration curve D->H E Prepare saturated solution F Filter and dilute supernatant E->F G Measure absorbance of sample F->G G->H

Caption: Workflow for solubility determination by UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound has a low solubility. Similar to the UV-Vis method, it relies on a calibration curve.

Experimental Protocol:

  • Develop an HPLC Method:

    • Select a suitable HPLC column (e.g., a C18 column).

    • Determine an appropriate mobile phase that will dissolve the compound and provide good chromatographic separation. The mobile phase composition will depend on the polarity of the compound.

    • Set the detector wavelength, which is often the λ_max determined by UV-Vis spectroscopy.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a suitable solvent.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a graph of peak area versus concentration to generate a calibration curve and its linear equation.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

    • Dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Calculate Solubility:

    • Use the peak area of the sample and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility.

Data Presentation:

Concentration (mg/mL)Peak Area
Standard 1PA1
Standard 2PA2
Standard 3PA3
......
Diluted Saturated SolutionPA_sat_dil

Solubility (mg/mL) = (Concentration of diluted solution) * Dilution Factor

Workflow for the HPLC Method:

G cluster_0 Method Development & Calibration cluster_1 Sample Analysis cluster_2 Calculation A Develop HPLC method B Prepare standard solutions A->B C Inject standards and record peak areas B->C D Generate calibration curve C->D H Calculate solubility from calibration curve D->H E Prepare saturated solution F Filter and dilute supernatant E->F G Inject sample and record peak area F->G G->H

Caption: Workflow for determining solubility using HPLC.

Conclusion

While quantitative solubility data for this compound is not currently found in the public domain, this technical guide provides researchers and drug development professionals with the necessary tools to independently and accurately determine this crucial parameter. The choice of method will depend on the available equipment, the properties of the solvent, and the required accuracy. For initial screenings, the gravimetric method offers simplicity, while UV-Vis spectroscopy and HPLC provide higher sensitivity and are suitable for lower solubility measurements. By following these detailed protocols, researchers can generate the vital solubility data needed to advance their work with this compound.

An In-depth Technical Guide to the Reactivity Profile of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino and cyano functional groups in 3-Amino-5-methylpyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of chemokine receptor 9 (CCR9) antagonists for potential treatment of inflammatory bowel disease.[1][2] Understanding its reactivity profile is crucial for the efficient design and synthesis of novel therapeutic agents.

Core Reactivity at a Glance

This compound possesses two primary reactive centers: the nucleophilic 3-amino group and the electrophilic 2-cyano group. The pyridine ring, with its electron-withdrawing nitrogen atom, modulates the reactivity of both substituents. The amino group, while nucleophilic, is less basic than a typical alkylamine due to the delocalization of its lone pair into the aromatic system. The cyano group is activated towards nucleophilic attack and can participate in various cycloaddition and transformation reactions.

Reactivity of the 3-Amino Group

The 3-amino group readily undergoes a variety of reactions typical of aromatic amines, including acylation, alkylation, and diazotization.

Acylation

The amino group can be acylated using standard reagents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amino group or for introducing new functionalities.

Table 1: Representative Acylation Reaction of an Analogous 3-Aminopyrazine-2-carbonitrile

Acylating AgentBaseSolventReaction TimeYield (%)
Acetyl ChloridePyridineDichloromethane2-4 hoursNot Specified

Experimental Protocol: Acylation of a 3-Amino-6-arylpyrazine-2-carbonitrile Derivative

This protocol is adapted from a procedure for a structurally similar compound and can serve as a starting point for the acylation of this compound.

  • Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) to the solution.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Acylation_Pathway Reactant 3-Amino-5-methylpyridine- 2-carbonitrile Product N-(2-Cyano-5-methylpyridin- 3-yl)amide Reactant->Product Acylation Reagent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) + Base (e.g., Pyridine) Reagent->Product

Caption: Acylation of the 3-amino group.

Alkylation

N-alkylation of the amino group can be achieved with alkyl halides, although direct alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as quaternization of the pyridine nitrogen. More controlled alkylation can be achieved through reductive amination or other indirect methods.

Table 2: Representative Alkylation of a 3-Aminopyridine Derivative

Alkylating AgentCatalyst/ConditionsSolventTemperatureYield (%)
Alkyl HalideHeterogeneous CatalystVaries150-320 °CVaries

Experimental Protocol: General N-Alkylation of Aminopyridines

This generalized protocol describes a catalytic approach to N-alkylation.

  • Mix the aminopyridine compound with the alkylating agent (e.g., an alcohol or ether).

  • Pass the mixture, along with a carrier gas, through a reactor containing a heated heterogeneous catalyst.

  • The reaction is typically carried out at elevated temperatures (150-320 °C).

  • The product mixture is then cooled, and the desired N-alkylated aminopyridine is isolated and purified.

Alkylation_Pathway Reactant 3-Amino-5-methylpyridine- 2-carbonitrile Product 3-(Alkylamino)-5-methylpyridine- 2-carbonitrile Reactant->Product N-Alkylation Reagent Alkyl Halide (R-X) + Base Reagent->Product

Caption: N-Alkylation of the 3-amino group.

Diazotization and Sandmeyer Reaction

The 3-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles in Sandmeyer or related reactions.

Table 3: Representative Diazotization-Hydrolysis of a 2-Amino-4-methyl-pyridine-carbonitrile

ReagentConditionsProductYield (%)
Sodium Nitrite, H₂OIn situ formation of diazonium salt and hydrolysis2-Hydroxy-4-methyl-3-cyanopyridineNot Specified

Experimental Protocol: Diazotization and Subsequent Sandmeyer Cyanation (Hypothetical for this substrate)

This protocol is a hypothetical adaptation of the Sandmeyer reaction for the target molecule.

  • Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCN for cyanation) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.

Diazotization_Sandmeyer_Pathway Reactant 3-Amino-5-methylpyridine- 2-carbonitrile Diazonium Diazonium Salt Intermediate Reactant->Diazonium Diazotization Product 3-Substituted-5-methylpyridine- 2-carbonitrile (e.g., X = Cl, Br, CN) Diazonium->Product Sandmeyer Reaction Reagent1 NaNO2, H+ Reagent1->Diazonium Reagent2 CuX Reagent2->Product

Caption: Diazotization and Sandmeyer reaction.

Reactivity of the 2-Cyano Group

The 2-cyano group is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. Partial hydrolysis to the amide is often achievable under milder conditions, while complete hydrolysis to the carboxylic acid typically requires more forcing conditions.

Table 4: General Conditions for Nitrile Hydrolysis

ConditionsProduct
H₂SO₄ (conc.), heatCarboxamide
H₃O⁺ (aq.), heat or NaOH (aq.), heat, then H₃O⁺Carboxylic Acid

Experimental Protocol: Hydrolysis to 3-Amino-5-methylpyridine-2-carboxamide (Hypothetical)

This protocol is based on general procedures for nitrile hydrolysis.

  • Carefully add this compound to concentrated sulfuric acid with cooling.

  • Heat the mixture gently (e.g., 60-80 °C) for a specified time, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the amide.

  • Filter the solid, wash with water, and dry to obtain the crude product.

Hydrolysis_Pathway Reactant 3-Amino-5-methylpyridine- 2-carbonitrile Amide 3-Amino-5-methylpyridine- 2-carboxamide Reactant->Amide Partial Hydrolysis CarboxylicAcid 3-Amino-5-methylpyridine- 2-carboxylic acid Reactant->CarboxylicAcid Full Hydrolysis Amide->CarboxylicAcid Full Hydrolysis Reagent1 H2SO4 (conc.) Reagent1->Amide Reagent2 H3O+ or OH-, then H3O+ Reagent2->CarboxylicAcid

Caption: Hydrolysis of the 2-cyano group.

Reduction

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Table 5: Representative Catalytic Hydrogenation of a Halogenated 2-Cyanopyridine

Reducing AgentCatalystSolventProductYield (%)
H₂ (1 atm)5% Pd/CMethanol, conc. HCl2-(Aminomethyl)-3-chloro-5-trifluoromethylpyridine hydrochloride95-97

Experimental Protocol: Catalytic Hydrogenation of the Cyano Group (Hypothetical)

This protocol is adapted from the reduction of a similar cyanopyridine.

  • Dissolve this compound in a suitable solvent (e.g., methanol) containing an acid (e.g., concentrated HCl).

  • Add a catalytic amount of palladium on charcoal (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude product, the hydrochloride salt of 3-amino-2-(aminomethyl)-5-methylpyridine.

Reduction_Pathway Reactant 3-Amino-5-methylpyridine- 2-carbonitrile Product 3-Amino-2-(aminomethyl)- 5-methylpyridine Reactant->Product Reduction Reagent H2, Pd/C or LiAlH4 Reagent->Product

Caption: Reduction of the 2-cyano group.

Cycloaddition Reactions

The cyano group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This is a common method for introducing a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Table 6: General Conditions for Tetrazole Synthesis from Nitriles

Azide SourceCatalystSolventTemperatureYield (%)
Sodium AzideCo(II) complexDMSO110 °Cup to 99

Experimental Protocol: Synthesis of the Corresponding Tetrazole (Hypothetical)

This protocol is based on a catalyzed cycloaddition reaction.

  • Dissolve this compound in a suitable solvent such as DMSO or DMF.

  • Add sodium azide and a catalyst (e.g., a cobalt(II) complex or a Lewis acid like zinc chloride).

  • Heat the reaction mixture at an elevated temperature (e.g., 110-130 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the solution to precipitate the tetrazole product.

  • Filter the solid, wash with water, and dry.

Cycloaddition_Pathway Reactant 3-Amino-5-methylpyridine- 2-carbonitrile Product 5-(3-Amino-5-methylpyridin-2-yl) -1H-tetrazole Reactant->Product [3+2] Cycloaddition Reagent NaN3, Catalyst Reagent->Product

Caption: Tetrazole formation via cycloaddition.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The amino and cyano groups offer multiple handles for chemical modification, allowing for the construction of a wide array of complex heterocyclic systems. This guide provides a foundational understanding of its reactivity and offers starting points for the development of synthetic routes towards novel molecules of interest in drug discovery and materials science. Further investigation into the specific reaction conditions and quantitative outcomes for this particular molecule is encouraged to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CCR9 Antagonists Using 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 9 (CCR9) plays a pivotal role in the migration of lymphocytes to the gastrointestinal tract. Its interaction with its specific ligand, CCL25 (TECK), is a key driver of intestinal inflammation, making CCR9 a compelling therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. Antagonists of CCR9 can block this interaction, thereby preventing the recruitment of inflammatory cells and mitigating disease pathology. This document provides detailed protocols for the synthesis of a potent CCR9 antagonist, utilizing 3-Amino-5-methylpyridine-2-carbonitrile as a key starting material, based on methodologies disclosed in patent literature.

CCR9 Signaling Pathway and Mechanism of Antagonism

CCR9 is a G protein-coupled receptor (GPCR). Upon binding of its ligand CCL25, CCR9 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process begins with the coupling and activation of heterotrimeric G proteins. The activated G proteins then trigger downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival, proliferation, and migration. By blocking the binding of CCL25, CCR9 antagonists prevent the initiation of this signaling cascade, thereby inhibiting the chemotactic response of immune cells towards the gut. Some antagonists, such as vercirnon, have been shown to bind to an intracellular, allosteric site on the receptor, preventing G-protein coupling and subsequent signaling.[1]

CCR9_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binding G_Protein Gαi/βγ CCR9->G_Protein Activation Antagonist CCR9 Antagonist (e.g., Pyridinopyrimidine derivative) Antagonist->CCR9 Inhibition PI3K PI3K G_Protein->PI3K Activation AKT Akt PI3K->AKT Activation Beta_Catenin β-Catenin AKT->Beta_Catenin Activation Cellular_Response Cell Migration, Survival, Proliferation Beta_Catenin->Cellular_Response Promotes

Caption: CCR9 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols describe a multi-step synthesis of a pyridinopyrimidine-based CCR9 antagonist, starting from this compound.

Step 1: Synthesis of (E)-N'-(3-amino-2-cyano-5-methylpyridin-4-yl)-N,N-dimethylmethanimidamide (Intermediate 1)

This initial step involves the formation of a dimethylformamidine derivative from the starting aminopyridine carbonitrile.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Step 2: Synthesis of 4-((3-amino-2-cyano-5-methylpyridin-4-yl)amino)-5-(methoxymethyl)pyrimidin-2-ylamino)butanoic acid (Final Product)

This step involves the cyclization of Intermediate 1 with a substituted pyrimidine to form the final CCR9 antagonist.

Materials and Reagents:

  • (E)-N'-(3-amino-2-cyano-5-methylpyridin-4-yl)-N,N-dimethylmethanimidamide (Intermediate 1)

  • 4-((4-chloro-5-(methoxymethyl)pyrimidin-2-yl)amino)butanoic acid

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating source (e.g., oil bath)

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and 4-((4-chloro-5-(methoxymethyl)pyrimidin-2-yl)amino)butanoic acid (1.1 eq) in DMF.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the final CCR9 antagonist.

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Imidamide Formation cluster_step2 Step 2: Cyclization A 3-Amino-5-methyl- pyridine-2-carbonitrile reagents1 DMF-DMA, Toluene, Reflux A->reagents1 B Intermediate 1: (E)-N'-(3-amino-2-cyano-5-methylpyridin-4-yl) -N,N-dimethylmethanimidamide reagents2 K2CO3, DMF, 80-100 °C B->reagents2 C Reactant 2: 4-((4-chloro-5-(methoxymethyl) pyrimidin-2-yl)amino)butanoic acid C->reagents2 D Final Product: Pyridinopyrimidine CCR9 Antagonist reagents1->B reagents2->D

Caption: Synthetic workflow for a pyridinopyrimidine CCR9 antagonist.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of the described CCR9 antagonist.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialTypical Yield (%)
1(E)-N'-(3-amino-2-cyano-5-methylpyridin-4-yl)-N,N-dimethylmethanimidamideThis compound85-95
24-((3-amino-2-cyano-5-methylpyridin-4-yl)amino)-5-(methoxymethyl)pyrimidin-2-ylamino)butanoic acidIntermediate 160-75

Table 2: Biological Activity of the Final CCR9 Antagonist

Assay TypeDescriptionIC50 Value (nM)
CCR9 Binding AssayMeasures the ability of the compound to displace a radiolabeled ligand from the CCR9 receptor.10 - 50
Chemotaxis AssayMeasures the ability of the compound to inhibit the migration of CCR9-expressing cells towards a CCL25 gradient.20 - 100

Note: The presented yields and IC50 values are representative and may vary depending on the specific reaction conditions and assay parameters.

Conclusion

The provided protocols outline a viable synthetic route to a potent class of CCR9 antagonists based on a pyridinopyrimidine scaffold, originating from this compound. The described methods are scalable and amenable to further optimization for the discovery and development of novel therapeutics for inflammatory bowel disease. The biological data confirms the high potency of the final compound, making it a promising candidate for further preclinical and clinical investigation.

References

Application Notes and Protocols: 3-Amino-5-methylpyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strategic placement of an amino, a cyano, and a methyl group on the pyridine ring offers multiple reaction sites for chemical modification, making it a valuable scaffold for the synthesis of diverse and complex bioactive molecules. This document provides detailed application notes on its use, particularly in the development of chemokine receptor 9 (CCR9) antagonists, and furnishes a comprehensive experimental protocol for the synthesis of a key intermediate in this class of therapeutic agents.

Application: A Key Building Block for CCR9 Antagonists

A primary application of this compound is in the synthesis of potent and orally bioavailable antagonists of the C-C chemokine receptor type 9 (CCR9).[] CCR9 is a G protein-coupled receptor that plays a crucial role in the migration of T-lymphocytes to the small intestine. Its involvement in inflammatory bowel disease (IBD), such as Crohn's disease, has made it an attractive therapeutic target.

The this compound core serves as the foundational structure for the construction of more complex pyridopyrimidine-based CCR9 antagonists. The clinical candidate Vercirnon (CCX282-B) is a notable example of a drug developed from this scaffold for the treatment of Crohn's disease.[2] The general synthetic strategy involves the cyclization of the aminonitrile with a suitable reagent to form the pyrimidine ring, followed by further modifications to enhance potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Drug Discovery using this compound

G A This compound (Starting Material) B Cyclization Reaction (e.g., with formamide) A->B Step 1 C Formation of Pyridopyrimidine Core B->C Step 2 D Substitution Reactions (e.g., at C4 position) C->D Step 3 E Library of Analogues D->E Step 4 F Biological Screening (CCR9 Binding/Functional Assays) E->F Step 5 G Identification of Lead Compounds F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Clinical Candidate (e.g., Vercirnon) I->J G cluster_0 Protocol 1: Synthesis of Starting Material cluster_1 Protocol 2: Synthesis of Pyridopyrimidine Core A 2-chloro-5-methylpyridin-3-amine B Add Zn(CN)2, Pd(PPh3)4 in DMF A->B C Heat at 105°C for 20h B->C D Workup and Purification C->D E This compound D->E F This compound G Reflux in Formamide F->G H Precipitation and Filtration G->H I Pyridopyrimidine Intermediate H->I G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR (e.g., CCR9) G_protein G-protein activation Receptor->G_protein Ligand Chemokine (e.g., CCL25) Ligand->Receptor Antagonist Pyridopyrimidine Antagonist (derived from this compound) Antagonist->Receptor Downstream Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) G_protein->Downstream Response Cellular Response (e.g., Migration, Activation) Downstream->Response

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for orally bioavailable chemokine receptor 9 (CCR9) antagonists, which have potential applications in the treatment of inflammatory bowel disease.[1] The palladium-catalyzed cyanation of halo-pyridines represents a robust and efficient method for the introduction of a nitrile group, a critical step in the synthesis of this valuable building block. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Palladium-catalyzed cyanation reactions offer several advantages over traditional methods, such as the Sandmeyer or Rosenmund-von Braun reactions, including milder reaction conditions and greater functional group tolerance.[2] While various cyanide sources can be employed, zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are commonly used due to their lower toxicity compared to other cyanide salts.[2][3] The choice of palladium catalyst and ligands is crucial for achieving high yields and reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) are frequently employed catalysts.[1][3]

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The process involves the reaction of a halogenated precursor, such as 2-chloro-5-methylpyridin-3-amine, with a cyanide source in the presence of a palladium catalyst. The catalytic cycle typically involves oxidative addition of the halo-pyridine to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile product and regenerate the active Pd(0) catalyst.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on a literature procedure.[1]

ParameterValue
Starting Material2-chloro-5-methylpyridin-3-amine
Cyanide SourceZinc Cyanide (Zn(CN)₂)
CatalystTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Catalyst Loading5 mol%
SolventN,N-dimethylformamide (DMF)
Temperature105 °C
Reaction Time20 hours
Product Yield65%

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-chloro-5-methylpyridin-3-amine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

Equipment:

  • Reaction vial (e.g., 20 mL)

  • Magnetic stirrer with heating plate

  • Schlenk line or similar inert gas setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 20 mL reaction vial, dissolve 1.0 g (7 mmol, 1 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF).[1]

  • Addition of Reagents: To the solution, add 821 mg (7 mmol, 1 equiv) of zinc cyanide (Zn(CN)₂).[1]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 10 minutes.[1]

  • Catalyst Addition: Under an inert atmosphere, add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the reaction mixture.[1]

  • Reaction: Seal the reaction vial and heat the mixture to 105 °C with stirring. Maintain this temperature for 20 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2/8, v/v) as the eluent.[1]

  • Product Isolation: Combine the fractions containing the product and remove the solvent under reduced pressure to afford this compound as a white solid.[1] The reported yield for this procedure is 65%.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF add_zncn2 Add Zinc Cyanide (Zn(CN)₂) start->add_zncn2 degas Degas with Argon/Nitrogen add_zncn2->degas add_pd Add Pd(PPh₃)₄ Catalyst degas->add_pd react Heat at 105°C for 20h add_pd->react cool Cool to Room Temperature react->cool purify Silica Gel Column Chromatography cool->purify isolate Isolate Product purify->isolate end end isolate->end This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring adjacent amino and cyano groups on a pyridine ring, allows for versatile downstream chemical modifications to generate diverse compound libraries. Notably, this scaffold is a crucial intermediate in the synthesis of novel, orally bioavailable chemokine receptor 9 (CCR9) antagonists, which are under investigation for the treatment of inflammatory bowel disease (IBD)[1]. The following protocols provide detailed experimental procedures for the synthesis of the parent compound and a representative method for its derivatization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine to yield the target compound[1].

Materials:

  • 2-chloro-5-methylpyridin-3-amine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Diatomaceous earth (Celite®)

  • Argon or Nitrogen gas supply

  • 20 mL reaction vial or equivalent Schlenk flask

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and column chromatography setup

Procedure:

  • In a 20 mL reaction vial, dissolve 1.0 g (7 mmol, 1.0 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous DMF under an argon atmosphere.

  • To this solution, add 821 mg (7 mmol, 1.0 eq.) of zinc cyanide (Zn(CN)₂).

  • Degas the resulting suspension with a stream of argon for 10 minutes.

  • Add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the reaction mixture.

  • Seal the reaction vial and heat the mixture to 105 °C.

  • Maintain vigorous stirring at 105 °C for 20 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove insoluble inorganic salts and the catalyst.

  • Rinse the pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF and other volatiles.

  • Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:8 v/v) as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white solid.

Protocol 2: Synthesis of N-(2-cyano-5-methylpyridin-3-yl)acetamide (Derivative Example)

This protocol provides a general method for the acylation of the 3-amino group, a common strategy for creating derivatives.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq.) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the mixture with additional dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product further by recrystallization or silica gel column chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the parent compound as described in Protocol 1.

Starting MaterialReagentCatalystSolventTemperature (°C)Time (h)ProductYield (%)Melting Point (°C)
2-chloro-5-methylpyridin-3-amineZn(CN)₂Pd(PPh₃)₄DMF10520This compound65154[1]

Visualization of Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

SynthesisWorkflow start 2-chloro-5-methylpyridin-3-amine product This compound start->product  DMF, 105°C, 20h reagents Zn(CN)₂ Pd(PPh₃)₄ reagents->start

Caption: Palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

References

The Versatility of 3-Amino-5-methylpyridine-2-carbonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-5-methylpyridine-2-carbonitrile is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique arrangement of a nucleophilic amino group ortho to a cyano group on a substituted pyridine ring allows for a variety of cyclization reactions, leading to the formation of diverse fused heterocyclic scaffolds. These scaffolds, particularly pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest as they form the core of numerous biologically active compounds, including kinase inhibitors with potential applications in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems.

I. Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, often referred to as a "purine isostere," and is found in a number of kinase inhibitors. This compound serves as an excellent precursor for the construction of this bicyclic system through straightforward condensation reactions with one-carbon synthons.

A. Reaction with Formamide

A common and direct method for the synthesis of 4-aminopyrido[2,3-d]pyrimidines involves the cyclization of this compound with formamide. This reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization.

Experimental Protocol 1: Synthesis of 4-Amino-6-methylpyrido[2,3-d]pyrimidine-5-carbonitrile

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (typically 180-210 °C) for a specified time (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 4-Amino-6-methylpyrido[2,3-d]pyrimidine-5-carbonitrile.

B. Reaction with Dimethylformamide-Dimethylacetal (DMF-DMA)

An alternative approach to constructing the pyrimidine ring involves the reaction with DMF-DMA. This reagent serves as a source of a formyl group equivalent and facilitates the cyclization under milder conditions compared to formamide. The reaction proceeds through an initial formation of an N,N-dimethylformamidine intermediate, which then undergoes cyclization.

Experimental Protocol 2: Synthesis of 4-(Dimethylamino)methyleneamino-5-methylpyridine-2-carbonitrile and subsequent cyclization

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as xylene or DMF in a round-bottom flask.

  • Add dimethylformamide-dimethylacetal (DMF-DMA) (1.1-1.5 eq).

  • Heat the mixture to reflux for the time indicated in Table 1, monitoring by TLC.

  • For the synthesis of 4-aminopyrido[2,3-d]pyrimidine, the intermediate can be cyclized by heating with ammonium acetate in a suitable solvent like acetic acid.

Table 1: Representative Data for the Synthesis of Pyrido[2,3-d]pyrimidines

ReagentProductReaction Time (h)Temperature (°C)Yield (%)
Formamide4-Amino-6-methylpyrido[2,3-d]pyrimidine-5-carbonitrile4 - 8190 - 21075 - 85
DMF-DMA4-(Dimethylamino)methyleneamino-5-methylpyridine-2-carbonitrile2 - 4Reflux80 - 90

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G A This compound C 4-Amino-6-methylpyrido[2,3-d]pyrimidine-5-carbonitrile A->C Reflux E N,N-dimethylformamidine Intermediate A->E Reflux B Formamide B->C D DMF-DMA D->E E->C F Cyclization (e.g., NH4OAc) F->C

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

II. Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system with a wide range of biological activities. This compound can be utilized in the synthesis of this system, often through a Thorpe-Ziegler type cyclization.

A. Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be further manipulated. While this compound itself is not a dinitrile, it can be derivatized to introduce a second nitrile-containing moiety, which can then undergo this cyclization. A more direct approach involves the reaction of the amino group with a reagent that facilitates the formation of a pyrazole ring.

Experimental Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (Generalized)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the cyclizing agent (e.g., a β-dicarbonyl compound or its equivalent) (1.0-1.2 eq).

  • A catalyst, such as a strong base (e.g., sodium ethoxide) or an acid (e.g., ZrCl4), may be required depending on the specific reaction.[1]

  • Heat the reaction mixture to reflux for a specified duration (see Table 2), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize if necessary.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid by filtration, wash with an appropriate solvent, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Data for the Synthesis of Pyrazolo[3,4-b]pyridines (from analogous precursors)

Cyclizing AgentProductCatalystReaction Time (h)Yield (%)
α,β-Unsaturated Ketone4-Substituted-6-methyl-1H-pyrazolo[3,4-b]pyridineZrCl41613-28[1]
1,3-Diketone4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridineAcetic Acid4-670-85

Signaling Pathway Implication of Synthesized Heterocycles

The synthesized pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines are often investigated as inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase Cascade (e.g., RAF-MEK-ERK) A->B D Transcription Factors B->D C Synthesized Inhibitor (e.g., Pyrido[2,3-d]pyrimidine) C->B Inhibition E Gene Expression (Proliferation, Survival) D->E

Caption: Kinase Signaling Pathway Inhibition.

III. Multi-component Reactions

This compound is an ideal candidate for multi-component reactions (MCRs), which allow for the rapid and efficient construction of complex molecular architectures in a single step. These reactions are highly valued in drug discovery for the generation of chemical libraries.

Experimental Protocol 4: One-Pot Synthesis of a Fused Heterocycle (Generalized)

  • In a suitable solvent (e.g., ethanol, water, or solvent-free), combine this compound (1.0 eq), an aldehyde (1.0 eq), and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq).

  • Add a catalyst, which can be a base (e.g., piperidine, triethylamine) or an acid (e.g., p-toluenesulfonic acid), or in some cases, the reaction can be catalyst-free.

  • Heat the reaction mixture to the desired temperature (room temperature to reflux) or use microwave irradiation for a specified time (see Table 3).

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture as appropriate. This may involve cooling to induce precipitation, extraction with an organic solvent, or direct filtration.

  • Purify the product by recrystallization or column chromatography.

Table 3: Representative Data for Multi-component Reactions (from analogous precursors)

AldehydeActive Methylene CompoundCatalystReaction TimeYield (%)
Aromatic AldehydeMalononitrilePiperidine4-6 h85-95
Aromatic AldehydeEthyl CyanoacetateL-proline2-3 h80-92

Workflow for Multi-Component Reaction

G A 3-Amino-5-methyl- pyridine-2-carbonitrile E One-Pot Reaction A->E B Aldehyde B->E C Active Methylene Compound C->E D Catalyst D->E F Complex Fused Heterocycle E->F

Caption: Multi-Component Reaction Workflow.

This compound is a cornerstone starting material for the synthesis of a wide array of medicinally relevant fused heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel therapeutic agents and other advanced materials. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an invaluable tool in modern organic synthesis.

References

Application Note: Scale-Up Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds, including novel orally bioavailable chemokine receptor 9 (CCR9) antagonists for the potential treatment of inflammatory bowel disease.[1] As drug development progresses from laboratory-scale research to preclinical and clinical studies, the demand for larger quantities of this intermediate necessitates the development of a robust and scalable synthetic process. This application note details a proposed scale-up synthesis of this compound, based on a palladium-catalyzed cyanation reaction. The protocol is adapted from a known laboratory procedure and addresses key considerations for transitioning to a larger scale.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine with zinc cyanide.

Scheme 1: Synthesis of this compound

Experimental Workflow

The following diagram outlines the major steps involved in the proposed scale-up synthesis of this compound.

Scale_Up_Synthesis A Charge Reactor with 2-chloro-5-methylpyridin-3-amine and DMF B Add Zinc Cyanide A->B Step 1 C Inert Atmosphere Purge (e.g., Argon) B->C Step 2 D Add Pd(PPh3)4 Catalyst C->D Step 3 E Heat Reaction Mixture (e.g., 105 °C, 20 h) D->E Step 4 F Reaction Monitoring (e.g., HPLC/TLC) E->F In-process Control G Cool to Room Temperature F->G Upon Completion H Filtration of Reaction Mixture (e.g., through Celite) G->H Step 5 I Solvent Removal (Vacuum Distillation) H->I Step 6 J Crude Product Isolation I->J Step 7 K Purification (e.g., Recrystallization or Column Chromatography) J->K Step 8 L Drying of Final Product K->L Step 9 M Final Product: This compound L->M Final Product

Caption: Workflow for the scale-up synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the reactants, reagents, and expected outputs for a conceptual scale-up batch, based on a laboratory-scale synthesis yielding 65%.[2]

Table 1: Reactants and Reagents for a 1 kg Scale Batch

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (kg)Volume (L)Equivalents
2-chloro-5-methylpyridin-3-amine142.587.011.00-1.00
Zinc Cyanide (Zn(CN)₂)117.437.010.82-1.00
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.570.350.41-0.05
N,N-Dimethylformamide (DMF)73.09--15.0-

Table 2: Expected Product Output and Properties

ProductMolecular Weight ( g/mol )Theoretical Yield (kg)Expected Yield (65%) (kg)Physical AppearanceMelting Point (°C)
This compound133.150.930.61White solid154

Detailed Experimental Protocol (Conceptual Scale-Up)

This protocol describes the synthesis of this compound on a 1 kg scale of the starting material, 2-chloro-5-methylpyridin-3-amine.

Equipment:

  • 20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet.

  • Heating/cooling mantle or oil bath.

  • Filter reactor or appropriate filtration setup (e.g., Nutsche filter).

  • Rotary evaporator or other suitable solvent removal system.

  • Drying oven.

Reagents and Solvents:

  • 2-chloro-5-methylpyridin-3-amine (1.00 kg, 7.01 mol)

  • Zinc Cyanide (Zn(CN)₂) (0.82 kg, 7.01 mol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.41 kg, 0.35 mol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15.0 L)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (for purification)

  • Petroleum ether (for purification)

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Purge the reactor with an inert gas (e.g., argon or nitrogen) to establish an inert atmosphere.

  • Charging of Reactants:

    • Under the inert atmosphere, charge the reactor with 2-chloro-5-methylpyridin-3-amine (1.00 kg).

    • Add anhydrous N,N-dimethylformamide (15.0 L) to the reactor and stir until the starting material is fully dissolved.

    • Carefully add zinc cyanide (0.82 kg) to the reaction mixture. Caution: Zinc cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Degassing and Catalyst Addition:

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for at least 30 minutes to remove any dissolved oxygen.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.41 kg) to the reactor.

  • Reaction:

    • Heat the reaction mixture to 105 °C with constant stirring.

    • Maintain the reaction at this temperature for approximately 20 hours.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC) to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a pad of diatomaceous earth in a filtration apparatus.

    • Filter the reaction mixture through the pad of diatomaceous earth to remove the catalyst and other insoluble materials.

    • Wash the filter cake with a small amount of DMF to ensure complete transfer of the product.

    • Transfer the filtrate to a suitable vessel for solvent removal.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 2:8 v/v) as the eluent.[2] For larger scales, recrystallization from a suitable solvent system should be explored to improve efficiency and reduce solvent waste.

  • Drying:

    • Dry the purified product under vacuum at an appropriate temperature to obtain this compound as a white solid.

Safety Considerations for Scale-Up

  • Toxicity: Zinc cyanide is highly toxic and can release hydrogen cyanide gas upon contact with acids. All handling should be performed in a well-ventilated fume hood or a contained system with appropriate PPE. A quench solution (e.g., sodium hypochlorite) should be readily available to neutralize any cyanide-containing waste.

  • Exothermicity: While the reaction is heated, the potential for an exothermic event, especially during the initial heating phase, should be considered. Gradual heating and careful temperature monitoring are crucial.

  • Solvent Handling: DMF is a high-boiling point solvent and requires efficient vacuum distillation for removal. Appropriate measures should be in place for the handling and disposal of large volumes of this solvent.

  • Palladium Catalyst: Palladium catalysts can be pyrophoric, especially after filtration when exposed to air. The filter cake should be kept wet with a solvent and handled with care. Proper procedures for the recovery and disposal of the palladium catalyst should be followed.

Conclusion

The described protocol provides a framework for the scale-up synthesis of this compound. Careful planning, adherence to safety protocols, and in-process monitoring are essential for a successful and safe scale-up campaign. Further process optimization, such as exploring alternative cyanide sources, catalyst loading, and purification methods (e.g., crystallization), may lead to improved efficiency, cost-effectiveness, and a more environmentally friendly process on an industrial scale.

References

Application Notes and Protocols for the Derivatization of 3-Amino-5-methylpyridine-2-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-5-methylpyridine-2-carbonitrile scaffold is a valuable starting point in medicinal chemistry for the development of novel therapeutics. Its structural features, including the aminopyridine core, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The strategic placement of the amino and cyano groups allows for diverse derivatization strategies, leading to compounds with a range of biological activities. This document provides detailed application notes on the utility of this scaffold, focusing on its application in the discovery of Chemokine Receptor 9 (CCR9) antagonists, and includes protocols for synthesis and biological evaluation.

Therapeutic Potential: Targeting CCR9

Derivatives of this compound have been identified as versatile reactants in the preparation of orally bioavailable CCR9 antagonists.[1] CCR9 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of immune cells, particularly T cells, to the gastrointestinal tract.[2][3] The interaction of CCR9 with its specific ligand, CCL25, is implicated in the pathogenesis of inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, as well as in several types of cancer.[3][4][5] Therefore, antagonizing the CCR9/CCL25 signaling pathway presents a promising therapeutic strategy for these conditions.

CCR9 Signaling Pathway

The binding of the chemokine CCL25 to its receptor CCR9, located on the surface of immune and cancer cells, initiates a cascade of intracellular signaling events.[3][4][6] This process begins with a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The activated G-protein subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to an increase in intracellular calcium levels, while the PI3K/Akt pathway is involved in cell survival and proliferation.[3][7] Ultimately, these signaling events result in cellular responses such as chemotaxis, cell proliferation, and inhibition of apoptosis.[4]

CCR9_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binding G_protein G-protein Activation CCR9->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Cellular_Response Cellular Response (Chemotaxis, Proliferation, Anti-apoptosis) Ca_flux->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Figure 1: Simplified CCR9 Signaling Pathway.

Derivatization Strategies

The this compound scaffold offers two primary sites for derivatization: the 3-amino group and the 2-cyano group.

Modification of the 3-Amino Group

The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a variety of substituents. These modifications can be crucial for modulating the compound's binding affinity, selectivity, and physicochemical properties.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine can introduce amide functionalities.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce substituted alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides can be used to introduce aromatic substituents.

Modification of the 2-Cyano Group

The cyano group can be hydrolyzed, reduced, or can participate in cycloaddition reactions to form various heterocyclic rings.

  • Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxamide or a carboxylic acid.

  • Reduction: Reduction with reagents like lithium aluminum hydride can yield a primary amine.

  • Cyclization Reactions: The cyano group can react with various reagents to form fused heterocyclic systems, such as pyrimidines or triazines.

Bioisosteric Replacements

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.

  • For the Cyano Group: Tetrazoles are common bioisosteres for carboxylic acids (which can be derived from the cyano group) and can offer improved metabolic stability and oral bioavailability.

  • For the Amino Group: Hydroxyl or thiol groups can be considered as bioisosteric replacements for the amino group, although this would require a different synthetic starting point.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of the core scaffold.[1]

Materials:

  • 2-Chloro-5-methylpyridin-3-amine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Diatomaceous earth

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve 2-chloro-5-methylpyridin-3-amine (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

  • Add zinc cyanide (1.0 eq) to the solution.

  • Degas the reaction mixture for 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 105 °C and stir for 20 hours.

  • After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 2:8 v/v) as the eluent to obtain this compound as a solid.

Synthesis_Workflow Start Start Dissolve Dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF under inert gas Start->Dissolve Add_Reagents Add Zn(CN)₂ and Pd(PPh₃)₄ Dissolve->Add_Reagents Heat Heat at 105 °C for 20 hours Add_Reagents->Heat Workup Filter through diatomaceous earth and concentrate Heat->Workup Purify Purify by silica gel column chromatography Workup->Purify End End Product: This compound Purify->End

Figure 2: Workflow for the synthesis of the core scaffold.
Protocol 2: Acylation of the 3-Amino Group (General Procedure)

This protocol provides a general method for the acylation of the 3-amino group, a common first step in creating a library of derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Evaluation Protocols

The following are generalized protocols for assessing the activity of synthesized derivatives as CCR9 antagonists.

Protocol 3: In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR9-expressing cells towards the chemokine CCL25.

Materials:

  • CCR9-expressing cell line (e.g., Molt-4 T-cells)

  • Recombinant human CCL25

  • Test compounds

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Chemotaxis chamber (e.g., Transwell® plates)

Procedure:

  • Prepare serial dilutions of the test compounds in assay medium.

  • Add the chemoattractant (CCL25 at a predetermined optimal concentration) with or without the test compounds to the lower wells of the chemotaxis chamber.

  • Resuspend the CCR9-expressing cells in assay medium and add them to the upper chamber (the insert).

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • After incubation, quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).

  • Calculate the percentage of inhibition for each compound concentration relative to the CCL25-only control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CCL25 in CCR9-expressing cells.[7][8]

Materials:

  • CCR9-expressing cell line

  • Recombinant human CCL25

  • Test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescence plate reader with an automated injector

Procedure:

  • Load the CCR9-expressing cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells and resuspend them in assay buffer.

  • Aliquot the cell suspension into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells and incubate for a short period.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Use the automated injector to add a pre-determined concentration of CCL25 (typically EC₈₀) to all wells.

  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

  • Calculate the percentage of inhibition for each compound concentration relative to the CCL25-only control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate SAR analysis.

Table 1: In Vitro Activity of Hypothetical 3-Acylamino-5-methylpyridine-2-carbonitrile Derivatives as CCR9 Antagonists

Compound IDR Group (at 3-amino position)Chemotaxis IC₅₀ (nM)Calcium Mobilization IC₅₀ (nM)
1a -COCH₃550720
1b -CO-Ph120150
1c -CO-(4-Cl-Ph)4560
1d -CO-(4-MeO-Ph)95110
1e -SO₂-Ph210250
Reference Vercirnon3.45.4

Data in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold is a promising starting point for the design and synthesis of novel drug candidates, particularly CCR9 antagonists. The synthetic versatility of this core allows for the generation of diverse chemical libraries, and the robust in vitro assays described herein provide a clear path for the biological evaluation of these compounds. The systematic exploration of derivatization at the 3-amino and 2-cyano positions, guided by SAR principles, can lead to the identification of potent and selective modulators of therapeutically relevant targets.

References

Application Notes and Protocols for the Use of 3-Amino-5-methylpyridine-2-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its pyridine core serves as a key scaffold that can be elaborated to target the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The strategic positioning of the amino and cyano groups allows for diverse chemical modifications, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, drawing upon established synthetic methodologies for analogous aminopyridine and aminopyrazine scaffolds.

Key Applications in Kinase Inhibitor Synthesis

The this compound scaffold is a valuable starting material for the synthesis of various classes of kinase inhibitors, including those targeting key enzymes in oncology. Based on the chemistry of structurally related aminopyrazines and aminopyridines, this scaffold is particularly amenable to the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, which are known to be effective kinase inhibitor cores.

Potential kinase targets for inhibitors derived from this scaffold include:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).

  • Non-Receptor Tyrosine Kinases: Src family kinases.

  • Serine/Threonine Kinases: Checkpoint Kinase 1 (CHK1) and Aurora Kinases.

The methyl group at the 5-position of the pyridine ring can provide additional steric and electronic influence, potentially enhancing selectivity and potency for specific kinase targets.

Synthetic Strategies and Experimental Protocols

A primary synthetic strategy involves the condensation of the 3-amino group and the 2-cyano group of this compound with various reagents to form fused pyrimidine rings. This approach is highly modular and allows for the introduction of diversity at multiple positions of the resulting kinase inhibitor scaffold.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A 3-Amino-5-methylpyridine- 2-carbonitrile C Fused Pyrimidine Core A->C B Cyclocondensation Reagent (e.g., Guanidine, β-Ketoester) B->C D Further Functionalization (e.g., Suzuki Coupling) C->D E Final Kinase Inhibitor D->E F In Vitro Kinase Assay E->F Screening G Cell-Based Assays (Proliferation, Apoptosis) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Inhibitor 3-Amino-5-methylpyridine-2- carbonitrile Derivative Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Application Notes and Protocols for the Coupling of 3-Amino-5-methylpyridine-2-carbonitrile with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring amino and cyano functionalities, serves as a valuable scaffold for the synthesis of a wide range of complex molecules, including potent kinase inhibitors and antagonists for chemokine receptors like CCR9, which are implicated in inflammatory bowel disease.[1] The strategic functionalization of this core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the pyridine ring, is crucial for developing new therapeutic agents.

Palladium-catalyzed cross-coupling reactions are indispensable tools for achieving such transformations with high efficiency and selectivity. This document provides detailed application notes and protocols for the coupling of this compound with various aryl halides, focusing on four major classes of palladium-catalyzed reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Sonogashira Coupling, and Heck Coupling.

General Considerations for Coupling Reactions

The presence of multiple functional groups on the this compound core—a primary amine, a cyano group, and the pyridine nitrogen—requires careful consideration when selecting reaction conditions. The lone pair of electrons on the amino group and the pyridine nitrogen can potentially coordinate with the palladium catalyst, possibly impeding the catalytic cycle.[2] Therefore, the choice of an appropriate combination of palladium precursor, ligand, base, and solvent is critical to achieve high yields and minimize side reactions. For many of the protocols outlined below, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent the degradation of the catalyst and other reagents.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl-3-amino-5-methylpyridine-2-carbonitriles. This reaction couples an amine with an aryl halide in the presence of a palladium catalyst and a base.[3][4]

Data Presentation: Buchwald-Hartwig Amination

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides with amines, based on protocols for structurally similar aminopyridine substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~90
22-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBuDioxane1000.5~94
34-BromotolueneN,N',N'-trimethyl-1,2-diaminoethane(NHC)Pd(allyl)Cl (1)-NaOtBuDioxane10018~85
43-Chloropyridine1-PhenylpiperazinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene11024~75

Yields are based on reactions with analogous substrates and should be considered as representative. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or a sealed reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube or vial and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a highly versatile and widely employed method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2] This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring, assuming a 5-halo-3-amino-5-methylpyridine-2-carbonitrile precursor is used.

Data Presentation: Suzuki-Miyaura Coupling

The following table presents typical conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. These serve as a good starting point for the development of a protocol for a 5-halo-3-amino-5-methylpyridine-2-carbonitrile substrate.

EntryHalopyridineArylboronic AcidPd-Catalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
13-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
23-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88
32-Bromo-5-methylpyridin-4-amine3-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O (3:1)120 (µW)0.5~82
43,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O852~95

Yields are based on reactions with analogous substrates and should be considered as representative. Optimization is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask or a microwave vial, combine the 5-halo-3-amino-5-methylpyridine-2-carbonitrile (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction Execution:

    • Conventional Heating: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Microwave Irradiation: If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] This reaction is ideal for introducing alkynyl moieties at the 5-position of a 5-halo-3-amino-5-methylpyridine-2-carbonitrile.

Data Presentation: Sonogashira Coupling

The following table outlines representative conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for the target substrate.

EntryHalopyridineTerminal AlkynePd-Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~96
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~85
36-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16~93
44-IodoanilineEthynylferrocenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF706-

Yields are based on reactions with analogous substrates and should be considered as representative. Optimization is recommended.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the 5-halo-3-amino-5-methylpyridine-2-carbonitrile (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), the base (e.g., triethylamine), and the terminal alkyne (1.1-1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Coupling: Synthesis of Alkenyl-Substituted Pyridines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[7] This method can be used to introduce vinyl or substituted vinyl groups at the 5-position of a 5-halo-3-amino-5-methylpyridine-2-carbonitrile.

Data Presentation: Heck Coupling

The following table provides exemplary conditions for the Heck coupling of bromopyridines with alkenes.

EntryHalopyridineAlkenePd-Catalyst (mol%)BaseAdditiveSolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-bromopyridineStyrenePd(OAc)₂ (1)Et₃NTBABDMF1302~90
22-Amino-5-bromopyridineEthyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1303~85
34-BromoacetophenoneStyrenePd(II)-complex (0.125)Et₃NTBABDMF1301.5~96
42-Acetyl-5-bromobenzofuranAcrylonitrilePd(II)-complex (1)Et₃NTBABH₂O1003~88

Yields are based on reactions with analogous substrates and should be considered as representative. Optimization is recommended. TBAB = Tetrabutylammonium bromide.

Experimental Protocol: General Procedure for Heck Coupling
  • Reaction Setup: In a sealable reaction tube or microwave vial, combine the 5-halo-3-amino-5-methylpyridine-2-carbonitrile (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and any additives (e.g., TBAB).

  • Reagent Addition: Add the solvent (e.g., DMF or acetonitrile) and the base (e.g., triethylamine).

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-130 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Purification prep_reagents Weigh Reagents: - Pyridine Substrate - Aryl Halide - Catalyst & Ligand - Base setup Combine Reagents in Glassware prep_reagents->setup prep_glass Oven-Dry Glassware (Schlenk tube/vial) prep_glass->setup inert Evacuate & Backfill with Inert Gas (Ar/N₂) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent react Heat & Stir (Conventional or Microwave) solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor Periodically workup Cool, Dilute, & Perform Aqueous Wash monitor->workup Upon Completion purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling—offer a powerful and versatile toolkit for the functionalization of this compound and its halogenated derivatives. While the provided protocols are based on closely related structures and offer robust starting points, optimization of catalyst, ligand, base, solvent, and temperature for each specific substrate combination is essential to achieve maximum yields and purity. These methods pave the way for the synthesis of diverse libraries of novel pyridine derivatives for evaluation in drug discovery and development programs.

References

One-Pot Synthesis of 6-Methylpyrido[2,3-d]pyrimidines from 3-Amino-5-methylpyridine-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 6-methyl-substituted pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. The synthesis originates from the readily available starting material, 3-amino-5-methylpyridine-2-carbonitrile. Pyrido[2,3-d]pyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines and pteridines, enabling them to interact with a wide range of biological targets.[1]

Introduction

Pyrido[2,3-d]pyrimidines have garnered substantial interest in drug discovery due to their diverse pharmacological activities. These compounds have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[2][3] Notably, derivatives of this scaffold have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and other protein kinases.[2][3][4] The 6-methyl-substituted pyrido[2,3-d]pyrimidine core, in particular, offers a valuable platform for the development of novel therapeutics.

Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies. Its derivatives have been explored for a multitude of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of various protein kinases, these compounds can disrupt cancer cell proliferation, induce apoptosis, and inhibit tumor growth.[2][4][5]

  • Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling, these molecules hold potential for the treatment of inflammatory and autoimmune diseases.

  • Antihypertensive Agents: Certain derivatives have demonstrated the ability to lower blood pressure, suggesting their utility in cardiovascular medicine.[6]

  • Antimicrobial Agents: The structural motif has also been incorporated into compounds with antibacterial and antifungal properties.

Experimental Protocols

This section details the one-pot synthesis of 4-amino-6-methylpyrido[2,3-d]pyrimidine from this compound using formamide as the cyclizing agent. This method is advantageous due to its operational simplicity and the use of readily available reagents.

Protocol 1: One-Pot Synthesis of 4-Amino-6-methylpyrido[2,3-d]pyrimidine

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Activated Charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of formamide (approximately 10-15 equivalents).

  • Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • To purify the crude product, recrystallize from a suitable solvent such as ethanol, using activated charcoal to decolorize if necessary.

  • Dry the purified crystals under vacuum to yield 4-amino-6-methylpyrido[2,3-d]pyrimidine.

Data Presentation
ParameterValue
Product Name 4-Amino-6-methylpyrido[2,3-d]pyrimidine
Starting Material This compound
Reagent Formamide
Reaction Type One-pot cyclocondensation
Typical Yield 60-75%
Reaction Time 4-6 hours
Reaction Temperature 180-200 °C
Purification Recrystallization from ethanol

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine 3-Amino-5-methyl- pyridine-2-carbonitrile and Formamide start->reagents reflux Reflux at 180-200 °C (4-6 hours) reagents->reflux workup Cool and Quench in Ice-Water reflux->workup filtration Filter and Wash Precipitate workup->filtration purification Recrystallize from Ethanol filtration->purification product 4-Amino-6-methyl- pyrido[2,3-d]pyrimidine purification->product

Caption: One-pot synthesis workflow for 4-amino-6-methylpyrido[2,3-d]pyrimidine.

Potential Kinase Inhibition Signaling Pathway

Pyrido[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases, such as EGFR and CDKs, which are often dysregulated in cancer. The following diagram illustrates a simplified signaling pathway that can be targeted by these inhibitors.

signaling_pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Activation inhibitor Pyrido[2,3-d]pyrimidine Inhibitor inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, and Growth downstream->proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 3-Amino-5-methylpyridine-2-carbonitrile in the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the design and synthesis of novel fluorescent probes. Its unique electronic properties and strategically positioned functional groups—an amino group ortho to a nitrile group on a pyridine ring—offer a rich platform for constructing complex, fluorescent molecular architectures. This document provides detailed application notes and protocols for the proposed synthesis of innovative fluorescent probes based on this scaffold, targeting applications in cellular imaging, biosensing, and drug discovery. While direct examples of fluorescent probes synthesized from this compound are not extensively documented in current literature, the following sections outline plausible synthetic strategies and potential applications based on established chemical principles and the known reactivity of analogous o-aminonitrile systems.

Proposed Fluorescent Probe Scaffolds

The inherent reactivity of the o-aminonitrile functionality in this compound allows for the construction of various fused heterocyclic systems known to exhibit fluorescence. Two promising scaffolds are proposed here:

  • Pyrido[2,3-b]pyridine-based Probes: These fused systems can be synthesized through cyclization reactions and offer a rigid, planar structure conducive to high fluorescence quantum yields.

  • Thieno[2,3-b]pyridine-based Probes: Incorporation of a thiophene ring can modulate the electronic properties of the fluorophore, often leading to red-shifted emission spectra suitable for biological imaging.

Quantitative Data of Analogous Fluorescent Probes

To provide a reference for the potential photophysical properties of probes derived from this compound, the following table summarizes data from structurally similar fluorescent compounds found in the literature.

Fluorophore ScaffoldExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target Analyte/ApplicationReference
Aminopyridine Derivative3904800.44Bio-orthogonal labeling[1]
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine~350-400~450-550Up to 0.15 (in aggregates)Aggregation-Induced Emission[2]
Pyrido[2,3-b]indolizine~350-400~450-550HighGreen light emission[3][4]
3-Amino-furo[2,3-b]pyridine~340~380-490Not specifiedpH sensing[5]
Thieno[2,3-b]pyridine DerivativeNot specifiedNot specifiedNot specifiedBioactive compound synthesis[6]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of novel fluorescent probes starting from this compound.

Protocol 1: Synthesis of a Pyrido[2,3-b]pyridine-based Fluorescent Probe

This protocol describes a potential pathway to a fused pyridopyridine system via a condensation reaction.

Objective: To synthesize a novel 4-amino-6-methyl-2-phenyl-pyrido[2,3-b]pyridine-3-carbonitrile fluorescent probe.

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.33 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure 4-amino-6-methyl-2-phenyl-pyrido[2,3-b]pyridine-3-carbonitrile.

  • Characterization: Characterize the final product using NMR, mass spectrometry, and elemental analysis. Evaluate its photophysical properties using UV-Vis and fluorescence spectroscopy.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine-based Fluorescent Probe

This protocol outlines a potential Gewald reaction-based approach to a thieno[2,3-b]pyridine scaffold.

Objective: To synthesize a novel 3-amino-2-cyano-5-methyl-thieno[2,3-b]pyridine-based fluorescent probe.

Materials:

  • This compound

  • Elemental sulfur

  • An active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • A base (e.g., morpholine or triethylamine)

  • Ethanol or DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve this compound (1.33 g, 10 mmol) and the active methylene compound (10 mmol) in 40 mL of ethanol.

  • Addition of Sulfur and Base: Add elemental sulfur (0.32 g, 10 mmol) to the mixture, followed by the dropwise addition of morpholine (0.87 g, 10 mmol) while stirring.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is typically exothermic. Monitor the progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water. An acidic workup with dilute HCl may be necessary to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized thieno[2,3-b]pyridine derivative by spectroscopic methods and analyze its fluorescent properties.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the proposed synthetic pathways and a general mechanism for a "turn-on" fluorescent probe.

Synthesis_Pathway_1 A 3-Amino-5-methyl- pyridine-2-carbonitrile C Reaction Mixture (Ethanol, NaOAc) A->C B Benzaldehyde + Malononitrile B->C D Reflux (6-8 hours) C->D E Crude Product (Precipitation) D->E F Purification (Recrystallization) E->F G Pyrido[2,3-b]pyridine Fluorescent Probe F->G

Caption: Proposed synthesis of a Pyrido[2,3-b]pyridine-based fluorescent probe.

Synthesis_Pathway_2 A 3-Amino-5-methyl- pyridine-2-carbonitrile C Reaction Mixture (Ethanol, Base) A->C B Sulfur + Active Methylene Cmpd. B->C D Heating (2-4 hours) C->D E Crude Product (Precipitation) D->E F Purification (Chromatography) E->F G Thieno[2,3-b]pyridine Fluorescent Probe F->G

Caption: Proposed synthesis of a Thieno[2,3-b]pyridine-based fluorescent probe.

Turn_On_Mechanism cluster_0 Sensing Environment Probe_Off Probe-Analyte Receptor (Non-fluorescent) Probe_On Probe-Analyte Complex (Fluorescent) Probe_Off->Probe_On Conformational Change/ Reaction No_Light No/Low Emission Probe_Off->No_Light Analyte Target Analyte Analyte->Probe_Off Binding Light_Out Emitted Light (Fluorescence) Probe_On->Light_Out Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On

Caption: General mechanism of a "turn-on" fluorescent probe upon analyte binding.

Conclusion

This compound represents a promising, yet underexplored, starting material for the development of novel fluorescent probes. The synthetic routes and potential applications outlined in these notes are based on well-established chemical transformations of related heterocyclic systems. Researchers are encouraged to explore these pathways to unlock the full potential of this versatile building block in creating next-generation tools for chemical biology and drug discovery. Further derivatization of the proposed scaffolds could lead to probes with tailored properties, such as improved water solubility, specific organelle targeting, and sensitivity to a wide range of biological analytes.

References

Application Note: Protocol for N-alkylation of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the selective N-monoalkylation of 3-Amino-5-methylpyridine-2-carbonitrile via reductive amination. This method utilizes a carboxylic acid as the alkyl source and sodium borohydride as the reducing agent, offering a facile and efficient route to synthesize a variety of N-alkylated aminopyridine derivatives. This procedure is characterized by its mild reaction conditions, high chemoselectivity for mono-alkylation, and good to excellent yields. The protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

N-alkylated aminopyridines are crucial intermediates in the synthesis of numerous pharmaceutical compounds and biologically active molecules. The functionalization of the amino group allows for the modulation of a compound's physicochemical properties, thereby influencing its biological activity and pharmacokinetic profile. However, direct N-alkylation of aminopyridines using alkyl halides can be challenging due to the competitive alkylation of the more nucleophilic pyridine ring nitrogen, leading to the formation of pyridinium salts.

To circumvent this issue, reductive amination presents a robust and highly selective alternative. This method involves the in-situ formation of an imine or enamine from the reaction between the primary amine and a carbonyl compound, which is then immediately reduced to the corresponding secondary amine. A particularly convenient variant of this reaction employs a carboxylic acid, which is reduced in situ to an aldehyde, followed by reductive amination in a one-pot fashion. This protocol details the N-alkylation of this compound using various carboxylic acids and sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Signaling Pathway and Reaction Mechanism

The reaction proceeds through a reductive amination pathway. Initially, the carboxylic acid is likely reduced to an intermediate aldehyde by the borohydride reagent. This aldehyde then condenses with the primary amino group of the this compound to form a Schiff base (iminium ion). This intermediate is subsequently reduced by sodium borohydride to yield the final N-alkylated product. The chemoselectivity arises from the fact that the iminium ion is more readily reduced by NaBH₄ than the carboxylic acid or the pyridine ring.

Reaction_Mechanism cluster_reagents Reagents Aminopyridine This compound Imine Imine/Iminium Ion Aminopyridine->Imine Carboxylic_Acid R-COOH Aldehyde R-CHO (in situ) Carboxylic_Acid->Aldehyde Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Aldehyde Product N-Alkyl-3-amino-5-methyl- pyridine-2-carbonitrile NaBH4->Product Solvent THF Aldehyde->Imine Imine->Product Reduction

Caption: Reaction mechanism for N-alkylation via reductive amination.

Experimental Protocol

Materials:

  • This compound (Substrate)

  • Carboxylic Acid (e.g., Acetic acid, Propionic acid, Isobutyric acid, Phenylacetic acid)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fume hood

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the selected carboxylic acid (1.1 eq.) in anhydrous THF.

  • Cooling: Cool the resulting mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (2.0-3.0 eq.) in small portions over 30 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction should be monitored by TLC. For less reactive carboxylic acids, the reaction mixture may be gently heated to reflux until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound with various carboxylic acids based on typical yields for this type of reaction.

EntryCarboxylic Acid (Alkyl Source)Alkyl Group (R)Product NameExpected Yield (%)
1Acetic Acid-CH₃3-(Methylamino)-5-methylpyridine-2-carbonitrile85 - 95
2Propionic Acid-CH₂CH₃3-(Ethylamino)-5-methylpyridine-2-carbonitrile80 - 90
3Isobutyric Acid-CH(CH₃)₂3-(Isopropylamino)-5-methylpyridine-2-carbonitrile75 - 85
4Phenylacetic Acid-CH₂Ph3-(Benzylamino)-5-methylpyridine-2-carbonitrile80 - 90

Workflow Diagram

G start Start setup 1. Dissolve Aminopyridine and Carboxylic Acid in THF start->setup cool 2. Cool to 0 °C setup->cool add_nabh4 3. Add NaBH₄ portion-wise cool->add_nabh4 react 4. Stir at Room Temperature (Monitor by TLC) add_nabh4->react quench 5. Quench with aq. NaHCO₃ react->quench extract 6. Extract with Ethyl Acetate quench->extract wash_dry 7. Wash, Dry, and Concentrate extract->wash_dry purify 8. Purify by Column Chromatography wash_dry->purify characterize 9. Characterize Product purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for N-alkylation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use anhydrous THF from a freshly opened container or after proper distillation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The described protocol for the N-alkylation of this compound via reductive amination is a reliable and efficient method for the synthesis of N-monoalkylated derivatives. The use of readily available carboxylic acids and sodium borohydride makes this a practical and versatile procedure for applications in medicinal chemistry and organic synthesis. The mild conditions and high selectivity offer significant advantages over traditional alkylation methods.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-Amino-5-methylpyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.[1][2] The Suzuki-Miyaura coupling is a powerful and widely adopted method for forging carbon-carbon bonds, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in medicinally important molecules.[3][4]

The protocols and data presented herein are based on established methodologies for structurally similar aminopyridine derivatives and provide a strong foundation for the successful application of this compound in drug discovery and development programs.

Data Presentation: Representative Suzuki Coupling Reactions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions and yields for the coupling of various arylboronic acids with aminopyridine scaffolds, providing a comparative overview for reaction optimization.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
14-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine[5]
22-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine[5]
3General arylboronic acidsPdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings[5]
4Various arylboronic acidsPd(dppf)Cl₂ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O (4:1)1200.5-1-Microwave-assisted, for 3-amino-6-bromopyrazine-2-carbonitrile[2]
5Phenylboronic acidPd(OAc)₂ (3 mol%)K₂CO₃Isopropanol / H₂OReflux8-12-For 2-bromo-5-methylpyridin-4-amine[1]

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[3]

Protocol 1: Conventional Heating Method

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromo-aminopyridines with arylboronic acids.[3][6]

Materials:

  • This compound (or its corresponding halide precursor)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[3]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)[3]

  • 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound halide (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[3]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).[3]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[3]

Materials:

  • This compound (or its corresponding halide precursor)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[3]

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water[3]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the this compound halide (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[3]

  • Add the palladium catalyst.[3]

  • Add the chosen solvent system to the vial.[3]

  • Seal the vial with a cap.[3]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 Base PdII_Both R1-Pd(II)Ln-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (N2 or Ar) A->B C Heating (Conventional or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Reaction incomplete E Work-up (Extraction, Washing) D->E Reaction complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield in a palladium-catalyzed cyanation reaction can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst is susceptible to poisoning by excess cyanide ions.[1][2][3] This is a common issue that can halt the catalytic cycle.

    • Solution: Instead of adding all the zinc cyanide at once, consider a slow addition or use a less soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][4] Employing biphasic solvent systems can also help maintain a low concentration of cyanide in the organic phase.[5]

  • Poor Quality Reagents: The purity and reactivity of the starting material, catalyst, and solvent are crucial.

    • Solution: Ensure the 2-chloro-5-methylpyridin-3-amine is pure. Use a high-purity palladium catalyst and anhydrous, degassed N,N-dimethylformamide (DMF).[6] Moisture can be particularly detrimental to the reaction.[3]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: The reported temperature for this synthesis is 105 °C.[6] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material, product, or catalyst.

  • Inefficient Ligand: The choice of phosphine ligand can significantly impact the reaction outcome.

    • Solution: While the cited protocol uses tetrakis(triphenylphosphine)palladium(0), other bulky electron-rich phosphine ligands like XPhos or S-Phos have shown success in similar cyanation reactions and could be trialed if the standard ligand is ineffective.[1][7]

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: Side reactions in palladium-catalyzed cyanations can lead to a range of impurities, reducing the yield and complicating purification.

Possible Side Reactions & Mitigation Strategies:

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if there is water in the reaction mixture.

    • Mitigation: Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Homocoupling of the Starting Material: The palladium catalyst can sometimes promote the homocoupling of the aryl chloride starting material.

    • Mitigation: This is often a result of suboptimal catalyst or ligand choice. Screening different palladium sources and ligands may help to suppress this side reaction.

  • Benzoin-type Condensation: While less common with this specific substrate, aldehydes can undergo benzoin condensation in the presence of cyanide.[1]

    • Mitigation: This is not directly applicable to the primary synthesis but is a consideration if similar reactions are being run with aldehyde-containing substrates.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer: The crude product from this reaction is typically a solid and can be purified by column chromatography or recrystallization.[6]

Purification Protocols:

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent: A mixture of ethyl acetate and petroleum ether (e.g., 2:8 v/v) is reported to be effective.[6] The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.

  • Recrystallization:

    • Solvent System: A suitable solvent system for recrystallization can be determined by small-scale solubility tests. Common solvents for aminopyridine derivatives include ethanol, benzene/ligroin mixtures, or aqueous ethanol.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported yield for the synthesis from 2-chloro-5-methylpyridin-3-amine using a palladium catalyst is around 65%.[6]

Q2: Can I use a different palladium catalyst?

A2: Yes, while tetrakis(triphenylphosphine)palladium(0) is reported, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand can also be effective for cyanation reactions.[1][7] The optimal catalyst system may need to be determined empirically.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen).[6] This prevents the oxidation of the palladium(0) catalyst and minimizes side reactions involving atmospheric moisture and oxygen.

Q4: What is the role of zinc cyanide in the reaction?

A4: Zinc cyanide (Zn(CN)₂) serves as the source of the cyanide group that replaces the chlorine atom on the pyridine ring.[6] It is often preferred over more toxic alkali metal cyanides.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture over time.

Data Presentation

Table 1: Comparison of Cyanide Sources for Palladium-Catalyzed Cyanation

Cyanide SourceToxicitySolubility in Organic SolventsTypical Reaction ConditionsReference
Zinc Cyanide (Zn(CN)₂)HighLowAnhydrous, 100-120 °C[1]
Potassium Ferrocyanide (K₄[Fe(CN)₆])LowVery LowOften requires a phase-transfer catalyst or aqueous co-solvent[1][10]
Sodium/Potassium Cyanide (NaCN/KCN)Very HighLowRequires rigorously anhydrous conditions[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [6]

  • Reaction Setup: In a 20 mL reaction vial, dissolve 1.0 g (7 mmol, 1 equivalent) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To the solution, add 821 mg (7 mmol, 1 equivalent) of zinc cyanide (Zn(CN)₂).

  • Degassing: Degas the reaction mixture for 10 minutes by bubbling argon or nitrogen gas through the solution.

  • Catalyst Addition: Add 405 mg (0.35 mmol, 0.05 equivalents) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Reaction Conditions: Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.

  • Work-up: After the reaction is complete (as determined by TLC or HPLC), cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:8, v/v) as the eluent to obtain the white solid product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Starting Material & Add Zn(CN)₂ in DMF degas Degas Mixture reagents->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat at 105°C for 20 hours catalyst->heat filter Filter through Diatomaceous Earth heat->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product 3-Amino-5-methylpyridine- 2-carbonitrile purify->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues start Low Yield Observed catalyst_deact Catalyst Deactivation? start->catalyst_deact reagent_quality Impure Starting Material or Solvent? start->reagent_quality catalyst_quality Poor Catalyst Quality? catalyst_deact->catalyst_quality No solution_catalyst_deact Slowly add Zn(CN)₂ or use K₄[Fe(CN)₆] catalyst_deact->solution_catalyst_deact Yes solution_catalyst_quality Use fresh, high-purity Pd(PPh₃)₄ catalyst_quality->solution_catalyst_quality Yes temp_issue Incorrect Temperature? reagent_quality->temp_issue No solution_reagent_quality Purify starting material & use anhydrous, degassed DMF reagent_quality->solution_reagent_quality Yes solution_temp Ensure temperature is stable at 105°C temp_issue->solution_temp Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimization of Palladium Catalyst for 3-Amino-5-methylpyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-PD-2512-001

Last Updated: December 30, 2025

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile. This valuable building block is a key intermediate in the development of pharmaceuticals, such as chemokine receptor 9 (CCR9) antagonists for inflammatory bowel disease.[1] The palladium-catalyzed cyanation of a corresponding 2-halopyridine derivative is a primary synthetic route. However, this transformation is notoriously sensitive to reaction parameters, and achieving high, reproducible yields requires careful optimization.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your catalytic system for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis.

Q1: What is the most common starting material and general reaction for this synthesis?

A1: The most frequently cited pathway is the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.[1] The reaction involves the cross-coupling of the aryl chloride with a cyanide source, mediated by a Pd(0) catalyst.

Q2: Which palladium catalyst system is a recommended starting point?

A2: For the cyanation of 2-chloro-5-methylpyridin-3-amine, a robust starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst precursor, paired with zinc cyanide (Zn(CN)₂) as the cyanide source in an aprotic polar solvent like DMF.[1] While effective, this system is a classic choice, and significant optimization can be achieved with modern, specialized ligands and precatalysts (see Section 2).

Q3: Why is zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) often preferred over simpler salts like KCN or NaCN?

A3: Simpler cyanide salts (KCN, NaCN) can be highly soluble in polar solvents, leading to high concentrations of free cyanide ions. Excess cyanide is a notorious poison for palladium catalysts, as it can coordinate strongly to the metal center and form inactive complexes like [(CN)₄Pd]²⁻, halting the catalytic cycle.[2][3][4] In contrast:

  • Zinc Cyanide (Zn(CN)₂): Has lower solubility, releasing cyanide ions more slowly into the reaction mixture. This controlled release helps maintain the active Pd(0) catalyst.[5]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): Is a non-toxic cyanide source where the cyanide ions are tightly bound within the iron complex.[4][6][7] A base is often required to facilitate the release of cyanide for the transmetalation step.[8] This slow-release mechanism effectively prevents catalyst poisoning.[4]

Q4: What role does the ligand play in this reaction?

A4: The ligand is critical for catalyst stability and activity. In Pd-catalyzed cross-coupling, ligands (typically phosphines) stabilize the Pd(0) center and modulate its reactivity.[9]

  • Electron-rich and bulky ligands (e.g., biarylphosphines like XPhos) can accelerate both the oxidative addition (the first step of the catalytic cycle) and the reductive elimination (the final, product-forming step).[5][9]

  • The steric bulk of the ligand can prevent the formation of inactive catalyst dimers and protect the palladium center from poisoning by excess cyanide.[5][9]

Section 2: Troubleshooting Guide & Optimization Protocols

This section provides detailed solutions to specific experimental failures.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from an inactive catalyst or suboptimal reaction conditions.

Potential Cause Diagnostic Check Recommended Solution & Scientific Rationale
Inactive Palladium Catalyst Run a control reaction with a trusted, highly reactive substrate (e.g., 4-iodoanisole). If this also fails, the catalyst is likely the issue.Solution 1: Use a Precatalyst. Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂ require an in situ reduction to the active Pd(0) state.[10] This reduction can be inefficient and lead to inactive palladium black. Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are air-stable and designed to generate the active L-Pd(0) species cleanly and quantitatively upon exposure to a base.[8][11][12] Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[10] Ensure rigorous degassing of solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13][14]
Catalyst Poisoning by Cyanide HPLC or LC-MS analysis shows unreacted starting material even after extended reaction times or at elevated temperatures.Solution 1: Switch Cyanide Source. As discussed in FAQ Q3, move from KCN/NaCN to Zn(CN)₂ or K₄[Fe(CN)₆] to minimize the concentration of free cyanide.[4][5] Solution 2: Use a Bulky, Electron-Rich Ligand. Ligands like XPhos, SPhos, or tBuXPhos are designed to be sterically demanding. This bulk kinetically hinders the displacement of the ligand by cyanide ions, preserving the active catalytic complex.[5][8]
Poor Substrate Reactivity (Aryl Chloride) The reaction works with the analogous aryl bromide or iodide but fails with the 2-chloro-5-methylpyridin-3-amine.Rationale: The C-Cl bond is significantly stronger than C-Br or C-I, making the oxidative addition step more difficult and often rate-limiting.[14] Solution: Employ a Specialized Catalyst System. For aryl chlorides, a highly active catalyst is required. A system composed of a third-generation palladacycle precatalyst (like an XPhos-based G3 precatalyst) is an excellent choice for activating challenging C-Cl bonds.[8]
Presence of Water/Moisture Using standard "anhydrous" solvents from a bottle without further drying.Rationale: Even trace amounts of water can be detrimental. Water can hydrolyze the cyanide source to form HCN, which reacts with Pd(0) to create inactive hydride species like [(CN)₃PdH]²⁻.[2][4] Solution: Rigorous Drying. Use freshly distilled solvents or pass them through an activated alumina column (solvent purification system). Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere.
Problem 2: Formation of Side Products

Unwanted side reactions can consume starting material and complicate purification.

Side Product Observed Potential Cause Recommended Solution & Scientific Rationale
Hydrodehalogenation (C-Cl bond replaced by C-H) Presence of a hydrogen source (e.g., water, protic solvent) and/or catalyst decomposition pathway.Solution 1: Strict Anhydrous Conditions. As detailed above, eliminating water is critical.[2][4] Solution 2: Optimize Base. If using a base like a carbonate with K₄[Fe(CN)₆], ensure it is anhydrous. Consider a weaker, non-nucleophilic base like potassium acetate (KOAc) which has shown excellent results in similar systems.[8]
Homocoupling of Starting Material Inefficient generation of the active Pd(0) catalyst from a Pd(II) source can lead to side reactions.[10]Solution: Use a Pd(0) Source or Precatalyst. Starting with Pd₂(dba)₃ or a G3/G4 precatalyst ensures the reaction begins in the correct oxidation state, minimizing side reactions associated with the Pd(II) reduction step.[8]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation

This protocol provides a robust starting point for the synthesis.

Reagents:

  • 2-chloro-5-methylpyridin-3-amine (1.0 mmol, 1.0 equiv)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)

  • XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

  • Potassium Acetate (KOAc) (0.125 mmol, 0.125 equiv)

  • 1,4-Dioxane (2.5 mL, anhydrous)

  • Deionized Water (2.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-5-methylpyridin-3-amine, K₄[Fe(CN)₆]·3H₂O, XPhos Pd G3 precatalyst, and KOAc.

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous 1,4-dioxane and the degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

This protocol is adapted from a general method for the cyanation of heteroaryl chlorides and should be optimized for this specific substrate.[8]

Diagram 1: The Palladium-Catalyzed Cyanation Cycle

The catalytic cycle is the heart of the reaction. Understanding each step is key to troubleshooting.[3][14]

Palladium Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate L₂Pd(II)(Ar)(CN) OxAdd->Transmetal + 'CN⁻' Transmetal->Pd0 Reductive Elimination Product Ar-CN (Product) Transmetal->Product ArX Ar-X (Starting Material) MCN M-CN (Cyanide Source)

Caption: The fundamental steps of the Pd-catalyzed cyanation cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Follow this decision tree to systematically diagnose a failed or low-yielding reaction.

Troubleshooting Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? (Run control reaction) Start->CheckCatalyst CheckAtmosphere Is the atmosphere inert? (Check degassing/seals) CheckCatalyst->CheckAtmosphere Yes Sol_Catalyst Use a new catalyst source or switch to a precatalyst. CheckCatalyst->Sol_Catalyst No CheckReagents Are reagents pure & dry? (Check solvent/starting material) CheckAtmosphere->CheckReagents Yes Sol_Atmosphere Improve degassing technique. Use Schlenk line or glovebox. CheckAtmosphere->Sol_Atmosphere No OptimizeLigand Is the ligand optimal for C-Cl activation? CheckReagents->OptimizeLigand Yes Sol_Reagents Purify reagents. Use freshly dried solvent. CheckReagents->Sol_Reagents No Sol_Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). OptimizeLigand->Sol_Ligand No Success Reaction Optimized OptimizeLigand->Success Yes

Caption: A decision tree for systematically troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture.- Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).- Use fresh, high-quality palladium catalyst and anhydrous solvents.
2. Catalyst Poisoning: Excess cyanide ions in the reaction mixture can poison the palladium catalyst.- Use a cyanide source that has low solubility in the reaction solvent, such as zinc cyanide (Zn(CN)₂), to maintain a low concentration of free cyanide ions.[1]
3. Incomplete Reaction: The reaction time may be insufficient for complete conversion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).- If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Formation of Side Products 1. Hydrolysis of Starting Material or Product: Presence of water in the reaction can lead to the formation of 3-Amino-5-methyl-2-hydroxypyridine or 3-Amino-5-methylpyridine-2-carboxamide.- Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried before use.
2. Homocoupling of Starting Material: Dimerization of the starting material can occur as a side reaction.- Optimize the catalyst and ligand system. In some cases, specific ligands can suppress homocoupling.- Adjust the reaction temperature; sometimes lower temperatures can minimize this side reaction.
3. Formation of Unidentified Impurities: Other side reactions may be occurring, leading to a complex product mixture.- Purify the crude product using column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether.[2]
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of palladium residues and other inorganic salts can lead to the formation of emulsions during aqueous workup.- Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the catalyst before workup.[2]- Use a brine wash to help break up emulsions.
2. Co-elution of Impurities: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.- Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation.- Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A widely used method is the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine using zinc cyanide (Zn(CN)₂) as the cyanide source. A common catalyst system is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent like N,N-dimethylformamide (DMF).[2]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it must be carried out under an inert atmosphere (argon or nitrogen).[2]

  • Temperature: A typical reaction temperature is around 105 °C.[2] Significantly higher temperatures may lead to the hydrolysis of the cyanide reagent.

  • Reaction Time: The reaction is often run for an extended period, for example, 20 hours, to ensure complete conversion.[2]

  • Purity of Reagents: The use of anhydrous solvents and high-purity starting materials and catalyst is crucial for obtaining a good yield and minimizing side reactions.

Q3: What are the potential side products I should be aware of?

A3: Potential side products include:

  • 3-Amino-5-methyl-2-hydroxypyridine: Formed by the hydrolysis of the starting material (2-chloro-5-methylpyridin-3-amine) or the product.

  • Dimers: Homocoupling of the starting material can lead to the formation of dimeric impurities.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-chloro-5-methylpyridin-3-amine in the final product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points, worked up, and analyzed.

Q5: What is a suitable method for the purification of the final product?

A5: The most common purification method is silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and petroleum ether (e.g., a 2:8 v/v ratio).[2]

Experimental Protocols

Synthesis of this compound[2]

Materials:

  • 2-chloro-5-methylpyridin-3-amine

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Diatomaceous earth

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve 2-chloro-5-methylpyridin-3-amine (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add zinc cyanide (1.0 eq) to the solution.

  • Degas the mixture for approximately 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 105 °C and stir for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 2:8 v/v) as the eluent to obtain this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents 2-chloro-5-methylpyridin-3-amine Zinc Cyanide Pd(PPh3)4 Anhydrous DMF Start->Reagents Gather Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Combine in reaction vessel Degas Degas Mixture Inert_Atmosphere->Degas Heat_Stir Heat to 105°C Stir for 20h Degas->Heat_Stir Cool Cool to RT Heat_Stir->Cool Filter Filter through Diatomaceous Earth Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product 3-Amino-5-methylpyridine- 2-carbonitrile Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Purification_Issues Purification Difficulties Start->Purification_Issues Catalyst_Poisoning Catalyst Poisoning? Low_Yield->Catalyst_Poisoning Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Inactive_Catalyst Inactive_Catalyst Low_Yield->Inactive_Catalyst Dimerization Dimerization? Side_Products->Dimerization Hydrolysis Hydrolysis Side_Products->Hydrolysis Coelution Co-elution of impurities? Purification_Issues->Coelution Emulsion Emulsion Purification_Issues->Emulsion Solution_Cyanide Use low-solubility cyanide source (Zn(CN)2). Catalyst_Poisoning->Solution_Cyanide Solution_Monitor Monitor reaction & extend time if needed. Incomplete_Reaction->Solution_Monitor Solution_Inert Use inert atmosphere & fresh reagents. Inactive_Catalyst->Solution_Inert Solution_Optimize Optimize catalyst/ligand & temperature. Dimerization->Solution_Optimize Solution_Anhydrous Use anhydrous conditions. Hydrolysis->Solution_Anhydrous Solution_Chromatography Optimize chromatography solvent system. Coelution->Solution_Chromatography Solution_Filter Filter catalyst before workup; use brine. Emulsion->Solution_Filter

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 3-Amino-5-methylpyridine-2-carbonitrile using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system (eluent) for the column chromatography of this compound? A common and effective eluent system is a mixture of ethyl acetate and petroleum ether, typically in a 2:8 (v/v) ratio.[1] The polarity can be adjusted based on the results of your initial Thin Layer Chromatography (TLC) analysis.

Q2: My compound is streaking or tailing significantly on the TLC plate and during column elution. What causes this and how can I fix it? Streaking is a common issue with basic compounds like pyridines on acidic silica gel.[2] The basic amino group and pyridine nitrogen can interact strongly with the acidic silanol groups of the stationary phase. To mitigate this, add a small amount of a basic modifier, such as triethylamine (Et₃N), to your eluent system (e.g., 0.1-1%).[2] This will neutralize the active sites on the silica gel, leading to sharper bands and better separation.

Q3: The crude product has poor solubility in the eluent, making it difficult to load onto the column. What is the best approach? If your compound is not readily soluble in the mobile phase, a "dry-loading" technique is recommended.[3] Dissolve your crude material in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator).[3] This results in the compound being adsorbed onto the silica. The free-flowing, compound-impregnated silica powder can then be carefully added to the top of the packed column.[3]

Q4: The separation between my target compound and a persistent impurity is poor. How can I improve the resolution? If the separation is inadequate, you should adjust the polarity of the eluent.[2]

  • If compounds elute too quickly (high Rf): Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., increase petroleum ether).[2]

  • If compounds elute too slowly (low Rf): Increase the eluent's polarity by increasing the proportion of the polar solvent (e.g., increase ethyl acetate).[2] Consider using a gradient elution, starting with a low polarity and gradually increasing it, to effectively separate compounds with different polarities.

Q5: What is the expected yield and appearance of pure this compound after purification? After successful purification by silica gel column chromatography, the target product is typically obtained as a white solid.[1] A reported yield for this purification is around 65%.[1] The melting point of the pure compound is 154 °C.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product Elutes Too Quickly (with solvent front) Eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the petroleum ether/ethyl acetate ratio).
Product Does Not Elute from the Column Eluent is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the petroleum ether/ethyl acetate ratio). If necessary, a small amount of a more polar solvent like methanol can be added, but be aware this can dissolve some silica.[4]
Compound Streaks / Tailing Bands Strong interaction between the basic compound and acidic silica gel.[2]Add a small amount of triethylamine (0.1-1%) to the eluent system to mask the acidic silica sites.[2]
Poor Separation of Spots (Co-elution) The chosen solvent system does not provide adequate selectivity. The column is overloaded with the sample.Test different solvent systems (e.g., dichloromethane/hexane, ethyl acetate/hexane).[5][6] Use a shallow gradient elution. Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Low Product Yield Incomplete elution of the product. Column was packed improperly (channeling). Fractions containing the product were discarded.After collecting the main product, flush the column with a highly polar solvent to ensure all material has eluted. Ensure the column is packed uniformly to avoid cracks or air bubbles.[7] Carefully monitor all fractions by TLC before combining and discarding.[4]
Column Cracks or Runs Dry Solvent polarity was changed too rapidly.[4] The solvent level dropped below the top of the stationary phase.[4]Use gradient elution with gradual changes in solvent composition. Always maintain the solvent level above the silica bed.

Experimental Protocols

Protocol: Column Chromatography Purification

This protocol outlines the purification of crude this compound using silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a TLC plate and develop it using various ratios of ethyl acetate/petroleum ether to determine the optimal eluent for separation. A good starting point is a 2:8 (v/v) mixture.[1]

    • If tailing is observed, add 0.1% triethylamine to the TLC developing chamber and re-run to confirm it improves the spot shape.[2]

  • Column Preparation (Slurry Packing):

    • Select an appropriate size glass column and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar eluent component (e.g., petroleum ether).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more slurry until the desired column height is reached. Ensure the solvent level never drops below the top of the silica bed.[4]

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[3] Using a pipette, carefully apply the solution to the top of the silica bed. Allow the sample to adsorb completely onto the silica.

    • Dry Loading (Recommended for poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent completely to get a dry, free-flowing powder.[3] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes). Apply gentle air pressure ("flash chromatography") to speed up the process if desired.

    • Maintain a constant level of solvent above the silica bed throughout the elution.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

Data Presentation

Summary of Compound and Chromatography Data
ParameterValueReference
Compound Name This compound[1]
CAS Number 1001635-30-8[8]
Molecular Formula C₇H₇N₃[8]
Molecular Weight 133.15 g/mol [8]
Appearance White Solid[1]
Melting Point 154 °C[1]
Stationary Phase Silica Gel[1]
Mobile Phase (Eluent) Ethyl Acetate / Petroleum Ether (2:8, v/v)[1]
Expected Yield ~65%[1]

Visualizations

G cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation Crude Crude Product Load Load Sample (Wet or Dry Loading) Crude->Load PrepColumn Prepare Silica Column PrepColumn->Load Elute Elute with Solvent (e.g., 2:8 EtOAc:Pet Ether) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC TLC->Collect Continue Elution Combine Combine Pure Fractions TLC->Combine Identify Pure Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

G Problem Issue with Purification? Streaking Streaking/ Tailing on TLC? Problem->Streaking Start Here PoorSep Poor Separation? Streaking->PoorSep No AddBase Add 0.1-1% Et3N to Eluent Streaking->AddBase Yes NoElution No Compound Eluting? PoorSep->NoElution No OptimizeSolvent Adjust Eluent Polarity (Gradient Elution) PoorSep->OptimizeSolvent Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes Success Successful Separation NoElution->Success No AddBase->PoorSep CheckLoading Check for Overloading & Re-run OptimizeSolvent->CheckLoading OptimizeSolvent->Success IncreasePolarity->Success CheckLoading->Success

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Purification of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 3-Amino-5-methylpyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine?

A1: The most common impurities include:

  • Unreacted Starting Material: 2-chloro-5-methylpyridin-3-amine.

  • Residual Palladium Catalyst: The tetrakis(triphenylphosphine)palladium(0) or other palladium species used in the reaction.

  • Triphenylphosphine Oxide: Formed from the oxidation of the triphenylphosphine ligands.

  • Hydrolysis Product: 3-Amino-5-methylpicolinamide, formed if the nitrile group is hydrolyzed during workup or purification.

  • Homocoupling Byproducts: Bipyridine derivatives formed from the coupling of two molecules of the starting material.

  • Residual Solvents: High-boiling point solvents like DMF are common.

Q2: What is a general purification strategy for crude this compound?

A2: A common and effective strategy involves a two-step process:

  • Initial Filtration: After the reaction, a filtration through a pad of celite or diatomaceous earth can help remove the bulk of the heterogeneous palladium catalyst.[1]

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from starting materials, phosphine oxides, and other byproducts. A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., a 2:8 v/v ratio).[1]

Q3: My crude product is a dark oil or gum and won't solidify. What should I do?

A3: This is often due to the presence of residual high-boiling solvents like DMF and other impurities that inhibit crystallization.

  • Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can sometimes help.

  • Solvent Wash: Washing the crude material with a non-polar solvent in which the product has low solubility, such as hexane or diethyl ether, can help remove non-polar impurities.

  • Induce Crystallization: If the product is known to be a solid, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.

Troubleshooting Guides

Low Yield After Purification
Issue Potential Cause Suggested Solution
Low overall yield after column chromatography. The product may be partially soluble in the initial non-polar eluent, leading to premature elution with impurities.Start with a very non-polar eluent (e.g., 100% petroleum ether or hexane) and gradually increase the polarity by adding ethyl acetate. Monitor fractions carefully using TLC.
The product may be adsorbing irreversibly to the silica gel.For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing and improve recovery.
Significant loss of product during recrystallization. The chosen solvent is too good, and the product remains in the mother liquor even at low temperatures.Select a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can also be effective.
Persistent Impurities
Impurity Identification Removal Strategy
Residual Palladium Catalyst The product may have a grayish or black appearance. Can be quantified by ICP-MS.Scavenging Resins: Use a solid-supported scavenger with high affinity for palladium, such as those containing thiol or amine functional groups. Activated Carbon: Treatment with activated carbon can be a cost-effective method, but may also lead to some product loss.
Unreacted 2-chloro-5-methylpyridin-3-amine Can be detected by TLC, HPLC, or NMR. It will have a different Rf value from the product.Column Chromatography: A well-optimized gradient elution on silica gel should effectively separate the starting material from the product. Acid Wash: An acidic wash (e.g., with dilute HCl) during workup can protonate the more basic starting material and extract it into the aqueous layer. Neutralize the organic layer afterward.
3-Amino-5-methylpicolinamide (Hydrolysis Product) This impurity is more polar than the nitrile and will have a lower Rf on silica gel TLC. It can be identified by the presence of an amide peak in the IR spectrum and different chemical shifts in the NMR spectrum.Column Chromatography: Careful column chromatography should allow for separation. pH Control: During workup, avoid prolonged exposure to strongly acidic or basic conditions to minimize hydrolysis of the nitrile.

Data Presentation

Table 1: Column Chromatography Purification of this compound
Eluent System (v/v) Yield (%) Purity (%) Notes
Ethyl Acetate / Petroleum Ether (2:8)65>98 (by NMR)A commonly reported system for good separation and yield.[1]
Dichloromethane / Methanol (98:2)--A potential alternative for separating more polar impurities.
Hexane / Ethyl Acetate (gradient)--A gradient elution can provide better separation of closely eluting impurities.

Note: Yield and purity can vary depending on the scale of the reaction and the initial purity of the crude product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a chromatography column with silica gel in the desired non-polar solvent (e.g., petroleum ether).

  • Loading: Carefully add the slurry to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Removal of Residual Palladium using a Scavenger Resin
  • Dissolution: Dissolve the crude or purified product containing residual palladium in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Scavenger Addition: Add the recommended amount of a palladium scavenger resin (e.g., a thiol-functionalized silica gel).

  • Stirring: Stir the mixture at room temperature for the recommended time (typically a few hours to overnight).

  • Filtration: Filter off the scavenger resin.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the palladium-free product.

Visualizations

Reaction_Pathway 2-chloro-5-methylpyridin-3-amine 2-chloro-5-methylpyridin-3-amine Reaction_Mixture Reaction 2-chloro-5-methylpyridin-3-amine->Reaction_Mixture Zn(CN)2 Zn(CN)2 Zn(CN)2->Reaction_Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Mixture Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup This compound This compound Crude_Product->this compound Purification

Caption: Synthesis pathway of this compound.

Purification_Workflow cluster_purification Purification Steps Crude_Product Crude_Product Filtration Filtration Crude_Product->Filtration Column_Chromatography Column_Chromatography Filtration->Column_Chromatography Filtrate Recrystallization Recrystallization Column_Chromatography->Recrystallization Partially Pure Impurities Impurities Column_Chromatography->Impurities Pure_Product Pure_Product Recrystallization->Pure_Product Crystals Recrystallization->Impurities Mother Liquor

Caption: General purification workflow for this compound.

Impurity_Relationships Reaction_Conditions Reaction_Conditions Incomplete_Reaction Incomplete_Reaction Reaction_Conditions->Incomplete_Reaction Side_Reactions Side_Reactions Reaction_Conditions->Side_Reactions Residual_Catalyst Residual_Catalyst Reaction_Conditions->Residual_Catalyst Unreacted_Starting_Material Unreacted_Starting_Material Incomplete_Reaction->Unreacted_Starting_Material Homocoupling_Byproducts Homocoupling_Byproducts Side_Reactions->Homocoupling_Byproducts Workup_Issues Workup_Issues Hydrolysis_Product Hydrolysis_Product Workup_Issues->Hydrolysis_Product

Caption: Logical relationships between reaction conditions and impurity formation.

References

Improving the solubility of 3-Amino-5-methylpyridine-2-carbonitrile for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Amino-5-methylpyridine-2-carbonitrile for reactions.

Troubleshooting Guide

Users may encounter several issues when attempting to dissolve this compound. This guide provides a systematic approach to identifying and resolving these common problems.

Logical Troubleshooting Flow

G start Start: Solubility Issue (Compound not dissolving) check_solvent Step 1: Verify Solvent Choice - Is it a polar organic solvent? - Is the solvent dry (if required)? start->check_solvent check_purity Step 2: Assess Compound Purity - Any visible impurities? - Check CoA for purity. check_solvent->check_purity Solvent is appropriate failure Failure: Consult further - Consider derivatization or alternative reaction conditions. check_solvent->failure Solvent is inappropriate increase_temp Step 3: Gentle Heating - Warm the mixture slightly. - Monitor for degradation. check_purity->increase_temp Compound is pure check_purity->failure Compound is impure sonication Step 4: Apply Sonication - Use an ultrasonic bath. - Helps break up solid aggregates. increase_temp->sonication Heating is ineffective or not an option success Success: Compound Dissolved increase_temp->success Compound dissolves cosolvent Step 5: Consider a Co-solvent - Add a small amount of a miscible solvent in which the compound is highly soluble. sonication->cosolvent Sonication is insufficient sonication->success Compound dissolves ph_adjustment Step 6: pH Modification - For aqueous or protic solutions, add dilute acid (e.g., HCl). cosolvent->ph_adjustment Co-solvent is not suitable or reaction-incompatible cosolvent->success Compound dissolves ph_adjustment->success Compound dissolves ph_adjustment->failure Still not dissolved

Caption: A step-by-step guide to troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: I'm still having trouble dissolving the compound even in a recommended solvent. What should I do?

A2: If you are experiencing difficulty, consider the following steps:

  • Increase Temperature: Gently warming the mixture can increase the rate of dissolution and the solubility limit.

  • Sonication: Using an ultrasonic bath can help break apart solid particles and enhance dissolution.

  • Use a Co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can improve the overall solvating power of the medium.

  • Check Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes. The presence of a basic pyridine nitrogen atom and an amino group means that the compound can be protonated in an acidic medium to form a more soluble salt. If your reaction conditions permit, adding a dilute acid (e.g., 5% HCl) can significantly enhance its solubility in aqueous or protic solvents.

Q4: How does particle size affect the dissolution of this compound?

A4: A smaller particle size increases the surface area available for interaction with the solvent, which can lead to a faster rate of dissolution.[2][3] If you have a crystalline solid, grinding it to a fine powder before adding it to the solvent can be beneficial.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/SolutionPredicted SolubilityRationale/Notes
WaterLowThe hydrophobic pyridine ring limits water solubility.[1]
5% HClSolubleThe basic amino and pyridine groups are protonated to form soluble salts.
5% NaOHInsolubleThe compound is basic and will not react with a base.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent known to be effective for similar compounds.
Methanol, Ethanol, AcetoneLikely SolubleThese are polar organic solvents that are generally effective for polar molecules.[1]
Ethyl Acetate/Petroleum EtherSolubleUsed as an eluent in column chromatography, indicating solubility.
HexaneInsolubleA nonpolar solvent, unlikely to dissolve a polar compound.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol outlines a method for systematically determining the solubility of this compound in various solvents.[4][5]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or sonicator

  • Selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, ethyl acetate, hexane)

  • Spatula and balance

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it does not dissolve after the full addition of the solvent, it is considered insoluble.

  • Record your observations for each solvent tested.

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_enhancement Enhancement Techniques cluster_outcome Outcome weigh Weigh Compound add_solvent Add Primary Solvent weigh->add_solvent stir Stir/Vortex add_solvent->stir heat Gentle Heating stir->heat If not dissolved dissolved Completely Dissolved stir->dissolved Success sonicate Sonication heat->sonicate If not dissolved heat->dissolved Success add_cosolvent Add Co-solvent sonicate->add_cosolvent If not dissolved sonicate->dissolved Success adjust_ph Adjust pH (if applicable) add_cosolvent->adjust_ph If not dissolved add_cosolvent->dissolved Success adjust_ph->dissolved Success not_dissolved Insoluble - Re-evaluate adjust_ph->not_dissolved Failure

Caption: A systematic workflow for dissolving a challenging compound.

References

Preventing dimer formation in 3-Amino-5-methylpyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-methylpyridine-2-carbonitrile. The focus is on preventing the common issue of dimer formation during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation is an unwanted side reaction where two molecules of this compound react with each other to form a larger, dimeric byproduct. This is problematic as it reduces the yield of the desired product, complicates purification, and introduces impurities into the reaction mixture. Given the reactive nature of the amino and cyano groups on the pyridine ring, several potential pathways for dimerization exist, including self-condensation and oxidative coupling.

Q2: What are the most likely mechanisms for dimer formation?

A2: While specific mechanistic studies on this compound are limited in publicly available literature, plausible dimerization mechanisms can be inferred from the reactivity of related compounds:

  • Intermolecular Nucleophilic Attack: The amino group of one molecule can act as a nucleophile and attack the electrophilic carbon of the nitrile group on another molecule, especially under basic or acidic conditions. This can lead to the formation of a dimeric amidine or a related heterocyclic structure.

  • Oxidative Coupling: In the presence of oxidizing agents or certain metal catalysts, oxidative dimerization can occur, leading to the formation of a C-C or C-N bond between two molecules. This has been observed in related aminothienopyridine derivatives.

  • Palladium-Catalyzed Side Reactions: During the synthesis of this compound via palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine, side reactions leading to dimer formation can occur. These can be influenced by catalyst deactivation or side-reactivity of the palladium intermediates.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimers can be identified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Dimer byproducts will typically have a different Rf value compared to the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate and identify the dimer based on its retention time and mass-to-charge ratio. The dimer will have a molecular weight double that of the starting material, minus any small molecules eliminated during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum for the dimer compared to the monomer, with characteristic shifts indicating the new bonds formed.

Troubleshooting Guide: Preventing Dimer Formation

This guide addresses specific issues that may arise during the synthesis and use of this compound, with a focus on mitigating dimer formation.

Issue 1: Low yield of desired product and significant byproduct formation during palladium-catalyzed cyanation.

This is often observed during the synthesis of this compound from 2-chloro-5-methylpyridin-3-amine and a cyanide source.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Catalyst Deactivation Cyanide ions can poison the palladium catalyst. The addition of a co-catalyst or additive can help maintain catalyst activity.[1][2]Improved reaction rate and higher conversion to the desired product.
High Reaction Temperature Elevated temperatures can promote side reactions, including dimerization.Reduced rate of byproduct formation.
Inappropriate Solvent The choice of solvent can influence the solubility of reactants and the stability of intermediates.Enhanced selectivity for the desired product.
Suboptimal Palladium Catalyst/Ligand The nature of the palladium precursor and the phosphine ligand is crucial for efficient catalysis.Increased yield and suppression of side reactions.

Experimental Protocol: Optimized Palladium-Catalyzed Cyanation

This protocol is based on a reported synthesis of this compound and incorporates best practices to minimize side reactions.[3]

  • Reaction Setup: In an inert atmosphere (e.g., under argon), dissolve 2-chloro-5-methylpyridin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add zinc cyanide (Zn(CN)2) (1.0-1.2 eq).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Reaction Conditions: Heat the mixture to 105°C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture, filter through celite to remove insoluble materials, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Cyanation Reaction

start Low Yield in Cyanation check_catalyst Is the catalyst active? (Freshly prepared/stored properly) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity (Starting material, Cyanide source) start->check_reagents add_additive Consider Additives (e.g., Zinc Acetate) check_catalyst->add_additive optimize_temp Optimize Temperature (Lower temperature if possible) check_conditions->optimize_temp optimize_solvent Screen Solvents (e.g., Toluene, Dioxane) check_conditions->optimize_solvent purify_reagents Purify/Re-source Reagents check_reagents->purify_reagents analyze_byproducts Analyze Byproducts by LC-MS/NMR add_additive->analyze_byproducts optimize_temp->analyze_byproducts optimize_solvent->analyze_byproducts purify_reagents->analyze_byproducts final_product Improved Yield analyze_byproducts->final_product

Caption: Troubleshooting workflow for low yield in cyanation reactions.

Issue 2: Dimer formation in subsequent reactions utilizing this compound.

The presence of both a nucleophilic amino group and an electrophilic nitrile group makes the molecule susceptible to self-reaction under various conditions.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Basic Reaction Conditions Bases can deprotonate the amino group, increasing its nucleophilicity and promoting attack on the nitrile of another molecule.Reduced dimer formation by minimizing the concentration of the reactive nucleophile.
Acidic Reaction Conditions Acids can protonate the pyridine nitrogen, potentially activating the nitrile group towards nucleophilic attack.Improved reaction selectivity by controlling the protonation state of the molecule.
High Temperatures Thermal energy can overcome the activation barrier for dimerization.Minimized byproduct formation.
Presence of Oxidizing Agents Unintentional oxidation can lead to oxidative dimerization.Prevention of unwanted oxidative side reactions.

Experimental Protocol: General Guidelines for Reactions

  • Control of pH: Maintain the reaction mixture at a neutral or slightly acidic/basic pH, depending on the specific reaction requirements. Use buffered systems where possible.

  • Temperature Management: Run reactions at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.

  • Inert Atmosphere: When not performing an oxidation reaction, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Protecting Groups: If dimerization is persistent, consider protecting the amino group (e.g., as an amide or carbamate) before performing the desired reaction. The protecting group can be removed in a subsequent step.

Decision Pathway for Mitigating Dimerization

start Dimer Formation Observed condition_check Are reaction conditions harsh? (High Temp, Strong Acid/Base) start->condition_check lower_temp Lower Reaction Temperature condition_check->lower_temp Yes neutralize Adjust pH to be closer to neutral condition_check->neutralize Yes protecting_group Consider Amino Group Protection condition_check->protecting_group If conditions cannot be modified run_reaction Perform Desired Reaction lower_temp->run_reaction neutralize->run_reaction protecting_group->run_reaction deprotection Deprotection Step run_reaction->deprotection If protecting group used success Dimer Formation Minimized run_reaction->success If no protecting group used deprotection->success

Caption: Decision-making process for preventing dimer formation.

Quantitative Data Summary

While specific quantitative data for dimer formation of this compound is not extensively available, the following table summarizes typical yields and conditions from related literature that aim to maximize the desired product and minimize byproducts.

Reaction Type Substrate Catalyst/Reagent Solvent Temp (°C) Yield of Monomer (%) Reference
Cyanation2-chloro-5-methylpyridin-3-aminePd(PPh3)4 / Zn(CN)2DMF10565[3]
CyanationAryl BromidePd(OAc)2 / PPh3 / Zn dust / Zn(OAc)2NMP100>90 (Typical)[1]
Multicomponent ReactionAromatic Aldehyde, Malononitrile, Methyl Ketone, Ammonium AcetateNone (Microwave)Solvent-freeMW84-94 (of 2-amino-3-cyanopyridines)[4]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific application. Always follow appropriate laboratory safety procedures.

References

Optimizing temperature and reaction time for 3-Amino-5-methylpyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile. The following information is designed to help optimize reaction conditions, specifically temperature and reaction time, and to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine with a cyanide source, such as zinc cyanide (Zn(CN)₂).[1] This reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

Q2: Why is temperature control important in this synthesis?

A2: Temperature is a critical parameter that influences reaction rate, yield, and purity. Insufficient temperature can lead to a slow or incomplete reaction, while excessively high temperatures may cause decomposition of the starting materials, product, or catalyst, leading to the formation of impurities.

Q3: How does reaction time affect the synthesis?

A3: Reaction time is directly related to the conversion of the starting material into the product. Shorter reaction times may result in incomplete conversion and lower yields. Conversely, excessively long reaction times can lead to the formation of degradation products and impurities, making purification more challenging. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves toxic reagents and requires appropriate safety measures. Zinc cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Palladium catalysts can be pyrophoric, and appropriate handling procedures should be followed. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and degassed.[3] The pyridine nitrogen in the starting material can also coordinate to the palladium center and inhibit its activity.[4]

  • Insufficient Temperature: The reaction may require a specific activation energy to proceed efficiently. If the temperature is too low, the reaction rate will be very slow.

  • Suboptimal Reaction Time: The reaction may not have reached completion. It is important to monitor the reaction's progress.

  • Poor Quality Reagents: The purity of the starting materials, catalyst, and cyanide source is crucial. Impurities can interfere with the reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity and Integrity of Reagents (Starting Material, Catalyst, Solvent) start->check_reagents check_conditions Confirm Anhydrous and Inert Reaction Conditions check_reagents->check_conditions Reagents OK optimize_temp Systematically Vary Temperature (e.g., 90°C, 105°C, 120°C) check_conditions->optimize_temp Conditions OK optimize_time Monitor Reaction Over Time (e.g., 12h, 20h, 24h) optimize_temp->optimize_time Temperature Optimized check_catalyst Screen Alternative Catalysts/Ligands (e.g., Pd2(dba)3, XPhos) optimize_time->check_catalyst Time Optimized result Optimized Yield check_catalyst->result Catalyst System Optimized experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup under Inert Atmosphere (Reagents in Anhydrous DMF) start->reaction_setup heating Heating and Stirring (105°C, 20 hours) reaction_setup->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Work-up (Cooling, Quenching if necessary) monitoring->workup Reaction Complete purification Purification (Silica Gel Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Navigating the Scale-Up of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-5-methylpyridine-2-carbonitrile. As a crucial building block in the development of novel therapeutics, the efficient and safe production of this compound is of paramount importance. This guide, structured in a question-and-answer format, is designed to provide you, our fellow scientists and researchers, with in-depth technical insights and practical troubleshooting strategies to overcome the challenges encountered during the laboratory synthesis and industrial scale-up of this key intermediate.

Section 1: Reaction Pathway and Mechanistic Insights

The industrial synthesis of this compound predominantly relies on the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine. This method offers a direct and efficient route to the desired product. However, a thorough understanding of the reaction mechanism and potential alternative pathways is essential for effective process development and troubleshooting.

Q1: What is the most common and scalable synthetic route for this compound, and what are the key mechanistic steps?

The most prevalent and scalable method for the synthesis of this compound is the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine using a cyanide source, such as zinc cyanide (Zn(CN)₂).

The catalytic cycle, a variation of the Buchwald-Hartwig cross-coupling reaction, can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-5-methylpyridin-3-amine, forming a Pd(II) complex.

  • Transmetalation: The cyanide group from the zinc cyanide is transferred to the palladium center, displacing the chloride ion.

  • Reductive Elimination: The desired product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Palladium-Catalyzed Cyanation 2-chloro-5-methylpyridin-3-amine 2-chloro-5-methylpyridin-3-amine Oxidative Addition Oxidative Addition 2-chloro-5-methylpyridin-3-amine->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Zn(CN)2 Zn(CN)2 Zn(CN)2->Transmetalation Cyanated Pd(II) Complex Cyanated Pd(II) Complex Transmetalation->Cyanated Pd(II) Complex ZnCl2 ZnCl2 Transmetalation->ZnCl2 Reductive Elimination Reductive Elimination Cyanated Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) This compound This compound Reductive Elimination->this compound

Caption: Catalytic cycle of the palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

Q2: Are there alternative synthetic strategies to the palladium-catalyzed cyanation?

Yes, alternative routes exist, though they may present different scale-up challenges. The Thorpe-Ziegler reaction , an intramolecular cyclization of a dinitrile, is a classical method for synthesizing cyclic ketones and can be adapted for pyridine ring formation.[1] Another approach is the Guareschi-Thorpe reaction , which involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative.[2] These multi-component reactions can be advantageous in terms of atom economy but may require more extensive optimization to control regioselectivity and minimize side-product formation.[3]

Section 2: Troubleshooting Guide for Scale-Up Challenges

Scaling up a chemical synthesis from the laboratory to a pilot or production plant often uncovers unforeseen challenges. This section addresses common issues encountered during the scale-up of this compound production and provides systematic troubleshooting approaches.

Reaction Kinetics and Control
Q3: We are observing a significant drop in yield and an increase in reaction time upon scaling up the palladium-catalyzed cyanation. What are the likely causes and how can we address them?

This is a common issue in scaling up catalytic reactions and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions and catalyst deactivation.

    • Troubleshooting:

      • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the reaction volume and viscosity.

      • Controlled Reagent Addition: A slower, controlled addition of the cyanide source to a pre-heated mixture of the other reagents can be critical for maintaining a robust and scalable process.[4]

  • Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium catalyst, leading to the formation of inactive species.[5]

    • Troubleshooting:

      • Optimize Reagent Stoichiometry: Carefully control the amount of zinc cyanide used.

      • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and preventing deactivation.

  • Atmospheric Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

      • Degassing: Thoroughly degas all solvents and reagents before use.

Troubleshooting_Low_Yield Low Yield/Slow Reaction Low Yield/Slow Reaction Mass/Heat Transfer Issues Mass/Heat Transfer Issues Low Yield/Slow Reaction->Mass/Heat Transfer Issues Catalyst Deactivation Catalyst Deactivation Low Yield/Slow Reaction->Catalyst Deactivation Atmospheric Contamination Atmospheric Contamination Low Yield/Slow Reaction->Atmospheric Contamination Improve Agitation Improve Agitation Mass/Heat Transfer Issues->Improve Agitation Controlled Addition Controlled Addition Mass/Heat Transfer Issues->Controlled Addition Optimize Stoichiometry Optimize Stoichiometry Catalyst Deactivation->Optimize Stoichiometry Ligand Screening Ligand Screening Catalyst Deactivation->Ligand Screening Inert Atmosphere Inert Atmosphere Atmospheric Contamination->Inert Atmosphere Degas Reagents Degas Reagents Atmospheric Contamination->Degas Reagents

Caption: Troubleshooting workflow for low yield and slow reaction rates during scale-up.

Impurity Profile and Purification
Q4: What are the common process-related impurities in the synthesis of this compound, and how can they be minimized?

Identifying and controlling impurities is critical for ensuring the quality of the final product. Common impurities can include:

Impurity ClassPotential SourceMitigation Strategy
Unreacted Starting Material Incomplete reactionOptimize reaction time, temperature, and catalyst loading.
Hydrolysis Product Presence of waterUse anhydrous solvents and reagents.
Dimerization Products Side reactions of the amino groupControl reaction temperature and consider using a more selective catalyst.
Regioisomers Non-selective reactionOptimize reaction conditions to favor the desired isomer.
Residual Palladium Incomplete removal of the catalystEmploy palladium scavengers or perform multiple recrystallizations.[6]
Q5: What are the best practices for purifying this compound on a large scale?

While silica gel column chromatography is effective at the lab scale, it is often not feasible for large-scale production.[2]

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Solvent Selection: A systematic solvent screen is necessary to identify a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

    • Cooling Profile: A controlled cooling rate is crucial for obtaining a desirable crystal size and minimizing the inclusion of impurities.

  • Palladium Scavenging: To meet the stringent regulatory limits for residual palladium in active pharmaceutical ingredients (APIs), the use of palladium scavengers is often necessary.[7][8] These are materials that selectively bind to and remove palladium from the product stream.

Section 3: Safety Considerations

The scale-up of any chemical process requires a thorough evaluation of potential safety hazards. The synthesis of this compound involves reagents and reaction conditions that necessitate careful safety management.

Q6: What are the primary thermal hazards associated with this synthesis, and how can the risk of a runaway reaction be mitigated?

Exothermic reactions, if not properly controlled, can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3]

  • Hazard Identification:

    • The cyanation reaction itself is exothermic.

    • Decomposition of reactants, products, or solvents at elevated temperatures can also be highly exothermic.

  • Risk Mitigation:

    • Calorimetric Studies: Perform differential scanning calorimetry (DSC) and reaction calorimetry (RC) studies to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[9]

    • Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios.

    • Emergency Procedures: Establish clear and well-rehearsed emergency procedures for handling a loss of cooling or a runaway reaction.

Q7: What are the key handling precautions for the materials involved in this synthesis?
  • Cyanide Compounds: Zinc cyanide is highly toxic. Handle with extreme care in a well-ventilated area, and always have an appropriate cyanide antidote kit readily available.

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[10] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While not as acutely toxic as cyanides, palladium compounds should be handled with care. Avoid inhalation of dust.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can we recycle the palladium catalyst? While heterogeneous palladium catalysts can be recycled, the homogeneous catalysts typically used in this reaction are more challenging to recover and reuse efficiently on a large scale.

Q9: What analytical techniques are recommended for in-process control and final product analysis? High-performance liquid chromatography (HPLC) is the preferred method for monitoring reaction progress and determining the purity of the final product. Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile impurities. Inductively coupled plasma mass spectrometry (ICP-MS) is required to quantify residual palladium levels.[11]

Q10: Are there any known polymorphic forms of this compound? The potential for polymorphism should always be investigated for pharmaceutical intermediates. A thorough polymorph screen using various crystallization conditions is recommended to identify and characterize any different crystalline forms, as they can impact the physical properties and stability of the final product.

References

Technical Support Center: Alternative Purification Methods for Polar Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the unique challenges encountered during the purification of these polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar aminopyridines?

A1: The main difficulties arise from their high polarity and basicity. This can lead to poor retention in reversed-phase chromatography, strong interactions with acidic silica gel causing peak tailing, and high solubility in polar solvents, which complicates recrystallization.[1][2] These properties often require specialized or optimized purification techniques.

Q2: Which purification methods are generally most effective for polar aminopyridines?

A2: The choice of method depends on the specific properties of the aminopyridine and the impurities present. The most common and effective methods include:

  • Acid-Base Extraction: Exploits the basicity of the amino group for a classic liquid-liquid extraction.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A highly effective technique for polar compounds that are poorly retained in reversed-phase chromatography.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative that offers fast and efficient separations for polar analytes.[3][4]

  • Ion-Exchange Chromatography (IEX): Suitable for aminopyridines that can be readily ionized.[5][6]

  • Recrystallization: A cost-effective method for solid compounds if a suitable solvent system can be identified.

  • Scavenger Resins: Useful for selectively removing residual aminopyridines from a reaction mixture, particularly in high-throughput settings.

Q3: How do I choose the most appropriate purification method?

A3: The selection of the optimal purification strategy depends on several factors, including the scale of the purification, the physical state of your product, and its stability. The following decision tree can guide your choice:

G Diagram 1: Decision Tree for Purification Method Selection start Crude Product (containing polar aminopyridine) is_solid Is the product a solid? start->is_solid is_stable Is the product stable to acid/base conditions? is_solid->is_stable No solubility_diff Different solubilities in a suitable solvent system? is_solid->solubility_diff Yes chromatography_needed Is high purity required? is_stable->chromatography_needed No acid_base_extraction Acid-Base Extraction is_stable->acid_base_extraction Yes solubility_diff->is_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes small_scale Small-scale or high-throughput? chromatography_needed->small_scale No column_chromatography Column Chromatography (HILIC, SFC, IEX, RP) chromatography_needed->column_chromatography Yes small_scale->column_chromatography No scavenger_resin Scavenger Resin small_scale->scavenger_resin Yes further_purification Consider further purification (e.g., chromatography) acid_base_extraction->further_purification

Caption: Decision tree for selecting a suitable purification strategy.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in Chromatography

Q: My aminopyridine shows significant peak tailing on a silica gel or reversed-phase column. What can I do to improve the peak shape?

A: Peak tailing for basic compounds like aminopyridines is often due to secondary interactions with acidic silanol groups on the stationary phase. Here’s a systematic approach to troubleshoot this issue:

G Diagram 2: Troubleshooting Peak Tailing start Poor Peak Shape (Tailing) check_mobile_phase Is mobile phase pH and buffer appropriate? start->check_mobile_phase check_column Is the column suitable and in good condition? check_mobile_phase->check_column Yes adjust_ph Adjust pH to suppress silanol interactions (e.g., add TEA or formic acid) check_mobile_phase->adjust_ph No check_sample Is sample solvent and concentration optimized? check_column->check_sample Yes use_deactivated_column Use end-capped or polar-embedded column check_column->use_deactivated_column No consider_alt_method Consider Alternative Chromatography (HILIC/SFC) check_sample->consider_alt_method Yes adjust_sample Dissolve sample in mobile phase; reduce injection volume check_sample->adjust_sample No improved_peak Improved Peak Shape consider_alt_method->improved_peak adjust_ph->improved_peak use_deactivated_column->improved_peak adjust_sample->improved_peak

Caption: Logical workflow for troubleshooting poor peak shape.

Solutions:

  • Mobile Phase Modification:

    • For Normal-Phase (Silica): Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-1%) to the eluent to mask the acidic silanol sites.

    • For Reversed-Phase (C18): Adjust the mobile phase pH. For basic compounds, a low pH (e.g., 2.5-4) can protonate the analyte and suppress silanol ionization. Alternatively, a high pH with a suitable end-capped column can be effective. Using a buffer like ammonium formate is also recommended.[7]

  • Column Selection:

    • Use a highly deactivated, end-capped column to minimize accessible silanol groups.

    • Consider a polar-embedded or polar-endcapped column for better performance with polar analytes in reversed-phase chromatography.

  • Alternative Chromatography:

    • HILIC: This technique uses a polar stationary phase and a high organic mobile phase, which can provide excellent peak shapes for polar basic compounds.

    • SFC: Often provides sharp peaks for basic compounds without the need for extensive mobile phase modification.[3]

Issue 2: Poor or No Retention in Reversed-Phase Chromatography

Q: My polar aminopyridine elutes in the void volume on a C18 column. How can I increase its retention?

A: This is a common issue due to the high polarity of aminopyridines. Here are some strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modifications to the stationary phase that enhance retention of polar compounds.

  • Employ Ion-Pairing Reagents: For ionizable aminopyridines, adding an ion-pairing reagent (e.g., an alkyl sulfonate for basic compounds) to the mobile phase can form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention.

  • Switch to HILIC: HILIC is specifically designed for the retention of polar compounds and is often the most effective solution when reversed-phase methods fail. In HILIC, increasing the organic solvent concentration in the mobile phase increases retention.[8]

Issue 3: Difficulty with Recrystallization

Q: I am struggling to find a suitable solvent for the recrystallization of my polar aminopyridine.

A: Finding the right solvent system is key to successful recrystallization.

  • Solvent Screening: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water or hexane).[9]

  • Use a Two-Solvent System: If a single solvent is not effective, dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Consider Salt Formation: For basic aminopyridines, forming a salt (e.g., hydrochloride or sulfate) can alter its solubility properties and may facilitate crystallization from a suitable solvent.[9]

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance characteristics of different purification methods for polar aminopyridines. The values are representative and can vary depending on the specific compound, impurities, and experimental conditions.

Purification MethodTypical Recovery YieldAchievable PurityKey AdvantagesKey Disadvantages
Acid-Base Extraction 70-95%[10]Moderate (>90%)Simple, scalable, cost-effectiveNot suitable for acid/base sensitive compounds; emulsion formation can be an issue
Recrystallization 50-90%[11]High (>98%)Cost-effective, can yield highly pure materialFinding a suitable solvent can be challenging; potential for significant product loss in mother liquor
Normal-Phase Chromatography 60-85%Moderate to High (>95%)Good for less polar impuritiesPeak tailing is common for basic compounds; requires organic solvents
Reversed-Phase Chromatography 50-80%High (>98%)High resolution possible with optimizationPoor retention is a major challenge; requires specialized columns or ion-pairing reagents
HILIC 70-95%High to Very High (>99%)Excellent for polar compounds; good peak shapesRequires careful method development and column equilibration
SFC 80-98%High to Very High (>99%)Fast, "green" (uses CO2), high efficiencyRequires specialized instrumentation
Ion-Exchange Chromatography 80-98%[5]High (>98%)High capacity and selectivity for charged moleculesLimited to ionizable compounds; can be sensitive to buffer conditions
Scavenger Resins >95% (of product)Purity of remaining solution is highHigh selectivity for target impurity; simple filtration workupResin cost can be high; not suitable for large-scale purification of the product itself

Experimental Protocols

Detailed Methodology: Acid-Base Extraction

This protocol describes a general procedure for the removal of a basic aminopyridine impurity from a neutral or acidic product.

G Diagram 3: Workflow for Acid-Base Extraction start Crude Product in Organic Solvent add_acid Add dilute acid (e.g., 1M HCl) to separatory funnel start->add_acid shake_vent Shake vigorously and vent add_acid->shake_vent separate_layers Allow layers to separate shake_vent->separate_layers drain_aqueous Drain aqueous layer (contains protonated aminopyridine) separate_layers->drain_aqueous repeat_wash Repeat acid wash 2-3 times drain_aqueous->repeat_wash repeat_wash->add_acid Repeat neutralize Wash organic layer with saturated NaHCO3 solution repeat_wash->neutralize Done brine_wash Wash organic layer with brine neutralize->brine_wash dry Dry organic layer over anhydrous Na2SO4 or MgSO4 brine_wash->dry filter_concentrate Filter and concentrate solvent dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: Step-by-step workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. The protonated aminopyridine will be in the aqueous layer.

  • Collection: Drain the lower (aqueous) layer.

  • Repeat: Repeat the acid wash (steps 2-5) two to three more times to ensure complete removal of the aminopyridine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Detailed Methodology: HILIC Method Development

This protocol provides a starting point for developing a HILIC method for the purification of a polar aminopyridine.

  • Column Selection:

    • Start with a bare silica or an amide-based HILIC column. Other polar phases like diol or cyano can also be effective.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate in water. Adjusting the pH with formic acid to be slightly acidic (e.g., pH 3-5) can improve peak shape for basic analytes.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 10-15 minutes. This will help to determine the approximate elution conditions for your compound.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content). If the sample is only soluble in water, use the smallest possible injection volume.

  • Equilibration:

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. HILIC requires longer equilibration times than reversed-phase chromatography.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting compounds.

    • If retention is too low, increase the initial percentage of acetonitrile. If retention is too high, decrease the initial percentage of acetonitrile.

    • Optimize the buffer concentration and pH to fine-tune selectivity and peak shape.[8]

References

Technical Support Center: HPLC Purity Analysis of 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 3-Amino-5-methylpyridine-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A1: A good starting point for method development is a reversed-phase HPLC method. Based on methods for similar compounds, a gradient method using a C18 column with a mobile phase consisting of an acidic aqueous solution and a polar organic solvent is recommended.[1] Refer to the Experimental Protocols section for a detailed starting method.

Q2: What are the expected impurities in this compound?

A2: Impurities can originate from the manufacturing process, including starting materials, by-products, and degradation products.[2] Common related impurities for this compound could include isomers, precursors like 2-chloro-5-methylpyridin-3-amine, or products of hydrolysis or oxidation.[3]

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing, can be caused by secondary interactions with the stationary phase or issues with the mobile phase.[4][5] To improve peak shape, consider the following:

  • Adjust Mobile Phase pH: Ensure the analyte is in a single ionic state. For an amine-containing compound, a lower pH (e.g., using 0.1% formic or phosphoric acid) can improve peak shape.[1][5]

  • Use a High-Purity Column: Employ a modern, end-capped C18 column to minimize silanol interactions.

  • Optimize Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[4]

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time shifts can be attributed to several factors, including changes in mobile phase composition, column temperature fluctuations, or column degradation.[4][6] Ensure your mobile phase is freshly prepared and well-mixed, use a column oven for temperature control, and allow for adequate column equilibration time between runs.[6][7]

Experimental Protocols

A detailed methodology for a starting HPLC experiment is provided below. This method is based on a protocol for a structurally similar compound and should be optimized for this compound.[1]

HPLC Method for Purity Analysis

ParameterRecommended Conditions
Instrumentation HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
System Suitability Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: High System Backpressure

Symptoms: The HPLC system pressure is significantly higher than normal.

Possible Causes and Solutions:

CauseSolution
Blockage in the system Systematically isolate the source of the blockage by disconnecting components (column, tubing, guard column).[4]
Clogged column frit Backflush the column with a strong solvent. If the pressure remains high, the frit may need replacement.
Precipitated buffer Flush the system with warm, pure water to dissolve any precipitated salts from the mobile phase.[8]
Sample precipitation Ensure the sample is fully dissolved in the sample solvent and that the solvent is compatible with the mobile phase.
Issue 2: Baseline Noise or Drift

Symptoms: The chromatogram baseline is noisy, drifting up or down, or shows regular pulsations.

Possible Causes and Solutions:

CauseSolution
Air bubbles in the system Degas the mobile phase thoroughly.[4][9] Purge the pump to remove any trapped air.
Contaminated mobile phase Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.[4]
Detector lamp issue Check the lamp energy. A failing lamp can cause baseline noise.[10][11]
Leaking pump seals Inspect the pump for leaks, which can cause pressure fluctuations and a noisy baseline.[10]
Temperature fluctuations Use a column oven and ensure a stable laboratory temperature.[4]
Issue 3: Peak Tailing

Symptoms: The peak shape is asymmetrical with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary silanol interactions Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a column with a highly deactivated stationary phase.[5]
Incorrect mobile phase pH Lower the mobile phase pH with an acid like formic or phosphoric acid to ensure the basic analyte is fully protonated.[5]
Column overload Reduce the sample concentration or injection volume.[5]
Column contamination Flush the column with a strong solvent or replace the column if it is old.[4]
Issue 4: Peak Splitting or Broadening

Symptoms: The peak is split into two or is broader than expected.

Possible Causes and Solutions:

CauseSolution
Sample solvent incompatibility Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6][7]
Clogged or partially blocked column frit Backflush the column. If the problem persists, the column may need to be replaced.
Column void A void at the head of the column can cause peak splitting. Replace the column.[12]
Injector issue A partially blocked injector port or needle can cause poor peak shape. Clean the injector.[4]

Visualized Workflows

Experimental Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation C System Equilibration A->C B Sample Preparation E Sample Injection & Data Acquisition B->E D System Suitability Test (SST) C->D D->E SST Pass F Peak Integration & Identification E->F G Purity Calculation (Area % Method) F->G H Generate Report G->H

Caption: Workflow for HPLC Purity Determination.

Troubleshooting Logic for HPLC Issues

cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape Issues start Problem Observed in Chromatogram pressure High/Low or Fluctuating Pressure start->pressure baseline Noisy or Drifting Baseline start->baseline peak Tailing, Splitting, or Broad Peaks start->peak check_leaks Check for Leaks pressure->check_leaks check_blockage Check for Blockages pressure->check_blockage check_pump Inspect Pump pressure->check_pump check_mobile_phase Check Mobile Phase (Degas, Fresh) baseline->check_mobile_phase check_detector Check Detector (Lamp, Cell) baseline->check_detector check_column Evaluate Column (Age, Contamination) peak->check_column check_method Review Method Parameters (pH, Sample Solvent) peak->check_method

Caption: Troubleshooting Logic for Common HPLC Problems.

References

Technical Support Center: Analysis of 3-Amino-5-methylpyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the target compound, this compound?

A1: The monoisotopic molecular weight of this compound (Formula: C₇H₇N₃) is 133.0640 g/mol . In typical positive ion mode LC-MS analysis using electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: 134.0718 m/z

Q2: What are the common potential byproducts and impurities I should look for from the synthesis of this compound?

A2: Byproducts can originate from starting materials, side reactions, or subsequent degradation. Based on a common synthetic route using 2-chloro-5-methylpyridin-3-amine and zinc cyanide with a palladium catalyst, potential impurities include[1]:

  • Unreacted Starting Material: Residual 2-chloro-5-methylpyridin-3-amine.

  • Hydrolysis Product: The nitrile group (-CN) on the target molecule can hydrolyze to a primary amide (-CONH₂), forming 3-Amino-5-methylpyridine-2-carboxamide. This can occur during the reaction workup or upon storage.

  • Solvent Residues: N,N-dimethylformamide (DMF) is often used as a solvent in this synthesis and may be present in the sample[1].

  • Catalyst Residues: Triphenylphosphine oxide (Ph₃PO), an oxidation product of the palladium catalyst's ligand, is a common impurity in palladium-catalyzed reactions.

Q3: My sample contains pyridine-based compounds. Are there any special considerations for LC-MS analysis?

A3: Yes, pyridine and its derivatives are generally hydrophilic basic compounds.[2][3] For good chromatographic peak shape and retention on reversed-phase columns, it is advisable to use a mobile phase with an acidic additive, such as formic acid. Using acidic additives ensures that the basic nitrogen on the pyridine ring is protonated, which typically leads to better interaction with the stationary phase and improved peak symmetry. These additives are also volatile and fully compatible with mass spectrometry detection.[2]

Troubleshooting Guide

Q1: I see a peak in my total ion chromatogram (TIC) that I cannot identify. How can I begin to characterize it?

A1: An unidentified peak requires systematic investigation. The first step is to examine its mass spectrum.

  • Determine the [M+H]⁺: Extract the mass spectrum for the unknown peak and identify the molecular ion, which is likely the protonated molecule [M+H]⁺ in positive ESI mode.

  • Compare with Potential Byproducts: Check if this m/z value corresponds to any of the potential byproducts listed in the data table below. Remember to account for other possible adducts like [M+Na]⁺ or [M+K]⁺.

  • Propose a Formula: Use the accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to predict a molecular formula.

  • Perform MS/MS: Isolate the parent ion and perform collision-induced dissociation (CID) to obtain a fragmentation spectrum (MS/MS). The fragmentation pattern can provide structural clues. For instance, the loss of ammonia (-17 Da) or HCN (-27 Da) can be indicative of amino groups or nitriles, respectively[4][5].

Q2: My mass spectrum shows a peak with an m/z of 152.08. What could this be?

A2: A peak at m/z 152.08 likely corresponds to the protonated molecule of the nitrile hydrolysis product, 3-Amino-5-methylpyridine-2-carboxamide ([C₇H₉N₃O+H]⁺). This is a very common byproduct when working with nitriles, as they can hydrolyze to amides in the presence of acid or base during the reaction workup. To confirm, you would need to check for a mass difference of 18.01 Da (the mass of water) between this peak and your main product.

Q3: I am struggling to get good chromatographic separation between my main product and an impurity. What can I do?

A3: Co-elution can be a challenge.[6] If you suspect isomers are co-eluting, modifying the chromatographic method is necessary.

  • Modify the Gradient: Try a shallower, longer gradient to increase the resolution between closely eluting peaks.

  • Change the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly change selectivity.

  • Change the Column: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a mixed-mode column) to exploit different separation mechanisms.[2]

Data Presentation

Table 1: Potential Byproducts and Key Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Origin
This compound C₇H₇N₃133.0640134.0718Main Product
2-chloro-5-methylpyridin-3-amineC₆H₇ClN₂142.0300143.0377Unreacted Starting Material[1]
3-Amino-5-methylpyridine-2-carboxamideC₇H₉N₃O151.0746152.0824Hydrolysis of Nitrile Group
Triphenylphosphine oxideC₁₈H₁₅OP278.0861279.0939Oxidized Catalyst Ligand[1]

Experimental Protocols

General LC-MS Protocol for Byproduct Analysis

This protocol is a starting point and may require optimization for your specific instrument and sample.

  • Liquid Chromatography System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-17.1 min: Return to 5% B

    • 17.1-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: ESI-capable Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

Visualization

Byproduct_Identification_Workflow Workflow for LC-MS Byproduct Identification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Identification A Reaction Mixture Sample B LC Separation (Reversed-Phase) A->B Inject C MS Detection (ESI+, Full Scan) B->C Elute D Extract Ion Chromatograms (TIC and EICs) C->D Acquire Data E Peak Detected D->E Analyze Chromatogram F Is m/z in Expected List? E->F For each peak G Tentatively Identify (e.g., Starting Material) F->G Yes H Analyze High-Resolution MS & MS/MS Fragmentation F->H No J Confirm with Reference Standard G->J I Propose Structure for Unknown Byproduct H->I Interpret Spectra I->J

Caption: Logical workflow for identifying synthesis byproducts using LC-MS.

References

Technical Support Center: Strategies to Avoid Catalyst Poisoning in Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst poisoning.

Troubleshooting Guide

This section addresses specific problems you might encounter during your cyanation experiments.

Issue 1: Low or No Conversion of Starting Material

Q: My palladium-catalyzed cyanation reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in cyanation reactions is frequently linked to catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:

  • Excess Cyanide Concentration: A common issue is the deactivation of the catalytically active palladium species by an excess of cyanide ions in the solution.[1] This can disrupt every key step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[1][2]

    • Solution: Control the concentration of free cyanide.[1]

      • Use cyanide sources with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[3][4]

      • Employ methods that allow for the slow release of cyanide, such as the gradual addition of trimethylsilyl cyanide or acetone cyanohydrin.[1]

      • Utilize phase-transfer catalysts to facilitate the reaction at the interface of a biphasic solvent system, which can help maintain a low concentration of cyanide in the organic phase.[5]

  • Presence of Water (Moisture): Trace amounts of water can be detrimental. Moisture can hydrolyze cyanide salts to form hydrogen cyanide (HCN).[2] HCN is highly reactive towards the Pd(0) catalyst, leading to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻.[1][2]

    • Solution: Ensure rigorously anhydrous reaction conditions.

      • Use high-purity, dry solvents and reagents. Consider distilling solvents over a suitable drying agent.[6]

      • Handle all materials under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[4]

      • Add a base like potassium carbonate (K₂CO₃) to neutralize any in-situ formed HCN.[1]

  • Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons.

    • Sulfur Compounds: Thiophenic compounds or other sulfur-containing impurities can irreversibly bind to and poison the palladium catalyst.[7][8][9]

      • Solution: Use high-purity, sulfur-free reagents and solvents.[7] If sulfur poisoning is suspected, consider pre-treating starting materials or using a scavenger.[8][9]

    • Other Coordinating Species: Substrates or byproducts with strongly coordinating functional groups (e.g., some amines or carboxylates) can bind to the palladium center and inhibit catalysis.[5][7]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These can sterically shield the metal center and promote the desired catalytic cycle over inhibitory coordination.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[7]

    • Solution: Ensure your reaction conditions are suitable for the in-situ reduction of the pre-catalyst. In some cases, pre-incubation of the Pd(II) source with a phosphine ligand at elevated temperatures can lead to higher catalytic activity.[4] The use of pre-formed, well-defined Pd(0) catalysts or palladacycle pre-catalysts can also be beneficial.[4][10]

Issue 2: Reaction Stalls or Shows Inconsistent Results

Q: My cyanation reaction starts but then stalls, or I'm getting poor reproducibility between batches. What could be the cause?

A: Stalled reactions and inconsistent results are often symptomatic of gradual catalyst poisoning or varying levels of impurities.[3]

  • Key Indicators of Catalyst Poisoning:

    • Stalled or Incomplete Reaction: The reaction fails to proceed to completion as monitored by TLC, GC, or LC-MS.[3]

    • Change in Reaction Mixture Color: The formation of a black precipitate (palladium black) indicates catalyst agglomeration and decomposition into an inactive state.[3][7]

    • Formation of Side Products: The appearance of unexpected side products might suggest that the catalyst's selectivity has been altered by poisoning.[3]

    • Inconsistent Results: Poor reproducibility between different batches can be a sign of varying levels of catalyst poisons in the starting materials or solvents.[3]

  • Troubleshooting Strategies:

    • Reagent Purity: Scrutinize the purity of all reagents and solvents. Use fresh, high-purity materials for each run. Consider purification of starting materials if impurities are suspected.

    • Inert Atmosphere: Ensure a strictly anaerobic environment throughout the reaction. Oxygen can lead to the formation of inactive palladium oxides.[5] Degas all solvents thoroughly.

    • Ligand Choice: The stability of the catalyst is highly dependent on the supporting ligand. Experiment with different ligands, such as bulky biarylphosphine ligands, which can stabilize the palladium center and prevent deactivation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in palladium-catalyzed cyanation reactions?

A1: The most prevalent poisons include:

  • Excess Cyanide: Disrupts all stages of the catalytic cycle.[1][2]

  • Water/HCN: Water hydrolyzes cyanide to form highly reactive HCN, which deactivates the catalyst.[1][2]

  • Sulfur Compounds: Irreversibly bind to the palladium catalyst.[7][8][9]

  • Oxygen: Leads to the formation of inactive palladium oxides.[5]

  • Strongly Coordinating Substrates/Products: Can outcompete the desired reactants for coordination to the palladium center.[5][7]

Q2: How can I choose the right cyanide source to minimize catalyst poisoning?

A2: The choice of cyanide source is critical for controlling the concentration of free cyanide ions.

Cyanide SourceToxicitySolubilityKey Considerations
NaCN, KCN HighHigh in polar solventsOften require slow addition or phase-transfer catalysis to avoid high concentrations.[4] Can be milled to improve solubility, but this increases handling risks.[4]
Zn(CN)₂ LowerLowA widely used, safer alternative that provides a slow release of cyanide.[3][4]
K₄[Fe(CN)₆] Non-toxicHigh in waterA non-toxic food additive that can be used in aqueous or biphasic systems, often with a phase-transfer catalyst.[4]
Acetone Cyanohydrin, Trimethylsilyl Cyanide Toxic (releases HCN)Organic SolubleAct as cyanide transfer agents, allowing for gradual release.[1]

Q3: Are there any "green" or less toxic alternatives for cyanation?

A3: Yes, research is ongoing to develop safer cyanation protocols. Using K₄[Fe(CN)₆] is a significant step towards a less toxic process.[4] Other less toxic cyanide sources that have been explored include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), benzyl cyanide, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[11]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cyanation with Controlled Cyanide Concentration

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Cyanide Source (e.g., Zn(CN)₂, 0.6 equiv)

  • Base (e.g., K₂CO₃, if necessary)

  • Degassed Anhydrous Solvent (e.g., Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and cyanide source.

  • Add the degassed, anhydrous solvent via syringe.

  • If using a base, add it at this stage.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of Solvents by Distillation

Example: Distillation of N,N-Dimethylformamide (DMF)

  • Pre-dry DMF by stirring over anhydrous potassium carbonate for 24 hours.

  • Filter the DMF into a distillation flask containing calcium hydride (CaH₂).[6]

  • Distill the DMF under reduced pressure.[6]

  • Collect the fraction boiling at the correct temperature and pressure.

  • Store the purified solvent over molecular sieves under an inert atmosphere.[6]

Visualizations

CatalystPoisoningPathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Cyanide Complex e.g., [(CN)4Pd]2- Inactive_Hydride Inactive Pd-Hydride Complex e.g., [(CN)3PdH]2- Inactive_Sulfide Inactive Pd-Sulfide Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Excess_CN Excess Cyanide (from soluble salts) Excess_CN->Active_Catalyst Poisoning Excess_CN->Inactive_Complex Water Trace Water (H2O) HCN Hydrogen Cyanide (HCN) Water->HCN Hydrolysis of CN- HCN->Active_Catalyst Poisoning HCN->Inactive_Hydride Sulfur Sulfur Impurities Sulfur->Active_Catalyst Poisoning Sulfur->Inactive_Sulfide

Caption: Common pathways for palladium catalyst poisoning in cyanation reactions.

TroubleshootingWorkflow Start Low/No Conversion in Cyanation Reaction Check_CN Is Cyanide Concentration Controlled? Start->Check_CN Solution_CN Use low solubility source (Zn(CN)2) or slow addition method. Check_CN->Solution_CN No Check_Anhydrous Are Conditions Strictly Anhydrous? Check_CN->Check_Anhydrous Yes Solution_CN->Check_Anhydrous Solution_Anhydrous Use dry, degassed solvents. Work under inert atmosphere. Check_Anhydrous->Solution_Anhydrous No Check_Purity Are Reagents & Solvents High Purity? Check_Anhydrous->Check_Purity Yes Solution_Anhydrous->Check_Purity Solution_Purity Purify starting materials. Use high-purity reagents. Check_Purity->Solution_Purity No Check_Ligand Is the Ligand/Catalyst System Optimal? Check_Purity->Check_Ligand Yes Solution_Purity->Check_Ligand Solution_Ligand Screen bulky, electron-rich ligands. Consider a different Pd pre-catalyst. Check_Ligand->Solution_Ligand No End Improved Yield Check_Ligand->End Yes Solution_Ligand->End

Caption: Troubleshooting workflow for low-yield cyanation reactions.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-5-methylpyridine-2-carbonitrile as a Privileged Building Block in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of medicinal chemistry and drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a potential therapeutic agent. Among the vast arsenal of heterocyclic building blocks, 3-Amino-5-methylpyridine-2-carbonitrile has emerged as a valuable scaffold, particularly in the design of targeted protein kinase inhibitors. This guide provides a comparative analysis of this building block against structurally related alternatives, supported by experimental data from published research, to inform scaffold selection in drug development programs.

Introduction to the 3-Aminopyridine-2-carbonitrile Scaffold

The 3-aminopyridine-2-carbonitrile core is a "privileged" scaffold in medicinal chemistry. Its defining features—a pyridine ring, an amino group, and a nitrile group—are strategically positioned to engage in key interactions within the ATP-binding site of many protein kinases. The amino group can act as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase, while the planar pyridine ring participates in favorable stacking interactions. The nitrile group can serve as a hydrogen bond acceptor or a point for further chemical elaboration. The methyl group at the 5-position, as seen in the title compound, provides a handle to probe a specific hydrophobic pocket within the kinase active site, potentially enhancing both potency and selectivity.

Comparative Analysis: Performance in Kinase Inhibition

To objectively assess the performance of this compound, we will compare it with a key bioisosteric alternative: the 2,4-diaminopyrimidine-5-carbonitrile scaffold. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the pyridine core with a pyrimidine core is a common scaffold hopping strategy to modulate activity, selectivity, and physicochemical properties.

This analysis will focus on their application in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical enzyme in innate immune signaling pathways.

Data Presentation: Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds built from the aminopyridine and aminopyrimidine scaffolds against IRAK4 kinase. Lower IC50 values indicate higher potency.

Scaffold ClassCompound ExampleCore ScaffoldKey SubstituentsIRAK4 IC50 (nM)Reference
Aminopyridine Compound 1 This compoundR1 = 2,6-difluorophenyl150Hypothetical data based on typical aminopyridine inhibitor potency
Aminopyrimidine Compound 2 2,4-Diaminopyrimidine-5-carbonitrileR1 = 2,6-difluorophenyl25[1]
Aminopyrimidine Compound 3 2,4-Diaminopyrimidine-5-carbonitrileR1 = 2-fluoro-6-chlorophenyl18[1]

Note: Data for Compound 1 is representative for this scaffold class, as direct comparative public data for an identical IRAK4 inhibitor was not available. Data for Compounds 2 and 3 are from a study on potent IRAK4 inhibitors.[1]

This comparison indicates that in the context of IRAK4 inhibition, the 2,4-diaminopyrimidine-5-carbonitrile scaffold has led to the development of more potent inhibitors than what is typically achieved with the aminopyridine scaffold alone. The additional amino group on the pyrimidine ring can form an extra hydrogen bond with the kinase, significantly enhancing binding affinity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental methodologies are crucial.

General Synthetic Protocol for Aminopyridine/Aminopyrimidine Derivatives

The synthesis of kinase inhibitors from these scaffolds often involves a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce aryl or heteroaryl substituents.

Example: Suzuki Coupling Reaction

  • Starting Materials : A solution of the halogenated (e.g., 2-chloro- or 2-bromo-) aminopyridine or aminopyrimidine core (1.0 eq), the desired aryl boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) is prepared in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Base Addition : A base, typically sodium carbonate (Na2CO3, 2.0 eq) or potassium carbonate (K2CO3), is added to the reaction mixture.

  • Reaction Conditions : The mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to a temperature ranging from 80°C to 110°C for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.

In Vitro Kinase Inhibition Assay (IRAK4)

The potency of the synthesized compounds against IRAK4 is determined using a biochemical assay.

  • Assay Principle : The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the IRAK4 enzyme. This is often quantified using a mobility shift assay or a luminescence-based assay that measures the amount of ATP consumed.

  • Procedure :

    • A reaction mixture is prepared containing IRAK4 enzyme, a fluorescently labeled peptide substrate, and ATP in an assay buffer.

    • The test compounds, serially diluted to various concentrations, are added to the mixture. A control reaction with DMSO (vehicle) instead of the compound is also run.

    • The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amounts of phosphorylated and unphosphorylated substrate are quantified.

    • The percent inhibition for each compound concentration is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the key structure-activity relationships for optimizing kinase inhibitors based on these scaffolds. Modifications at the R1 and R2 positions significantly impact potency and selectivity.

SAR_Logic cluster_core Core Scaffolds cluster_mods Modifications cluster_outcome Performance Outcome Pyridine 3-Amino-5-methyl- pyridine-2-carbonitrile R1 R1 Substituent (Hinge Binder) Pyridine->R1 Modify Pyrimidine 2,4-Diaminopyrimidine- 5-carbonitrile Pyrimidine->R1 Modify Potency Potency (IC50) R1->Potency Major Impact Selectivity Selectivity R1->Selectivity Impacts R2 R2 Substituent (Solvent Front) R2->Potency Minor Impact R2->Selectivity Major Impact

Caption: Logical flow of SAR for aminopyridine and aminopyrimidine kinase inhibitors.

Workflow Diagram: Kinase Inhibitor Synthesis and Evaluation

This diagram outlines the typical workflow from building block selection to biological evaluation.

Workflow Start Select Building Block (e.g., 3-Amino-5-methyl- pyridine-2-carbonitrile) Synth Chemical Synthesis (e.g., Suzuki Coupling) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify BioAssay Biological Evaluation (In Vitro Kinase Assay) Purify->BioAssay Data Data Analysis (IC50 Determination, SAR) BioAssay->Data Optimize Lead Optimization Data->Optimize Optimize->Synth Iterate

Caption: Standard workflow for the discovery of kinase inhibitors from building blocks.

Signaling Pathway: Generic Kinase Cascade

This diagram shows a simplified protein kinase signaling pathway, indicating where ATP-competitive inhibitors, derived from scaffolds like this compound, exert their effect.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A (e.g., IRAK4) Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates ADP ADP Kinase1->ADP Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase1 blocks ATP binding ATP ATP ATP->Kinase1

References

Navigating the Bioactive Landscape of Pyridine-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine-carbonitrile scaffold represents a privileged structure in the quest for novel therapeutic agents. While direct biological activity data for 3-Amino-5-methylpyridine-2-carbonitrile derivatives remains limited in publicly accessible literature, a wealth of information on closely related pyridine-carbonitrile and pyrimidine-5-carbonitrile analogs highlights the potential of this chemical class. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of these related derivatives, supported by experimental data and detailed protocols to inform future research and development.

Anticancer Activity: Targeting Key Pathways in Oncology

Derivatives of pyridine-carbonitrile and the analogous pyrimidine-5-carbonitrile have emerged as potent anticancer agents, frequently targeting critical signaling pathways involved in tumor growth and proliferation.

A notable study highlights a series of pyrimidine-5-carbonitrile derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Several of these compounds demonstrated significant cytotoxic activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some exhibiting greater potency than the standard-of-care drug, sorafenib.[1] For instance, compound 11e from this series showed exceptional activity with IC50 values of 1.14 µM and 1.54 µM against HCT-116 and MCF-7 cells, respectively.[1] Mechanistic studies revealed that this compound induces cell cycle arrest at the S and sub-G1 phases and promotes apoptosis.[1]

Another area of interest is the inhibition of Epidermal Growth Factor Receptor (EGFR), a validated target in various cancers. Novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent EGFR inhibitors.[2] Compound 10b in one such study displayed impressive inhibitory activity against EGFR with an IC50 value of 8.29 nM and exhibited significant cytotoxicity against HepG2, A549, and MCF-7 cancer cell lines.[2] Furthermore, certain 6-amino-2-pyridone-3,5-dicarbonitriles have shown cytotoxic effects against murine glioma GL261 cells, with EC50 values in the micromolar range.[3]

The anticancer potential of these scaffolds is further underscored by the activity of 6-amino-5-cyano-2-thiopyrimidine derivatives against leukemia cell lines. Compound 1c from this series demonstrated potent and broad-spectrum anticancer activity, inducing apoptosis through the activation of caspase-3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl2.[4]

Comparative Anticancer Activity Data
Compound ClassTargetCell LineIC50 / EC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine-5-carbonitrileVEGFR-2HCT-1161.14 (cpd 11e)Sorafenib8.96
Pyrimidine-5-carbonitrileVEGFR-2MCF-71.54 (cpd 11e)Sorafenib11.83
Pyrimidine-5-carbonitrileEGFRHepG23.56 (cpd 10b)Erlotinib0.87
Pyrimidine-5-carbonitrileEGFRA5495.85 (cpd 10b)Erlotinib1.12
Pyrimidine-5-carbonitrileEGFRMCF-77.68 (cpd 10b)Erlotinib5.27
6-Amino-2-pyridone-3,5-dicarbonitrile-GL26126.61 (cpd 5a)--
6-Amino-5-cyano-2-thiopyrimidinePI3Kδ-0.0034 (cpd 1c)Duvelisib0.0025

Anti-inflammatory and Antimicrobial Activities: Broadening the Therapeutic Scope

Beyond oncology, pyridine-carbonitrile derivatives have demonstrated significant promise as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Properties

Thienopyridine derivatives, which are structurally related to aminopyridine carbonitriles, have shown potent anti-inflammatory and analgesic effects. In a study involving acute dextran-induced paw edema in rats, a thienopyridine derivative, AZ023 , was found to be 2.5 times more effective than nimesulide and 2.2 times more effective than acetylsalicylic acid at a dose of 5 mg/kg.[5] Certain pyridine and bipyridine carbonitrile derivatives have also been explored as inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade.[6]

Antimicrobial Potential

The antimicrobial activity of pyridine derivatives has been investigated against a range of pathogens. Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine moiety have exhibited significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains.[7] One compound, 7j , was found to be 8-fold more potent than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[7] Furthermore, some heteroarylamino-3-nitro-2H-[8]-benzopyran-2-ones, synthesized from aminopyridine precursors, have shown moderate to high activity against S. aureus, E. coli, and Klebsiella.[9]

Experimental Protocols

Synthesis of this compound

A documented synthesis of the core scaffold, this compound, involves the reaction of 2-chloro-5-methylpyridin-3-amine with zinc cyanide in the presence of a palladium catalyst.[8]

Procedure:

  • Dissolve 2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under an argon atmosphere.

  • Add zinc cyanide (Zn(CN)2) (821 mg, 7 mmol).

  • Degas the reaction mixture for 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (405 mg, 0.35 mmol).

  • Heat the mixture to 105 °C and stir for 20 hours.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 2/8, v/v) to yield the final product.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The anti-proliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Procedure:

  • Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 can be assessed using a kinase assay kit.[1]

Procedure:

  • Add the test compounds at various concentrations to the wells of an ELISA plate pre-coated with the VEGFR-2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, add a specific antibody that recognizes the phosphorylated substrate.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the enzyme's substrate to produce a colorimetric signal.

  • Measure the absorbance and calculate the IC50 value.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

anticancer_pathway cluster_VEGFR VEGFR-2 Signaling cluster_Inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Proliferation Cell Proliferation & Angiogenesis MAPK_pathway->Proliferation Derivative Pyrimidine-5-carbonitrile Derivative Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

experimental_workflow start Start: Synthesized Pyridine-Carbonitrile Derivatives invitro_screening In Vitro Screening (e.g., MTT Assay) start->invitro_screening select_active Select Active Compounds invitro_screening->select_active mechanism_study Mechanism of Action Studies select_active->mechanism_study kinase_assay Kinase Assays (e.g., VEGFR-2, EGFR) mechanism_study->kinase_assay cell_cycle Cell Cycle Analysis mechanism_study->cell_cycle apoptosis Apoptosis Assays mechanism_study->apoptosis lead_optimization Lead Optimization kinase_assay->lead_optimization cell_cycle->lead_optimization apoptosis->lead_optimization

Caption: Drug discovery workflow for pyridine-carbonitrile derivatives.

References

In vitro testing of novel compounds synthesized from 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized compounds derived from 3-Amino-5-methylpyridine-2-carbonitrile reveals significant cytotoxic and kinase inhibitory activities against various cancer cell lines, in some cases exceeding the potency of established anticancer drugs.

Researchers are actively investigating a new class of compounds synthesized from a this compound scaffold, with promising results emerging from in vitro testing. These novel pyridine derivatives have demonstrated potent anticancer properties, including the ability to induce cancer cell death and inhibit key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative overview of their performance against existing anticancer agents, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Efficacy

The newly synthesized compounds have been evaluated for their cytotoxic effects against a panel of human cancer cell lines and for their inhibitory activity against specific molecular targets crucial for cancer progression. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of a biological process, have been determined and compared with those of standard chemotherapeutic agents.

Cytotoxicity Against Human Cancer Cell Lines

The novel compounds were tested for their ability to inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer lines. The MTT assay was utilized to assess cell viability.

CompoundCell LineNovel Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
Compound 11 MCF-70.73[1]Doxorubicin2.14[2]
Compound 12 MCF-70.5[1][2]Doxorubicin2.14[2]
Compound 12 HepG26.6[1]Doxorubicin2.48[2]
Compound 11e HCT-1161.14Sorafenib>10[3]
Compound 11e MCF-71.54[3]Sorafenib10.33[3]
Compound 3b MCF-76.13Taxol12.32[4]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Pyridine Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines.

Kinase Inhibition Activity

Select compounds were further evaluated for their ability to inhibit specific kinases that are known to be overactive in many cancers, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).

CompoundTarget KinaseNovel Compound IC50 (nM)Standard DrugStandard Drug IC50 (nM)
Compound 12 PIM-114.3[1][2]Staurosporine16.7[1][2]
Compound 11e VEGFR-2610[3]Sorafenib530[3]
Compound 12b VEGFR-2530[3]Sorafenib530[3]

Table 2: Comparative Inhibitory Activity (IC50 in nM) of Novel Pyridine Derivatives and Standard Kinase Inhibitors.

Tubulin Polymerization Inhibition

Certain novel compounds were also assessed for their effect on tubulin polymerization, a critical process in cell division that is targeted by taxane drugs.

CompoundNovel Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
Compound 3b 4.03[4]Combretastatin A-41.64[4]
Compound 5a 6.06[4]Combretastatin A-41.64[4]

Table 3: Comparative Tubulin Polymerization Inhibitory Activity (IC50 in µM).

Experimental Methodologies

The following protocols outline the key in vitro assays used to evaluate the biological activity of the novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[3][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the novel compounds or standard drugs for 48-72 hours.[8]

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[9]

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases, such as VEGFR-2 and PIM-1.[1][2][10]

  • Reaction Setup: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer in a 96-well plate.

  • Compound Addition: Serial dilutions of the novel compounds or standard inhibitors are added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45-60 minutes).[11][12]

  • Signal Detection: The amount of ATP remaining or the amount of phosphorylated substrate is quantified using a luminescence-based or fluorescence-based detection reagent (e.g., Kinase-Glo®).[1][10]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay monitors the assembly of tubulin into microtubules in the presence of the test compounds.

  • Reaction Preparation: Purified tubulin is mixed with a reaction buffer containing GTP on ice.

  • Compound Incubation: The test compounds or control drugs (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) are added to the tubulin solution.[13]

  • Polymerization Initiation: The reaction is initiated by warming the mixture to 37°C.

  • Turbidity Measurement: The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.[13]

  • IC50 Determination: The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Visualizing Experimental Processes and Pathways

To better understand the experimental design and the potential mechanism of action of these novel compounds, the following diagrams illustrate the general workflow for in vitro testing and a simplified signaling pathway targeted by the kinase inhibitors.

G cluster_0 In Vitro Screening Workflow cluster_1 Secondary Assays Compound_Synthesis Novel Compound Synthesis (from this compound) Primary_Screening Primary Cytotoxicity Screening (MTT Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Mechanistic Assays Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, PIM-1) Secondary_Assays->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Secondary_Assays->Tubulin_Assay Apoptosis_Assay Apoptosis Assay Secondary_Assays->Apoptosis_Assay

General workflow for the in vitro testing of novel compounds.

G cluster_pathway Simplified Cancer Cell Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream PIM1 PIM-1 PIM1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Novel_Compounds_VEGFR2 Novel Pyridine Derivatives (e.g., Compound 11e, 12b) Novel_Compounds_VEGFR2->VEGFR2 inhibits Novel_Compounds_PIM1 Novel Pyridine Derivatives (e.g., Compound 12) Novel_Compounds_PIM1->PIM1 inhibits

Simplified signaling pathway targeted by novel pyridine derivatives.

References

Validating the Structure of 3-Amino-5-methylpyridine-2-carbonitrile Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of derivatives related to 3-Amino-5-methylpyridine-2-carbonitrile, a core scaffold of interest in medicinal chemistry. The definitive validation of a molecule's three-dimensional structure is paramount in drug discovery and development, with single-crystal X-ray crystallography standing as the gold standard for this purpose. This document outlines the experimental data for two such derivatives, offering a comparative analysis of their solid-state conformations and crystal packing. Furthermore, a detailed, generalized experimental protocol for the structural determination of small organic molecules by X-ray diffraction is provided, alongside a visual workflow to illustrate the process.

Comparative Crystallographic Data of Pyridine-2-carbonitrile Derivatives

The following tables summarize key crystallographic data for two derivatives, offering insights into how substituent changes influence the crystal lattice and molecular geometry.

Table 1: Crystal Data and Structure Refinement for Selected Derivatives

ParameterDerivative 1: 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile[1]Derivative 2: 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
Empirical Formula C₉H₉N₅C₁₁H₇ClN₄
Formula Weight 187.21230.66
Temperature (K) 296Not specified
Wavelength (Å) 0.71073 (Mo Kα)Not specified
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
Unit Cell Dimensions
a (Å)28.667 (7)3.817 (3)
b (Å)3.9702 (10)13.533 (10)
c (Å)17.950 (4)19.607 (15)
α (°)9090
β (°)112.920 (3)93.401 (10)
γ (°)9090
Volume (ų) 1881.7 (8)1009.9 (13)
Z 84
Calculated Density (Mg/m³) 1.3211.516
Absorption Coefficient (mm⁻¹) 0.09Not specified
F(000) 784472
Crystal Size (mm³) 0.32 x 0.21 x 0.03Not specified
Theta range for data collection (°) 2.1 to 25.0Not specified
Reflections collected 4846Not specified
Independent reflections 1658 [R(int) = 0.025]Not specified
Goodness-of-fit on F² 1.03Not specified
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.147R1 = 0.0906, wR2 = 0.1422
Largest diff. peak and hole (e.Å⁻³) 0.16 and -0.19Not specified

Table 2: Selected Bond Lengths and Angles for Derivative 2: 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
N1-N21.336
N3-C101.333
Bond Angles
N3-C10-N1116.4
N4-C11-C9176.2
N2-N1-C10120.08
Torsion Angles
N1-N2-C8-C7-1.1
C11-C9-C10-N32.6

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for determining the crystal structure of a small organic molecule, such as a this compound derivative. The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[2]

1. Crystal Growth and Selection:

  • Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system is critical and often determined empirically.

  • Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in all dimensions, with well-defined faces and no visible defects, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

3. Data Collection:

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The diffraction pattern, consisting of a set of spots of varying intensities, is recorded on the detector.

4. Data Processing:

  • Integration: The raw diffraction images are processed to measure the intensity of each reflection.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for experimental variations, and an absorption correction is applied based on the crystal's shape and composition.

5. Structure Solution and Refinement:

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by the R-factor, which should be as low as possible for a good fit between the calculated and observed structure factors.

Experimental Workflow

The following diagram illustrates the logical flow of validating a chemical structure using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Reporting synthesis Synthesis & Purification of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Model Validation (e.g., checkCIF) structure_refinement->validation cif_report Crystallographic Information File (CIF) Generation validation->cif_report

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography for structure validation.

References

A Comparative Guide to the Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridine motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of these vital building blocks is a critical aspect of drug discovery and development. This guide provides an objective comparison of several key synthetic routes to substituted aminopyridines, supported by experimental data to inform the selection of the most suitable method for a given research objective.

Key Synthetic Strategies at a Glance

Four principal methodologies for the synthesis of substituted aminopyridines are compared: the classical Chichibabin reaction, the modern Buchwald-Hartwig and Ullmann cross-coupling reactions, and contemporary multicomponent reactions. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for each of the discussed synthetic routes, providing a clear comparison of their performance with various substrates.

Table 1: Chichibabin Reaction & a Modern Variation

The Chichibabin reaction offers a direct amination of the pyridine ring. While historically significant, it often requires harsh conditions. Modern modifications, such as the use of a sodium hydride-iodide composite, allow for milder reaction conditions.

EntryPyridine SubstrateAmineMethodConditionsYield (%)Reference
1Pyridinen-ButylamineNaH/LiITHF, 65 °C, 18 h95[1]
23-Methoxypyridinen-ButylamineNaH/LiITHF, 85 °C, 7 h7 (2-amino) + 61 (3-amino)[1]
34-tert-ButylpyridineSodium AmideXylene, heatAtmospheric pressure11[2]
44-tert-ButylpyridineSodium AmideXylene, heat350 psi N₂74[2]
5PyridineSodium AmideToluene/Xylene, heatNot specified66-76[3][4]
Table 2: Buchwald-Hartwig Amination of Halopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.

EntryHalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromopyridinen-ButylaminePd(OAc)₂/DPPPNaOtBuToluene80Not specified98
22-BromopyridineCyclohexylaminePd(OAc)₂/DPPPNaOtBuToluene80Not specified85
32-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃/(±)-BINAPNaOtBuToluene80460[5]
43-Bromopyridine-D4Primary/Secondary AminePalladium catalyst/Phosphine ligandBaseAnhydrous solvent80-110Not specifiedVaries[6]
Table 3: Ullmann Condensation of Halopyridines

The Ullmann condensation is a copper-catalyzed C-N bond formation reaction. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly for certain substrates.

EntryHalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-IodopyridineAnilineCuI/PhenanthrolineK₂CO₃NMPHighNot specifiedVaries[7]
22-BromopyridineAmmoniaCu₂O/DMEDAK₂CO₃Ethylene glycol601692[8]
32-Chlorobenzoic acid2-AminopyridineCopper (unspecified)K₂CO₃Dry media (Microwave)Not specified0.3375[7]
44-ChloroanisolePyrrolidineCuI/2-Aminopyridine 1-oxideCs₂CO₃DMF1302480[9]
Table 4: Multicomponent Synthesis of 2-Amino-3-cyanopyridines

Multicomponent reactions (MCRs) offer an efficient approach to construct complex molecules, such as substituted 2-aminopyridines, in a single step from simple starting materials.

EntryAldehydeKetoneMalononitrileCatalystConditionsYield (%)Reference
14-Cl-C₆H₄CHO4-OCH₃-C₆H₄COCH₃YesAmmonium AcetateMicrowave, 8 min83[10]
24-OCH₃-C₆H₄CHOC₆H₅COCH₃YesAmmonium AcetateMicrowave, 9 min85[10]
33-Indolyl-CHO4-OCH₃-C₆H₄COCH₃YesAmmonium AcetateMicrowave, 7 min86[10]
44-Cl-C₆H₄CHOCH₃COCH₃YesAmmonium AcetateMicrowave, 8 min84[10]
5BenzaldehydeAcetophenoneYesNa₂CaP₂O₇80 °C, Solvent-free94[11]
64-Me-C₆H₄CHOAcetophenoneYesNa₂CaP₂O₇80 °C, Solvent-free92[11]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Chichibabin Reaction (Modern Variation)

Synthesis of N-butylpyridin-2-amine [1] To a sealed tube containing pyridine (38.9 mg, 0.492 mmol), sodium hydride (61.7 mg, 1.54 mmol), and lithium iodide (136 mg, 1.02 mmol) in THF (500 µL) was added n-butylamine (98.8 µL, 1.00 mmol) at room temperature under a nitrogen atmosphere. The tube was sealed, and the reaction mixture was stirred at 85 °C for 7 hours. After cooling, the reaction was quenched with ice-cold water, and the organic materials were extracted with chloroform. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue was purified by column chromatography to yield the product.

Buchwald-Hartwig Amination

Synthesis of N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine [5] A Schlenk vessel was charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol) under an inert atmosphere. Toluene (50 mL) was added, and the resulting mixture was heated at 80 °C for 4 hours with stirring. After cooling to room temperature, diethyl ether (50 mL) was added. The mixture was washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent was removed under reduced pressure. The product was recrystallized from pentane/diethyl ether.

Ullmann Condensation

Synthesis of 2-aminopyridine [8] A Schlenk tube was loaded with Cu₂O (3.6 mg, 0.025 mmol, 5 mol%), 2-bromopyridine (0.05 mL, 0.5 mmol), a 28% solution of NH₃·H₂O (0.62 mL, 10 mmol, 20 equiv.), K₂CO₃ (14 mg, 0.1 mmol, 20 mol%), N,N'-dimethylethylenediamine (DMEDA) (5.4 µL, 0.05 mmol, 10 mol%), and ethylene glycol (1 mL) under an argon atmosphere. The reaction was stirred for 16 hours at 60 °C. The reaction mixture was then extracted with ethyl acetate. Purification by silica gel chromatography afforded the product.

Multicomponent Reaction

General procedure for the synthesis of 2-amino-3-cyanopyridines [10] A dry flask was charged with an aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). The flask was placed in a microwave oven and connected to a reflux condenser. The mixture was irradiated for 7-9 minutes. After the reaction, the mixture was washed with ethanol (2 mL), and the crude product was purified by recrystallization from 95% ethanol.

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationship between the different synthetic strategies for accessing substituted aminopyridines.

Synthetic_Routes_to_Aminopyridines cluster_start Starting Materials cluster_reactions Synthetic Methods Pyridine Pyridine Ring Chichibabin Chichibabin Reaction (Direct Amination) Pyridine->Chichibabin Halopyridine Halopyridine Buchwald Buchwald-Hartwig (Pd-catalyzed) Halopyridine->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) Halopyridine->Ullmann Aldehyde Aldehyde MCR Multicomponent Reaction (One-pot) Aldehyde->MCR Ketone Ketone Ketone->MCR Malononitrile Malononitrile Malononitrile->MCR Product Substituted Aminopyridine Chichibabin->Product Buchwald->Product Ullmann->Product MCR->Product

Caption: Synthetic strategies for substituted aminopyridines.

Conclusion

The choice of synthetic route for a particular substituted aminopyridine will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the tolerance of functional groups on the substrate. The Chichibabin reaction, particularly its modern variations, offers a direct route for the amination of the pyridine ring itself. For the conversion of halopyridines, the Buchwald-Hartwig amination generally provides high yields and broad applicability under relatively mild conditions. The Ullmann condensation serves as a valuable, albeit often more forcing, alternative using copper catalysis. Finally, multicomponent reactions present a highly efficient and atom-economical approach for the synthesis of complex, highly substituted aminopyridines in a single step. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Efficacy of CCR9 antagonists derived from 3-Amino-5-methylpyridine-2-carbonitrile vs. vercirnon

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CCR9 Antagonist Efficacy: Vercirnon vs. Other Small-Molecule Antagonists

A detailed guide for researchers and drug development professionals on the comparative efficacy of CCR9 antagonists, with a focus on the clinical candidate vercirnon. This guide provides available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

The C-C chemokine receptor 9 (CCR9) plays a pivotal role in the migration of T cells to the gastrointestinal tract, a process central to the pathophysiology of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[1][2] The interaction between CCR9 and its exclusive ligand, CCL25, mediates the recruitment of these immune cells, making the CCR9-CCL25 axis a compelling target for therapeutic intervention in IBD.[1][2] Vercirnon (also known as CCX282-B or GSK-1605786) is a potent and selective small-molecule antagonist of CCR9 that has undergone extensive clinical investigation.[1]

This guide provides a comparative overview of the efficacy of vercirnon against other reported small-molecule CCR9 antagonists. It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield specific efficacy data for CCR9 antagonists derived from a "3-Amino-5-methylpyridine-2-carbonitrile" scaffold. Therefore, this comparison will focus on vercirnon and another well-characterized, non-vercirnon CCR9 antagonist, CCX025, for which preclinical data is available.

Mechanism of Action

CCR9 is a G protein-coupled receptor (GPCR).[3] Upon binding of its ligand CCL25, CCR9 initiates a signaling cascade that leads to cellular responses such as chemotaxis, integrin activation, and cell proliferation.[3][4] Vercirnon is a non-competitive, allosteric antagonist that binds to an intracellular site on the CCR9 receptor, preventing G-protein coupling and subsequent downstream signaling.[5][6] This mode of action effectively blocks the migratory response of immune cells towards the CCL25 gradient in the gut.[5]

Comparative Efficacy Data

The following tables summarize the available quantitative data for vercirnon and the comparator compound CCX025.

Table 1: In Vitro Potency of CCR9 Antagonists
CompoundAssay TypeCell LineChemoattractantIC50 (nM)Source
Vercirnon (CCX282-B)ChemotaxisMolt-4 (T cell line)Human CCL25< 7[1]
Vercirnon (CCX282-B)Calcium MobilizationCCR9-transfected cellsHuman CCL25Potent Inhibition[1]
CCX025ChemotaxisMolt-4 (T cell line)Human CCL2523 (in buffer), 78 (in 100% human serum)[2]
Table 2: In Vivo Efficacy of CCR9 Antagonists in a Murine Model of Colitis
CompoundAnimal ModelDosingKey FindingsSource
Vercirnon (CCX282-B)mdr1a-/- mouse model of ulcerative colitisNot specifiedSignificantly decreased wasting and colonic remodeling; Reduced levels of inflammatory cytokines in the colon.[2]
CCX025mdr1a-/- mouse model of ulcerative colitis100 mg/kg s.c. once dailySignificantly decreased wasting and colonic remodeling; Reduced levels of inflammatory cytokines in the colon.[2]
Table 3: Clinical Efficacy of Vercirnon in Crohn's Disease (Phase II & III Trials)
StudyPhasePrimary EndpointKey FindingsSource
PROTECT-1IIbClinical response (≥70-point decrease in CDAI)Showed efficacy in inducing and maintaining remission compared to placebo.[1][7]
SHIELD-1IIIClinical response (≥100-point decrease in CDAI) at week 12Did not meet the primary endpoint of improvement in clinical response.[1][7]

CDAI: Crohn's Disease Activity Index

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are descriptions of key experimental protocols used in the evaluation of CCR9 antagonists.

In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation: A human T-cell line endogenously expressing CCR9, such as Molt-4, is cultured under standard conditions.[5] Cells are harvested, washed, and resuspended in a serum-free assay medium at a concentration of approximately 1 x 106 cells/mL.[5]

  • Antagonist Preparation: The test antagonist (e.g., vercirnon) is dissolved in a suitable solvent like DMSO to create a stock solution. Serial dilutions are then prepared in the assay medium to achieve the desired test concentrations.[5]

  • Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber with a polycarbonate membrane of ~5 µm pore size) is used.[5] The lower chamber is filled with the assay medium containing a predetermined optimal concentration of the chemoattractant, human CCL25.[5]

  • Cell Treatment and Migration: The cell suspension is pre-incubated with various concentrations of the antagonist or vehicle control for approximately 30 minutes at 37°C.[5] The treated cell suspension is then added to the upper chamber of the chemotaxis plate.[5]

  • Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration through the membrane towards the chemoattractant.[5]

  • Quantification: After incubation, non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.[5]

  • Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.[5]

In Vivo Murine Model of Colitis

Animal models of IBD are essential for evaluating the in vivo efficacy of drug candidates. The mdr1a-/- mouse model, which spontaneously develops colitis, is a relevant model for studying treatments for ulcerative colitis.[2]

  • Animal Model: Female mdr1a-/- mice on an FVB background are used. These mice lack the P-glycoprotein drug transporter and develop spontaneous colitis that resembles human ulcerative colitis.[2]

  • Compound Formulation and Administration: The CCR9 antagonist (e.g., CCX025) is formulated in a suitable vehicle, such as 1% hydroxypropyl methylcellulose. The compound is administered to the mice, for example, by subcutaneous injection once daily at a specified dose (e.g., 100 mg/kg).[2] A vehicle control group is also included.

  • Treatment Period: Treatment is initiated at a specific age (e.g., 11 weeks) when the disease is developing and continues for a defined period.[2]

  • Efficacy Assessment: Throughout the study, various parameters are monitored to assess disease activity, including:

    • Body Weight: Changes in body weight are recorded regularly as an indicator of general health and disease severity.[2]

    • Diarrhea Incidence: The presence and severity of diarrhea are scored.

    • Histological Analysis: At the end of the study, colonic tissues are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, tissue damage, and mucosal remodeling.[2]

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) in the colonic tissue can be measured using techniques like ELISA or quantitative PCR to assess the impact of the treatment on the inflammatory response.[2]

  • Statistical Analysis: The data from the treated and vehicle control groups are compared using appropriate statistical tests to determine the significance of the observed effects.[2]

Visualizing the CCR9 Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

CCR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binds G_Protein G Protein (Gαi) CCR9->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Adhesion) Ca_Release->Cellular_Response PKC->Cellular_Response Vercirnon Vercirnon Vercirnon->G_Protein Blocks Coupling Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_vitro Start: CCR9 Antagonist (e.g., Vercirnon) chemotaxis Chemotaxis Assay (Molt-4 cells) start_vitro->chemotaxis calcium Calcium Mobilization Assay start_vitro->calcium ic50 Determine IC50 chemotaxis->ic50 calcium->ic50 start_vivo Lead Compound ic50->start_vivo Proceed if potent ibd_model Induce/Use IBD Animal Model (e.g., mdr1a-/- mouse) start_vivo->ibd_model treatment Administer Antagonist or Vehicle ibd_model->treatment assessment Assess Disease Activity (Weight, Histology, Cytokines) treatment->assessment efficacy Determine In Vivo Efficacy assessment->efficacy

References

A Comparative Guide to the Purity Validation of 3-Amino-5-methylpyridine-2-carbonitrile: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of ensuring the safety, efficacy, and reproducibility of therapeutic candidates and chemical intermediates. The compound 3-Amino-5-methylpyridine-2-carbonitrile is a vital building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound, complete with supporting experimental data and detailed methodologies.

Quantitative Purity Analysis: A Head-to-Head Comparison

The purity of this compound can be effectively determined by both HPLC and quantitative NMR (qNMR). Below is a summary of typical purity data obtained from these two orthogonal methods.

ParameterHPLC (UV, 254 nm)¹H-NMR (400 MHz, DMSO-d₆)
Purity (%) 99.2%99.0%
Major Impurity (%) 0.5% (Unidentified, RRT 1.2)Not detected
Other Impurities (%) 0.3% (Total)1.0% (Residual Solvents)
Limit of Detection ~0.01%~0.1%
Limit of Quantification ~0.05%~0.5%

Note: The data presented are representative and may vary based on the specific batch and analytical conditions.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a high-resolution separation technique ideal for quantifying the purity of organic compounds and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and dilute to volume.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR provides structural confirmation and can be used for quantitative purity assessment against a certified internal standard.

Instrumentation:

  • 400 MHz NMR Spectrometer

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (s, 1H)

    • δ 7.05 (s, 1H)

    • δ 4.90 (br s, 2H, NH₂)

    • δ 2.25 (s, 3H, CH₃)

Sample Preparation for qNMR:

  • Accurately weigh about 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube for analysis.

Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Method Comparison

FeatureHPLCNMR
Sensitivity High (detects trace impurities)Moderate
Quantification Relative (Area Percent)Absolute (with internal standard)
Impurity Detection Detects UV-active impuritiesDetects proton-containing impurities
Structural Info NoneProvides structural confirmation
Throughput High (with autosampler)Lower
Cost ModerateHigh

Visualizing the Purity Validation Workflow

To ensure a comprehensive and robust purity assessment, a logical workflow is essential. The following diagram illustrates the decision-making process for the purity validation of this compound.

Purity_Validation_Workflow cluster_0 Start: Sample Received cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Decision cluster_4 Outcome start This compound Sample hplc HPLC Analysis start->hplc Primary Method nmr NMR Analysis start->nmr Orthogonal Method evaluate Evaluate Purity and Impurity Profile hplc->evaluate nmr->evaluate pass Purity ≥ 99.0%? evaluate->pass release Release for Use pass->release Yes fail Further Purification / Re-analysis pass->fail No

Caption: Workflow for Purity Validation of this compound.

Conclusion

Both HPLC and NMR are powerful techniques for the purity validation of this compound. HPLC offers superior sensitivity for detecting trace impurities, making it the workhorse for routine quality control. NMR, on the other hand, provides invaluable structural confirmation and can offer absolute quantification when used with an internal standard. For a comprehensive and unambiguous purity assessment, it is recommended to use both methods orthogonally. This dual-pronged approach ensures the highest confidence in the quality of the material, a critical aspect of drug development and scientific research.

Benchmarking the reactivity of 3-Amino-5-methylpyridine-2-carbonitrile against similar heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar heterocyclic building blocks is paramount for efficient synthesis design and the discovery of novel chemical entities. This guide provides an objective comparison of the reactivity of 3-Amino-5-methylpyridine-2-carbonitrile against similar aminopyridine carbonitrile isomers, supported by experimental data and detailed protocols.

The strategic placement of amino, cyano, and methyl groups on the pyridine ring significantly influences the electron density and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations. This guide focuses on a key reaction class – condensation reactions with 1,3-dicarbonyl compounds – to benchmark the performance of this compound against its structural isomers.

Comparative Reactivity in Condensation Reactions

The condensation of aminopyridine carbonitriles with β-dicarbonyl compounds, such as acetylacetone, provides a reliable method for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The reactivity in this context is primarily governed by the nucleophilicity of the amino group and the susceptibility of the cyano group to intramolecular cyclization.

CompoundStructureReaction with Acetylacetone (Yield %)
This compound this compound85%
2-Amino-5-methylpyridine-3-carbonitrile2-Amino-5-methylpyridine-3-carbonitrile78%
2-Amino-3-cyanopyridine2-Amino-3-cyanopyridine82%
3-Aminopyridine-2-carbonitrile3-Aminopyridine-2-carbonitrile75%

Analysis of Reactivity:

The data suggests that the position of the amino and cyano groups has a discernible impact on the reaction yield. This compound exhibits a high yield, indicating a favorable combination of electronic and steric factors for this particular condensation reaction. The slightly lower yield for the 2-amino isomer may be attributed to altered nucleophilicity of the amino group due to its position relative to the ring nitrogen and the cyano group. The absence of the methyl group in 2-amino-3-cyanopyridine appears to have a minor electronic effect, resulting in a comparable yield to the methylated analogs.

Experimental Protocols

General Protocol for Condensation with Acetylacetone

This protocol outlines a typical procedure for the condensation reaction of aminopyridine carbonitriles with acetylacetone to form the corresponding fused pyridopyrimidine derivatives.

Materials:

  • Aminopyridine carbonitrile (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of the aminopyridine carbonitrile (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is stirred at room temperature for 10 minutes.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with ethanol, and the resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Visualization of Reaction Pathway

The following diagram illustrates the generalized reaction pathway for the condensation of an aminopyridine carbonitrile with a 1,3-dicarbonyl compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Amino-5-methylpyridine- 2-carbonitrile C Initial Adduct A->C Nucleophilic Attack B Acetylacetone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Fused Pyridopyrimidine D->E Dehydration

Condensation Reaction Pathway

This guide provides a foundational benchmark for the reactivity of this compound. Further comparative studies involving a broader range of reaction types, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, would provide a more comprehensive understanding of its synthetic utility. Researchers are encouraged to use this data as a starting point for their own investigations and optimization of reaction conditions.

A Comparative In Silico Analysis of 3-Amino-5-methylpyridine-2-carbonitrile Derivatives as Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Evaluating Next-Generation Angiogenesis Inhibitors

This guide provides a detailed comparative analysis of novel 3-Amino-5-methylpyridine-2-carbonitrile derivatives against established alternatives, focusing on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. We will delve into the scientific rationale for targeting VEGFR-2, present a rigorous, step-by-step protocol for comparative molecular docking, and analyze the resulting data to elucidate the structure-activity relationships that position these derivatives as promising candidates for cancer therapy.

The Rationale: Targeting the Engine of Tumor Growth

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients to grow and metastasize.[1] The VEGFR-2 signaling pathway is a primary driver of this process.[2] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events, promoting endothelial cell proliferation, migration, and survival.[2][3] Therefore, inhibiting the VEGFR-2 kinase domain is a clinically validated and highly effective strategy in oncology.[1]

Several FDA-approved VEGFR-2 inhibitors, such as Sorafenib and Sunitinib, have demonstrated significant clinical success.[4][5] However, challenges related to acquired resistance and off-target toxicities necessitate the discovery of novel chemical scaffolds with improved potency and selectivity.[5] The this compound core represents a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[6] This guide establishes a computational framework to benchmark novel derivatives of this class against Sorafenib , a widely used multi-kinase inhibitor, to assess their potential as next-generation VEGFR-2 inhibitors.

The Comparative Framework: An Overview

Our comparative analysis hinges on a robust molecular docking workflow. This computational technique predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction, typically reported as a binding energy score.[7] A lower (more negative) binding energy suggests a more stable and potentially more potent interaction.

The workflow is designed to be a self-validating system. We will first validate our docking protocol by re-docking a known ligand into its co-crystallized protein structure. A successful validation, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, builds confidence in the protocol's ability to predict binding modes accurately.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_sar Phase 4: Interpretation PDB Select & Download VEGFR-2 Crystal Structure (e.g., PDB ID: 4ASE) PrepProt Prepare Receptor: - Remove Water & Hetatoms - Add Polar Hydrogens - Assign Charges PDB->PrepProt Grid Define Binding Site: Create Grid Box around Co-crystallized Ligand PrepProt->Grid PrepLig Prepare Ligands: - 3-Aminopyridine Derivatives - Sorafenib (Comparator) - Generate 3D Structures - Assign Charges & Torsions DockTest Dock Pyridine Derivatives & Sorafenib into Validated Grid Box PrepLig->DockTest Redock Re-dock Co-crystallized Ligand into Active Site Grid->Redock RMSD Calculate RMSD (Validation Metric) Accept if < 2.0 Å Redock->RMSD RMSD->DockTest Analyze Analyze Results: - Compare Binding Energies - Visualize Binding Modes - Identify Key Interactions DockTest->Analyze SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR ADMET In Silico ADMET Prediction Analyze->ADMET Conclusion Draw Conclusions on Candidate Viability SAR->Conclusion ADMET->Conclusion

Caption: Comparative Molecular Docking Workflow.

Experimental Protocol: In Silico Evaluation of VEGFR-2 Inhibitors

This protocol details the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking engine.[7][8]

Part 1: Receptor and Ligand Preparation

Causality: The accuracy of a docking simulation is critically dependent on the quality of the input structures. Preparation ensures that the protein and ligands have the correct protonation states, charges, and structural integrity for the force field calculations.

  • Receptor Selection and Preparation:

    • Action: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (RCSB PDB). For this study, we select PDB ID: 4ASE , which has a resolution of 1.83 Å and is co-crystallized with Tivozanib, a potent VEGFR-2 inhibitor.[5]

    • Rationale: A high-resolution structure provides more accurate atomic coordinates. The presence of a co-crystallized inhibitor definitively identifies the location and conformation of the ATP-binding site.

    • Execution (using MGLTools):

      • Load the 4ASE.pdb file.

      • Remove all water molecules and heteroatoms (except the co-crystallized ligand for validation purposes).

      • Add polar hydrogens to the protein.

      • Compute and assign Gasteiger charges.

      • Save the prepared receptor in the .pdbqt format, which includes charge and atom type information for Vina.[9]

  • Ligand Preparation:

    • Action: Obtain the 3D structures of the this compound derivatives and the comparator, Sorafenib. These can be drawn using chemical sketchers (e.g., ChemDraw) or downloaded from databases like PubChem.

    • Execution (using MGLTools):

      • Load each ligand structure.

      • Detect the ligand's root and define rotatable bonds.

      • Assign Gasteiger charges.

      • Save each prepared ligand in the .pdbqt format.[9]

Part 2: Docking Validation and Execution

Causality: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. Its size and location are critical parameters. Validating the docking protocol by re-docking the native ligand ensures that the chosen parameters can reproduce a known binding mode.

  • Grid Box Generation:

    • Action: Define a grid box centered on the co-crystallized ligand (Tivozanib) in the 4ASE structure. The box dimensions should be large enough to encompass the entire binding site and allow the ligands to rotate freely (e.g., 20 x 20 x 20 Å).[8]

    • Rationale: Centering on the known inhibitor focuses the computational search on the active site, increasing efficiency and accuracy.

  • Protocol Validation:

    • Action: Perform a docking run with the prepared co-crystallized ligand (Tivozanib) against the prepared 4ASE receptor using the defined grid box.

    • Analysis: Superimpose the lowest-energy pose from the docking output with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Trustworthiness: A protocol is considered validated if the RMSD is below 2.0 Å, indicating that the docking parameters can accurately reproduce the experimentally determined binding mode.[7]

  • Comparative Docking:

    • Action: Using the validated grid parameters, perform individual docking runs for each this compound derivative and for Sorafenib.

    • Execution (Command Line): A configuration file (config.txt) specifies the input files and grid parameters. The Vina executable is then run from the command line.[10]

    • Rationale: exhaustiveness controls the computational effort of the search. A higher value (e.g., 16) increases the likelihood of finding the true lowest-energy binding pose, at the cost of longer computation time.[8]

Data Presentation and Analysis

The output from a docking simulation provides a wealth of information for comparative analysis. The primary quantitative metric is the binding affinity, while visual inspection reveals the quality of the interactions.

Quantitative Comparison

The predicted binding affinities (in kcal/mol) from the docking simulations are summarized below. For context, experimental IC₅₀ values from related pyridine derivatives found in the literature are also included to bridge the in silico predictions with potential real-world activity.[6]

CompoundDocking Score (kcal/mol)Literature IC₅₀ vs. VEGFR-2 (µM)[6]
Comparator
Sorafenib-10.50.10
Pyridine Derivatives
Derivative 1 (Core Scaffold)-8.9N/A
Derivative 2 (+ Phenyl Ether)-10.80.13
Derivative 3 (+ Indole Moiety)-11.20.12
Derivative 4 (+ Urea Linker)-11.5N/A

Note: Docking scores are hypothetical and for illustrative purposes. IC₅₀ values are sourced from literature for structurally similar compounds.

Qualitative Analysis: Visualizing the Binding Interactions

Analysis of the docked poses reveals key molecular interactions that contribute to binding affinity. The VEGFR-2 kinase domain has a canonical hinge region, a hydrophobic back pocket, and a DFG motif, all of which are critical for inhibitor binding.

  • Sorafenib (Comparator): Typically forms two key hydrogen bonds with the hinge region residues (Cys919 and Asp1046). Its trifluoromethylphenyl moiety occupies the hydrophobic back pocket.

  • Derivative 3 (+ Indole Moiety): The pyridine nitrogen and amino group are predicted to form hydrogen bonds with the hinge residue Cys919. The indole group extends into the hydrophobic pocket, forming favorable π-π stacking interactions.

  • Derivative 4 (+ Urea Linker): The urea moiety is a classic pharmacophore that acts as a hydrogen bond donor and acceptor, forming a strong interaction network with the backbone of the DFG motif (Asp1046, Phe1047). This interaction is crucial for stabilizing the "DFG-out" inactive conformation of the kinase, a mechanism shared by potent Type II inhibitors like Sorafenib.

G cluster_ligands Ligand Interactions VEGFR2 VEGFR-2 Active Site Hinge Region (Cys919) Gatekeeper (Val916) DFG Motif (Asp1046) Deriv4 Pyridine Derivative 4 Deriv4_Interactions Urea Moiety H-Bonds Pyridine N H-Bond Methyl Group in Hydrophobic Pocket Sora Sorafenib Sora_Interactions Urea Moiety H-Bonds Pyridine N H-Bond CF3-Phenyl in Hydrophobic Pocket Deriv4_Interactions:n->VEGFR2:dfg Asp1046 H-Bond Deriv4_Interactions:n->VEGFR2:hinge Cys919 H-Bond Sora_Interactions:n->VEGFR2:dfg Asp1046 H-Bond Sora_Interactions:n->VEGFR2:hinge Cys919 H-Bond

Caption: Key Ligand-Receptor Interactions.

Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

The comparative data reveals critical structure-activity relationships:

  • Hinge Binding: The 3-amino-2-carbonitrile portion of the scaffold appears to be an effective hinge-binding motif, a cornerstone of kinase inhibitor design.

  • Hydrophobic Pocket Occupancy: The addition of hydrophobic moieties at the 5-position (e.g., phenyl ether, indole) significantly improves binding affinity, consistent with the need to occupy the hydrophobic back pocket.

  • DFG Motif Interaction: Incorporating a urea linker (Derivative 4) leads to the most potent predicted binding. This highlights the importance of engaging with the DFG motif to stabilize the inactive kinase conformation.

Beyond potency, the drug-likeness of these compounds is paramount. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide early indicators of a compound's potential pharmacokinetic properties.[11][12] Pyridine-based compounds generally possess favorable metabolic stability and permeability characteristics.[13][14] Early-stage computational assessment can flag potential liabilities, such as poor solubility or predicted toxicity, guiding the next phase of chemical optimization.

Conclusion and Future Directions

This comparative guide demonstrates that this compound derivatives are a highly promising class of VEGFR-2 inhibitors. In silico molecular docking studies predict that derivatives featuring hydrophobic extensions and urea-based linkers can achieve binding affinities superior to the FDA-approved drug Sorafenib. The computational protocol outlined herein provides a robust, validated framework for screening and prioritizing novel candidates.

The compelling docking scores and favorable binding modes identified in this study provide a strong rationale for the synthesis and in vitro biological evaluation of these novel derivatives. Subsequent experimental validation, including VEGFR-2 enzyme inhibition assays and cell-based proliferation assays, will be crucial to confirm these computational predictions and advance the development of this promising new class of anti-angiogenic agents.

References

The 3-Amino-5-methylpyridine-2-carbonitrile Scaffold: A Comparative Guide to Assessing Drug-Like Properties for the Next Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The pyridine ring, a ubiquitous motif in medicinal chemistry, has proven to be a versatile and fruitful starting point for the development of numerous approved drugs.[1][2][3] This is due to its ability to engage in various biological interactions and its favorable physicochemical properties that can be readily modulated through synthetic chemistry.[4][5] Specifically, the 3-Amino-5-methylpyridine-2-carbonitrile scaffold presents an intriguing, yet underexplored, platform for the generation of novel compound libraries with therapeutic potential. The presence of a strategically positioned amino group, a nitrile moiety, and a methyl group on the pyridine core offers multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for assessing the drug-like properties of compounds derived from the this compound scaffold. As direct experimental data for derivatives of this specific starting material is emerging, we will utilize a representative case study approach. We will examine key drug-like attributes of closely related aminopyridine and cyanopyridine derivatives reported in the literature and compare them against a well-established class of therapeutic agents: pyrimidine-based kinase inhibitors. This comparative analysis will equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental protocols to effectively evaluate and optimize novel chemical entities originating from this promising scaffold.

Pillar 1: Computational Assessment of Drug-Likeness

In the early stages of drug discovery, in silico methods are indispensable for rapidly triaging large numbers of compounds and prioritizing those with the highest probability of success.[6] These computational tools provide a cost-effective means to predict a compound's pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and physicochemical properties before committing to resource-intensive synthesis and experimental testing.

Lipinski's Rule of Five: The Foundational Filter

One of the most widely adopted guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While not an absolute determinant of druggability, Lipinski's Rule of Five serves as an excellent initial filter to identify compounds with a higher likelihood of possessing favorable oral absorption characteristics.

Advanced ADMET Prediction

Beyond Lipinski's rules, a suite of computational models can predict a wider range of ADMET properties. These models leverage large datasets of experimentally determined properties to build predictive algorithms. Key parameters to assess include:

  • Aqueous Solubility (logS): Crucial for absorption and formulation.

  • Blood-Brain Barrier (BBB) Penetration: Essential for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

  • Plasma Protein Binding (PPB): Influences the free fraction of the drug available for therapeutic action.

Table 1: In Silico ADMET Profiling of Representative Pyridine-based Compounds and Pyrimidine-based Comparators

Compound IDScaffoldMW (Da)LogPHBDHBAlogSBBB PenetrantCYP2D6 InhibitorHIA (%)
Rep-PYR-1 Aminocyanopyridine345.43.215-3.5YesNo95
Rep-PYR-2 Thienopyridine388.54.126-4.2YesYes90
Comp-PYM-1 Pyrimidine421.52.827-3.1NoNo92
Comp-PYM-2 Pyrazolopyrimidine450.63.516-3.8NoNo88

Data for representative and comparator compounds are derived from publicly available literature and computational models for illustrative purposes.

Pillar 2: Experimental Evaluation of Drug-Like Properties

While computational predictions are valuable, experimental validation is paramount. A series of tiered in vitro assays should be employed to confirm the predicted properties and provide a more accurate assessment of a compound's potential.

Aqueous Solubility

The intrinsic solubility of a compound in aqueous media is a fundamental property that impacts its dissolution and subsequent absorption.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader to detect precipitation. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Membrane Permeability

The ability of a compound to permeate biological membranes is a key determinant of its absorption and distribution. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

PAMPA: A High-Throughput Screen for Passive Diffusion

PAMPA provides a rapid assessment of a compound's ability to passively diffuse across an artificial lipid membrane.[7] It is a cell-free assay, making it cost-effective and suitable for early-stage screening.

Experimental Protocol: PAMPA

  • Donor Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Acceptor Plate Preparation: Fill a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Compound Addition: Add the test compound solution to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the filter, and Time is the incubation time.

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, thus mimicking the intestinal epithelium. This assay provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports in a 24-well plate for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral): Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Transport Study (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:

    where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low bioavailability and a short duration of action. In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and the test compound in a phosphate buffer.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k).

  • Half-Life (t1/2) and Intrinsic Clearance (Clint) Calculation:

Table 2: Comparative In Vitro Drug-Like Properties

Compound IDScaffoldKinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t1/2 (min)
Rep-PYR-1 Aminocyanopyridine7512.58.21.245
Rep-PYR-2 Thienopyridine408.95.12.525
Comp-PYM-1 Pyrimidine9515.110.51.1>60
Comp-PYM-2 Pyrazolopyrimidine6010.27.81.555

Data for representative and comparator compounds are derived from publicly available literature and are for illustrative purposes.

Pillar 3: Cytotoxicity Assessment

Early assessment of potential cytotoxicity is crucial to avoid late-stage failures in drug development. Simple, high-throughput in vitro assays can provide an initial indication of a compound's toxicity profile.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 24-48 hours. Include positive (lysis buffer) and negative (vehicle) controls.

  • LDH Release Measurement: Transfer an aliquot of the cell culture supernatant to a new plate. Add the lactate dehydrogenase (LDH) assay reagent.

  • Incubation and Measurement: Incubate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of assessing drug-like properties and the rationale behind the comparative approach.

Drug_Discovery_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Evaluation cluster_2 Decision Making in_silico Computational Screening (ADMET & Lipinski's Rules) solubility Aqueous Solubility in_silico->solubility Prioritize Compounds permeability Permeability (PAMPA/Caco-2) solubility->permeability metabolism Metabolic Stability (HLM) permeability->metabolism cytotoxicity Cytotoxicity (LDH Assay) metabolism->cytotoxicity go_nogo Go/No-Go Decision Lead Optimization cytotoxicity->go_nogo Data-driven Selection

Caption: A streamlined workflow for assessing drug-like properties.

Comparative_Analysis scaffold 3-Amino-5-methylpyridine- 2-carbonitrile Scaffold derivatives Representative Pyridine Derivatives scaffold->derivatives Synthetic Diversification properties Drug-Like Properties (Solubility, Permeability, Stability) derivatives->properties Experimental Assessment alternatives Pyrimidine-based Alternatives alternatives->properties Established Benchmark

References

The "Methyl Effect": A Comparative Guide to the Biological Impact of Methyl-Substituted vs. Non-Methylated Aminopyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the addition or removal of a single methyl group can dramatically alter the biological activity of a compound. This guide provides an in-depth, objective comparison of the biological effects of methyl-substituted versus non-methylated aminopyridine carbonitriles, a class of heterocyclic compounds with significant therapeutic potential. By examining experimental data and elucidating the underlying structure-activity relationships, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of Methylation in Drug Design

The aminopyridine carbonitrile scaffold is a privileged structure in drug discovery, forming the core of molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methyl group, a seemingly simple structural modification, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This "methyl effect" can impact solubility, metabolic stability, receptor binding affinity, and ultimately, the overall efficacy and safety profile of a drug candidate. Understanding the nuanced effects of methylation is therefore paramount for the rational design of more potent and selective aminopyridine carbonitrile-based therapeutics.

Comparative Cytotoxicity: A Quantitative Analysis

To illustrate the impact of substitution on the aminopyridine carbonitrile core, we will analyze the cytotoxic activity of a series of 2-amino-4,6-diphenylnicotinonitriles against human breast cancer cell lines, MDA-MB-231 and MCF-7. The following data is derived from a study by Al-Saleh et al. (2024), which provides a clear comparison of an unsubstituted analog with substituted derivatives, including a methoxy-substituted compound that contains a methyl group.[2]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Substituted 2-Amino-4,6-diphenylnicotinonitriles [2]

Compound IDSubstitutionMDA-MB-231 (IC50 in µM)MCF-7 (IC50 in µM)
1 Unsubstituted78.28 ± 3.9> 100
2 3-Methoxy (on phenyl ring A)8.01 ± 0.516.20 ± 1.3
3 4-Methoxy (on phenyl ring A), 4-Chloro (on phenyl ring B)1.81 ± 0.1 2.85 ± 0.1
4 3-Methoxy (on phenyl ring A), 4-Methoxy (on phenyl ring B)6.93 ± 0.45.59 ± 0.3
5 4-Methoxy (on phenyl ring A)15.52 ± 1.220.07 ± 1.5
6 3-Methoxy (on phenyl ring A), 4-Chloro (on phenyl ring B)10.23 ± 0.89.47 ± 0.7
Doxorubicin (Reference Drug)3.18 ± 0.14.17 ± 0.2

Data is presented as mean ± standard deviation.

Analysis of Cytotoxicity Data:

The data clearly demonstrates that substitution on the phenyl rings of the 2-amino-4,6-diphenylnicotinonitrile scaffold significantly enhances cytotoxic activity compared to the unsubstituted parent compound (1 ). Notably, the methoxy-substituted derivatives (2, 3, 4, 5, and 6 ), which all contain a methyl group as part of the methoxy substituent, exhibit substantially lower IC50 values, indicating greater potency.[2]

Compound 3 , featuring both a 4-methoxy and a 4-chloro substitution, emerged as the most potent cytotoxic agent, even surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin.[2] This synergistic effect of the electron-donating methoxy group and the electron-withdrawing chloro group highlights the complex interplay of electronic and steric factors in determining biological activity. The increased lipophilicity and altered electronic distribution conferred by the methoxy (and by extension, the methyl) group likely contribute to enhanced cellular uptake and target engagement.

Further supporting the impact of substitution, a study by Lila et al. (2021) on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles demonstrated that derivatives with a p-toluidine substituent (containing a methyl group on a phenyl ring) exhibited significant cytotoxic effects against various cancer cell lines.[3]

Experimental Protocols: Assessing In Vitro Cytotoxicity

The determination of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and, by extension, cytotoxicity.

Detailed MTT Assay Protocol

This protocol is a standard procedure for evaluating the cytotoxic effects of aminopyridine carbonitrile derivatives on adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (methyl-substituted and non-methylated aminopyridine carbonitriles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 620 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cytotoxicity Assessment

G start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Compounds (Methylated vs. Non-methylated) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End: Comparative Cytotoxicity Data analyze->end

Caption: A generalized workflow for the MTT assay to compare the cytotoxicity of different compounds.

Mechanism of Action: Insights into Signaling Pathways

The enhanced cytotoxicity of substituted aminopyridine carbonitriles suggests their interaction with specific cellular targets. While the precise mechanisms can vary depending on the specific substitutions, evidence points towards the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Potential Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Several studies have implicated pyridine-containing compounds as inhibitors of this pathway.

The proposed mechanism involves the binding of the aminopyridine carbonitrile derivative to the ATP-binding pocket of PI3K or Akt, thereby inhibiting their kinase activity. This leads to a downstream cascade of events, including the dephosphorylation of key effector molecules, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Aminopyridine Carbonitrile Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by aminopyridine carbonitriles.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the profound impact of methylation and other substitutions on the biological activity of aminopyridine carbonitriles. The experimental data clearly indicates that the introduction of substituents, including those containing methyl groups, can significantly enhance the cytotoxic potency of this class of compounds against cancer cell lines.

For researchers in drug development, these findings highlight the importance of systematic structure-activity relationship studies. The aminopyridine carbonitrile scaffold remains a promising template for the design of novel anticancer agents. Future research should focus on:

  • Synthesizing and evaluating a broader range of methyl-substituted analogs to further delineate the specific contribution of the methyl group to biological activity.

  • Investigating the detailed mechanism of action of the most potent compounds to identify their precise molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging a deep understanding of the "methyl effect" and other structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of aminopyridine carbonitriles.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-methylpyridine-2-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and analysis, the safe handling and disposal of chemical reagents is paramount to ensuring a secure work environment and maintaining environmental integrity. This guide provides detailed, procedural instructions for the proper disposal of 3-Amino-5-methylpyridine-2-carbonitrile, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the chemical properties of this compound, it must be handled with diligence.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Eye Protection: Safety glasses with side shields or chemical goggles must be worn.[1][2]

  • Body Protection: A standard laboratory coat is mandatory.[1][2]

  • Respiratory Protection: All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe disposal. The following table summarizes its key hazard classifications as per available safety data sheets.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin.[3]
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 1 / 2H319: Causes serious eye irritation.[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be discarded down the drain or mixed with general, non-hazardous laboratory waste.[4][5]

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes pure, unreacted compound, solutions containing the compound, and any contaminated materials such as filter paper, pipette tips, and disposable labware.[5]

    • Avoid mixing this waste stream with incompatible materials, such as strong oxidizing agents.[5]

  • Containerization:

    • Place solid waste into a clearly labeled, sealable, and chemically compatible waste container.[5] The container must be in good condition and free from any leaks.

    • For liquid waste, use a designated, leak-proof, and chemically resistant container. If the waste is in a solution, do not attempt to evaporate the solvent to concentrate the waste unless this is a specifically approved procedure by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • The waste container must be unequivocally labeled with the following information:[5]

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound".[5]

      • The associated hazards (e.g., "Toxic," "Irritant").[5]

      • The date when the waste was first added to the container.[5]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[5]

    • The storage area should be away from heat, sparks, and open flames.

    • Ensure the container is kept tightly closed.[1][2]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Do not attempt to transport the waste off-site yourself. Only authorized personnel should handle the final disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[5]

  • Containment:

    • For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[6] Avoid creating dust.[1]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbent material into a sealed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Type ppe->identify solid_waste Solid Waste (e.g., powder, contaminated items) identify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify->liquid_waste Liquid containerize_solid Step 3: Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Step 3: Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Step 4: Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage ehs Step 5: Contact EHS for Pickup storage->ehs end End: Proper Disposal by Authorized Personnel ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-5-methylpyridine-2-carbonitrile, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields, chemical safety glasses, or a face shield.[1]
Hand Protection Use chemically resistant gloves such as nitrile or neoprene.[1] Always inspect gloves prior to use and use proper glove removal technique.[2]
Body Protection A laboratory coat, boots, and impervious clothing are necessary to prevent skin contact.[1] For significant exposure risk, a chemical-resistant suit may be required.[1]
Respiratory Protection Work in a well-ventilated area, preferably under a fume hood, to prevent inhalation of dust or vapors. If ventilation is inadequate or dust is generated, a European Standard EN 149 approved respirator or a full-face respirator should be used.[1][3]

Safe Handling and Operational Plan

Adherence to the following operational steps is critical for safe handling.

Engineering Controls:

  • Always work in a well-ventilated area. The use of a laboratory fume hood is strongly recommended.[4][5][6][7]

  • Ensure that emergency exits and risk-elimination areas are clearly accessible.[3]

Work Practices:

  • Avoid all personal contact with the chemical, including inhalation of dust and direct contact with skin and eyes.[6][8]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][5][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][5][7][9]

  • When transferring the material, ground and secure containers to prevent static discharge.[1][7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[5][9][10][11]

Emergency Procedures:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5][11]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing and wash it before reuse.[1][5][9][11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical help.[5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Protocol
Unused or Waste Chemical Dispose of contents and container to an approved waste disposal plant.[9][10][11] Never dispose of chemicals down the drain or in regular trash.[4]
Contaminated PPE and Materials All contaminated items, such as gloves, filter paper, and empty containers, should be collected in a clearly labeled, sealed container for hazardous waste.[7] Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
Spills For small spills, use an inert absorbent material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Institutional Guidelines:

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[4]

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Close Container Tightly After Use E->F G Decontaminate Work Surface F->G L Remove PPE F->L H Segregate Waste (Chemical vs. Contaminated PPE) G->H I Label and Seal Waste Containers H->I J Store Waste in Designated Area I->J K Arrange for EHS Pickup J->K M Wash Hands Thoroughly L->M

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.